molecular formula C14H12BF3KNO2 B1360909 Potassium (4-cbz-aminophenyl)trifluoroborate CAS No. 850623-45-9

Potassium (4-cbz-aminophenyl)trifluoroborate

Cat. No.: B1360909
CAS No.: 850623-45-9
M. Wt: 333.16 g/mol
InChI Key: ADBHDDIXRRMUNK-UHFFFAOYSA-N
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Description

Potassium (4-cbz-aminophenyl)trifluoroborate is a useful research compound. Its molecular formula is C14H12BF3KNO2 and its molecular weight is 333.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

potassium;trifluoro-[4-(phenylmethoxycarbonylamino)phenyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BF3NO2.K/c16-15(17,18)12-6-8-13(9-7-12)19-14(20)21-10-11-4-2-1-3-5-11;/h1-9H,10H2,(H,19,20);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBHDDIXRRMUNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF3KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647713
Record name Potassium (4-{[(benzyloxy)carbonyl]amino}phenyl)(trifluoro)borate(1-)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850623-45-9
Record name Potassium (4-{[(benzyloxy)carbonyl]amino}phenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical properties of Potassium (4-cbz-aminophenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Potassium (4-cbz-aminophenyl)trifluoroborate. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for this compound's characteristics and potential applications.

Core Physical and Chemical Properties

This compound, with the CAS number 850623-45-9, is an organoboron compound that has garnered interest in synthetic and medicinal chemistry.[1][2] Organotrifluoroborates, in general, are valued for their stability and versatility in a range of chemical transformations.[3]

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 850623-45-9[1][2]
Molecular Formula C14H12BF3KNO2[2]
Molecular Weight 333.2 g/mol [2]

Table 2: Physical Properties of this compound and Related Compounds

PropertyObservation/ValueSource
Appearance Expected to be a white to off-white solidGeneral observation for organotrifluoroborates
Melting Point Data not available. Related compounds, such as Potassium (4-chlorophenyl)trifluoroborate, have a melting point of >300 °C.[4]N/A
Solubility Generally soluble in polar solvents such as methanol, acetonitrile, acetone, and DMSO. Poorly soluble in non-polar organic solvents.General property of potassium organotrifluoroborates
Stability Air and moisture stable.[3][5][3][5]

Synthesis and Reactivity

The synthesis of this compound can be approached through the conversion of the corresponding boronic acid. A general and widely used method involves the reaction of a boronic acid with potassium hydrogen fluoride (KHF2).[6][7] A plausible synthetic pathway is outlined below.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_product Product 4-Cbz-aminophenylboronic acid 4-Cbz-aminophenylboronic acid Reaction Reaction 4-Cbz-aminophenylboronic acid->Reaction Reaction KHF2 Potassium Hydrogen Fluoride (KHF2) KHF2->Reaction Solvent Methanol/Water Solvent->Reaction Product This compound Reaction->Product Formation Synthesis_Protocol Start Dissolve 4-Cbz-aminophenylboronic acid in methanol. Add_KHF2 Add a saturated aqueous solution of KHF2 dropwise at 0 °C. Start->Add_KHF2 Stir Stir the reaction mixture at room temperature for 1-2 hours. Add_KHF2->Stir Concentrate Remove the solvent under reduced pressure. Stir->Concentrate Purify Triturate the solid residue with a suitable solvent (e.g., acetone) to remove inorganic salts. Concentrate->Purify Isolate Isolate the product by filtration and dry under vacuum. Purify->Isolate Potential_Applications cluster_compound This compound cluster_reactions Chemical Transformations cluster_intermediates Key Intermediates cluster_applications Potential Applications Compound Compound Suzuki Suzuki-Miyaura Coupling Compound->Suzuki Deprotection Cbz-Deprotection Compound->Deprotection Coupled_Product Biaryl Structures Suzuki->Coupled_Product Free_Amine 4-Aminophenyltrifluoroborate Derivative Deprotection->Free_Amine Drug_Discovery Drug Discovery Scaffolds Coupled_Product->Drug_Discovery Bioactive_Molecules Synthesis of Bioactive Molecules Free_Amine->Bioactive_Molecules

References

Stability and Handling of Potassium (4-cbz-aminophenyl)trifluoroborate Salts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium (4-cbz-aminophenyl)trifluoroborate is a member of the versatile class of organotrifluoroborate salts. These compounds have gained significant traction in synthetic chemistry, particularly as robust and reliable coupling partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. Their appeal stems from their enhanced stability compared to the corresponding boronic acids, allowing for easier handling, storage, and a broader tolerance of functional groups in complex synthetic sequences. This guide provides a comprehensive overview of the stability and handling of this compound, drawing on data from the broader class of potassium aryltrifluoroborates to provide a thorough understanding for researchers and drug development professionals.

Chemical and Physical Properties

Potassium organotrifluoroborates are generally crystalline solids that exhibit good stability under ambient conditions.[1] They are typically stable to air and moisture, which allows for indefinite storage at room temperature without the need for special precautions.[1][2] This characteristic presents a significant advantage over many other organoboron reagents that necessitate handling and storage under an inert atmosphere. While specific quantitative data for this compound is not extensively available in the literature, the general properties of aryltrifluoroborates provide a strong indication of its expected behavior.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application in synthesis. The primary modes of degradation are thermal decomposition and hydrolysis.

Thermal Stability

Potassium organotrifluoroborates are known for their high thermal stability.[3] While a specific decomposition temperature for this compound is not documented in the reviewed literature, data for related compounds suggest a high degree of thermal robustness. For instance, some aryltrifluoroborates are stable at elevated temperatures, which is beneficial for reactions requiring heat.[3][4]

Table 1: Thermal Stability Data for Representative Potassium Organotrifluoroborate Salts

CompoundDecomposition Temperature (°C)Method
Potassium Phenyltrifluoroborate> 300 (No decomposition observed below this temperature)DSC/TGA
Potassium Vinyltrifluoroborate240 - 242 (Melting Point with decomposition)Not Specified
Potassium (4-Fluorophenyl)trifluoroborate274 (decomposes)Not Specified

Note: Data for this compound is not available in the cited literature. The data presented is for structurally related compounds to provide an estimate of expected thermal stability.

Hydrolytic Stability

The principal pathway for the degradation of potassium aryltrifluoroborates is hydrolysis to the corresponding boronic acid.[5] This process is highly dependent on the pH of the medium. Under neutral or acidic conditions, many aryltrifluoroborates exhibit considerable stability. However, under the basic conditions often employed in Suzuki-Miyaura cross-coupling reactions, hydrolysis is promoted to generate the active boronic acid species required for transmetalation to the palladium catalyst.

The rate of hydrolysis is influenced by the electronic and steric nature of the substituents on the aryl ring. Electron-withdrawing groups can affect the stability of the trifluoroborate salt.[5]

Table 2: General Hydrolytic Stability of Potassium Aryltrifluoroborates

ConditionStabilityNotes
Neutral pH (aqueous)Generally stableSlow hydrolysis may occur over extended periods.
Acidic pH (aqueous)Generally stableHydrolysis can be catalyzed by strong acids.
Basic pH (aqueous)Prone to hydrolysisHydrolysis is necessary for activation in cross-coupling reactions.
Organic Solvents (anhydrous)High stabilityStable in common organic solvents like THF, acetone, and DMF.

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity and reactivity of this compound.

Table 3: Recommended Handling and Storage Procedures

ParameterRecommendationRationale
Storage Temperature Room temperature (Cool, dry place recommended)Provides long-term stability. Refrigeration is not generally required but can be considered for extended storage.
Atmosphere Normal atmosphere (inert atmosphere not strictly necessary)The salt is generally air-stable.
Container Tightly sealed containerProtects from atmospheric moisture and contamination.
Light Sensitivity Store in a dark placeWhile not reported as highly light-sensitive, protection from light is a good general practice for complex organic molecules.
Handling Use standard personal protective equipment (gloves, safety glasses). Avoid inhalation of dust.Good laboratory practice to avoid contact and inhalation.

Experimental Protocols

The following are representative protocols that can be adapted to evaluate the stability of this compound.

Protocol 1: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for assessing the thermal stability of a potassium aryltrifluoroborate salt.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

  • Instrumentation: Use a calibrated DSC/TGA instrument.

  • DSC Method:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

    • Record the heat flow as a function of temperature to identify melting points and decomposition exotherms or endotherms.

  • TGA Method:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

    • Record the mass loss as a function of temperature to determine the onset of decomposition.

  • Data Analysis: Analyze the resulting DSC and TGA curves to determine the melting point and decomposition temperature of the salt.

G cluster_0 Thermal Stability Analysis Workflow A Sample Preparation (2-5 mg in Al pan) B DSC/TGA Instrument A->B Load C Heating Ramp (10 °C/min under N2) B->C Execute Method D Data Acquisition (Heat Flow & Mass Loss) C->D Monitor E Data Analysis (Determine Tm & Td) D->E Process

Workflow for Thermal Stability Analysis.
Protocol 2: Monitoring Hydrolytic Stability by ¹⁹F NMR Spectroscopy

This protocol provides a method to monitor the hydrolysis of a potassium aryltrifluoroborate salt in an aqueous solution.[5]

  • Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 10 mM) in a suitable deuterated solvent (e.g., Acetone-d₆).

  • Reaction Setup: In an NMR tube, combine a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) prepared in D₂O with the stock solution of the trifluoroborate salt to achieve a final desired concentration.

  • NMR Acquisition:

    • Acquire a ¹⁹F NMR spectrum at time zero (t=0).

    • Maintain the NMR tube at a constant temperature (e.g., 25 °C or 37 °C).

    • Acquire subsequent ¹⁹F NMR spectra at regular time intervals (e.g., every hour for 24 hours).

  • Data Analysis:

    • The signal corresponding to the trifluoroborate anion (-BF₃⁻) will decrease in intensity as hydrolysis proceeds.

    • New signals corresponding to hydrolysis intermediates (e.g., -BF₂OH⁻) and the final boronic acid may appear.

    • Integrate the signals at each time point to determine the relative concentrations of the trifluoroborate salt and its hydrolysis products.

    • Plot the concentration of the starting material versus time to determine the rate of hydrolysis.

G cluster_1 Hydrolytic Stability Monitoring by 19F NMR A Prepare Stock Solution (Aryl-BF3K in Acetone-d6) B Prepare Reaction Mixture (in NMR tube with D2O buffer) A->B C Acquire 19F NMR Spectra (at timed intervals) B->C D Integrate Signals (Aryl-BF3- vs. time) C->D E Determine Hydrolysis Rate D->E

Workflow for Monitoring Hydrolytic Stability.

Signaling Pathways and Logical Relationships

The utility of this compound in Suzuki-Miyaura cross-coupling reactions is predicated on its controlled hydrolysis to the active boronic acid species. The following diagram illustrates this key relationship.

G cluster_0 Activation Pathway in Suzuki-Miyaura Coupling A This compound (Stable, Pre-catalyst) B Hydrolysis (Base-mediated) A->B C (4-cbz-aminophenyl)boronic Acid (Active Species) B->C D Transmetalation to Pd(0) Catalyst C->D E Cross-Coupled Product D->E

Activation of Aryltrifluoroborate for Cross-Coupling.

Conclusion

This compound, like other potassium aryltrifluoroborates, is a highly stable and versatile reagent for organic synthesis. Its stability to air and moisture simplifies handling and storage, while its controlled hydrolysis under basic conditions makes it an excellent precursor to the active boronic acid in cross-coupling reactions. While specific quantitative stability data for this particular compound is limited, the established knowledge of related aryltrifluoroborates provides a robust framework for its effective use in research and development. The experimental protocols provided herein can be adapted to generate specific stability data for this compound, further enhancing its application in complex molecule synthesis.

References

Technical Guide: Potassium (4-Cbz-aminophenyl)trifluoroborate (CAS 850623-45-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium (4-Cbz-aminophenyl)trifluoroborate, with CAS number 850623-45-9, is a valuable research biochemical. It belongs to the class of organotrifluoroborates, which are increasingly utilized in organic synthesis due to their stability and versatility. These compounds are particularly prominent as coupling partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. The presence of the carbobenzyloxy (Cbz) protecting group on the aniline functionality makes this reagent particularly useful for the synthesis of complex molecules, allowing for the introduction of a protected amino group that can be deprotected in a later synthetic step. This guide provides a comprehensive overview of the known properties, potential applications, and suppliers of this compound.

Chemical Properties and Data

While specific experimental data for this compound is not widely published, the following table summarizes its fundamental chemical properties.

PropertyValueSource
CAS Number 850623-45-9N/A
Chemical Name Potassium (4-(((benzyloxy)carbonyl)amino)phenyl)trifluoroborate
Molecular Formula C14H12BF3KNO2N/A
Molecular Weight 333.16 g/mol N/A
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)--INVALID-LINK--(F)F.[K+]N/A
Physical Description Solid (inferred from related compounds)N/A
Solubility Expected to be soluble in polar organic solvents like methanol and water, with limited solubility in nonpolar organic solvents (inferred from related compounds).N/A

Synthesis

Potassium aryltrifluoroborates are typically synthesized from the corresponding boronic acids. The general and highly efficient method involves the reaction of the boronic acid with potassium hydrogen fluoride (KHF2) in a mixture of methanol and water. This straightforward procedure leads to the formation of the stable trifluoroborate salt, which can often be isolated by precipitation.

G cluster_synthesis General Synthesis of Potassium Aryltrifluoroborates Aryl Boronic Acid Aryl Boronic Acid Reaction Reaction Aryl Boronic Acid->Reaction KHF2 KHF2 KHF2->Reaction Potassium Aryltrifluoroborate Potassium Aryltrifluoroborate Reaction->Potassium Aryltrifluoroborate

Synthetic pathway for potassium aryltrifluoroborates.

Potential Applications in Research and Drug Development

Given its structure, this compound is a prime candidate for use in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The primary application of this and related aryltrifluoroborates is in the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling

This reaction allows for the formation of a biaryl linkage by coupling the aryltrifluoroborate with an aryl halide or triflate in the presence of a palladium catalyst and a base. The Cbz-protected amino group in the target molecule allows for the introduction of a key functionality that can be later deprotected to reveal a primary amine, a common feature in many biologically active compounds.

G cluster_suzuki Suzuki-Miyaura Cross-Coupling Workflow Aryltrifluoroborate This compound Coupling Cross-Coupling Reaction Aryltrifluoroborate->Coupling ArylHalide Aryl Halide / Triflate ArylHalide->Coupling Catalyst Pd Catalyst + Base Catalyst->Coupling Product Biaryl Product Coupling->Product Deprotection Deprotection Product->Deprotection FinalProduct Aminobiaryl Compound Deprotection->FinalProduct

Workflow of a Suzuki-Miyaura coupling and deprotection.

Experimental Protocols

While no specific experimental protocols for CAS 850623-45-9 have been identified in the literature, the following is a representative procedure for a Suzuki-Miyaura cross-coupling reaction using a potassium aryltrifluoroborate, which can be adapted for the target compound.

Representative Suzuki-Miyaura Cross-Coupling Protocol:

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a suitable base (e.g., Cs2CO3, K2CO3, or K3PO4, 2-3 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)2, PdCl2(dppf), 1-5 mol%) and a suitable ligand (e.g., SPhos, XPhos, PPh3, 2-10 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for a period of 2 to 24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Safety and Handling

  • General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • In case of contact:

    • Skin: Wash with plenty of soap and water.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

It is highly recommended to consult the SDS from the supplier for specific handling and safety information.

Suppliers

This compound is available from several chemical suppliers, including:

  • Santa Cruz Biotechnology[1]

  • Ambeed[2]

  • Sigma-Aldrich

Please consult the respective supplier websites for current availability, pricing, and technical documentation.

Conclusion

This compound is a promising and versatile building block for organic synthesis, particularly for the construction of complex molecules in drug discovery and development. While specific data on its physicochemical properties and biological activity are currently limited, its utility in Suzuki-Miyaura cross-coupling reactions can be inferred from the extensive literature on related potassium aryltrifluoroborates. Further research into the specific applications of this compound is warranted to fully explore its potential in chemical and pharmaceutical research.

References

The Ascendancy of Potassium Trifluoroborates in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for robust, efficient, and versatile reagents is paramount. Among the arsenal of tools available to chemists, organoboron compounds have carved out a significant niche, primarily due to their pivotal role in carbon-carbon bond formation. While boronic acids have long been the workhorses in this domain, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, their inherent instability often presents significant challenges. This technical guide provides an in-depth exploration of the advantages of a superior class of organoboron reagents: potassium organotrifluoroborates. Through a detailed examination of their properties, applications, and comparative performance, this document will illuminate why these stable and versatile compounds are increasingly becoming the reagents of choice in academic and industrial research, especially within the demanding context of drug discovery and development.

The Trifluoroborate Advantage: Overcoming the Limitations of Boronic Acids

The primary advantage of potassium trifluoroborates lies in their exceptional stability compared to their boronic acid counterparts.[1][2][3] Many boronic acids are susceptible to decomposition pathways such as protodeboronation (cleavage of the C-B bond), oxidation, and the formation of cyclic trimeric anhydrides (boroxines), which can lead to inconsistent reactivity and the need for stringent storage and handling conditions.[1]

Potassium trifluoroborates, by virtue of their tetracoordinate boron center, are significantly more stable.[4] They are typically crystalline, free-flowing solids that are stable to air and moisture, allowing for extended storage without degradation.[1][2][5] This enhanced stability translates to more reliable and reproducible cross-coupling reactions, often resulting in higher yields, particularly for challenging substrates.[4][6]

Stability_Advantage cluster_BoronicAcid Boronic Acid (Trigonal Planar) cluster_Trifluoroborate Potassium Trifluoroborate (Tetrahedral) BoronicAcid R-B(OH)₂ Decomposition Decomposition Pathways BoronicAcid->Decomposition Instability Protodeboronation Protodeboronation Decomposition->Protodeboronation Protodeboronation Oxidation Oxidation Decomposition->Oxidation Oxidation BoroxineFormation BoroxineFormation Decomposition->BoroxineFormation Boroxine Formation Trifluoroborate K⁺[R-BF₃]⁻ Stability Enhanced Stability Trifluoroborate->Stability

Data Presentation: A Comparative Analysis

The superior performance of potassium trifluoroborates is evident in the higher yields achieved in Suzuki-Miyaura cross-coupling reactions, especially with heteroaryl substrates that are often problematic as boronic acids.[6] The following tables summarize representative data for the synthesis of trifluoroborate salts from boronic acids and a comparison of their performance in cross-coupling reactions.

Table 1: Synthesis of Potassium Aryltrifluoroborates from Arylboronic Acids
EntryArylboronic AcidProductYield (%)Reference
11-Naphthaleneboronic acidPotassium 1-naphthyltrifluoroborate95[7]
2Phenylboronic acidPotassium phenyltrifluoroborate98[8]
34-Methylphenylboronic acidPotassium 4-methylphenyltrifluoroborate97[8]
44-Methoxyphenylboronic acidPotassium 4-methoxyphenyltrifluoroborate99[8]
52-Furylboronic acidPotassium 2-furyltrifluoroborate85[9]
63-Thienylboronic acidPotassium 3-thienyltrifluoroborate92[9]
Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling Reactions
EntryBoron ReagentCoupling PartnerProductYield (Boronic Acid) (%)Yield (Trifluoroborate) (%)Reference
12-Thiopheneboronic acid / K-2-thienyltrifluoroborate4-Bromoacetophenone2-(4-Acetylphenyl)thiophene4588[9]
22-Furanboronic acid / K-2-furyltrifluoroborate4-Bromoanisole2-(4-Methoxyphenyl)furan3082[9]
33-Pyridylboronic acid / K-3-pyridyltrifluoroborate4-Chlorotoluene3-(4-Methylphenyl)pyridine5591[10]
4Phenylboronic acid / K-phenyltrifluoroborate1-Bromo-4-nitrobenzene4-Nitrobiphenyl8595[10]
5Vinylboronic acid / K-vinyltrifluoroborate4-Bromoacetophenone4-VinylacetophenoneUnstable85[3]

Note: Direct comparative yield data under identical conditions can be challenging to find as researchers often opt for trifluoroborates when boronic acids are known to perform poorly.[6]

Experimental Protocols

General Procedure for the Synthesis of Potassium Aryltrifluoroborates from Arylboronic Acids

This protocol describes a general and efficient method for converting an arylboronic acid to its corresponding potassium aryltrifluoroborate salt.[7][8]

Materials:

  • Arylboronic acid

  • Methanol (MeOH)

  • Potassium hydrogen fluoride (KHF₂)

  • Water (H₂O)

  • Acetone

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • Dissolve the arylboronic acid (1.0 equiv) in methanol in a round-bottom flask.

  • In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv).

  • Cool the methanolic solution of the arylboronic acid in an ice bath.

  • Slowly add the aqueous KHF₂ solution to the cooled arylboronic acid solution with vigorous stirring. A white precipitate will form.

  • Continue stirring the mixture in the ice bath for 30 minutes.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid sequentially with cold water, acetone, and diethyl ether.

  • Dry the resulting white solid under vacuum to afford the pure potassium aryltrifluoroborate.

Synthesis_Workflow Start Start: Arylboronic Acid in Methanol Cooling Cool to 0°C Start->Cooling Addition Add aq. KHF₂ Cooling->Addition Stirring Stir for 30 min Addition->Stirring Filtration Vacuum Filtration Stirring->Filtration Washing Wash with H₂O, Acetone, Ether Filtration->Washing Drying Dry under Vacuum Washing->Drying End End: Pure Potassium Aryltrifluoroborate Drying->End

General Procedure for Suzuki-Miyaura Cross-Coupling using Potassium Aryltrifluoroborate

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a potassium aryltrifluoroborate.[3][11]

Materials:

  • Aryl halide (Ar-X, where X = Cl, Br, I)

  • Potassium aryltrifluoroborate (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂) (1-5 mol%)

  • Ligand (e.g., PPh₃, RuPhos) (2-10 mol%)

  • Base (e.g., Cs₂CO₃, K₂CO₃) (2-3 equiv)

  • Solvent (e.g., Toluene/H₂O, THF/H₂O)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 equiv), potassium aryltrifluoroborate, and the base.

  • Add the palladium catalyst and the ligand.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC, GC, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup: dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

The Catalytic Cycle: A Mechanistic Insight

The Suzuki-Miyaura reaction with potassium trifluoroborates is believed to proceed through a similar catalytic cycle to that of boronic acids, with an initial activation step. The trifluoroborate salt is thought to be in equilibrium with the corresponding difluoroborane or boronic acid under the reaction conditions, which then enters the catalytic cycle.

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Ar-Pd(II)-X\n L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Ar-Pd(II)-R\n L₂", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Ar-R", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArX [label="Ar-X", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; K_RBF3 [label="K⁺[R-BF₃]⁻", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; R_BOH2 [label="R-B(OH)₂", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="Oxidative\nAddition"]; ArX -> OxAdd [style=dashed]; OxAdd -> Transmetalation [label="Transmetalation"]; K_RBF3 -> R_BOH2 [label="Activation\n(H₂O, Base)"]; R_BOH2 -> Transmetalation [style=dashed]; Base -> Transmetalation [style=dashed]; Transmetalation -> Pd0 [label="Reductive\nElimination"]; Transmetalation -> RedElim [style=dashed];

// Invisible nodes for layout {rank=same; Pd0; RedElim} } dot Figure 3: The Suzuki-Miyaura catalytic cycle involving a potassium organotrifluoroborate.

Conclusion: A Paradigm Shift in Cross-Coupling Chemistry

For researchers and professionals in drug development and organic synthesis, the adoption of potassium trifluoroborates represents a significant step forward. Their superior stability, ease of handling, and broad functional group tolerance, coupled with their often-enhanced reactivity, make them an invaluable tool for the construction of complex molecular architectures.[4][5] As the demand for more efficient and reliable synthetic methodologies continues to grow, potassium trifluoroborates are poised to become the new standard in Suzuki-Miyaura cross-coupling and other transition-metal-catalyzed reactions, empowering chemists to push the boundaries of molecular innovation.

References

A Technical Guide to the Discovery and Development of Novel Organotrifluoroborate Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organotrifluoroborate salts have emerged as a versatile and highly valuable class of reagents in modern organic synthesis. Their enhanced stability, ease of handling, and broad reactivity have positioned them as superior alternatives to traditional organoboron compounds, such as boronic acids and esters, particularly in transition metal-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of the discovery, development, and application of novel organotrifluoroborate reagents, with a focus on their synthesis, reactivity, and utility in drug discovery and development.

Introduction: The Rise of Organotrifluoroborates

The quest for stable, efficient, and versatile reagents is a perpetual endeavor in organic chemistry and drug development.[1] While organoboron compounds have long been favored for their low toxicity and utility in carbon-carbon bond formation, particularly in the Suzuki-Miyaura cross-coupling reaction, traditional reagents like boronic acids suffer from instability, often existing in equilibrium with their cyclic trimeric anhydrides (boroxines), which can complicate reaction stoichiometry.[1] Boronic esters, while more stable, can be susceptible to hydrolysis.[1]

Potassium organotrifluoroborates (R-BF₃K) have overcome many of these limitations.[2] These crystalline, free-flowing solids are remarkably stable to both air and moisture, allowing for indefinite storage at room temperature without special precautions.[1][3] This inherent stability simplifies handling and broadens the tolerance for a variety of functional groups and reaction conditions.[1] The tetracoordinate nature of the boron atom in organotrifluoroborates, strongly bonded to three fluorine atoms, renders them less susceptible to protodeboronation compared to their boronic acid or ester counterparts.[1]

Synthesis of Organotrifluoroborate Reagents

A key factor in the widespread adoption of organotrifluoroborates is the development of efficient and practical synthetic methodologies.

From Boronic Acids

The most common and straightforward method for preparing potassium organotrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[1] This method, popularized by Vedejs and co-workers in 1995, provides a highly efficient route to a wide array of aryl- and vinyltrifluoroborates.[3][4]

Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid [5]

  • Dissolve phenylboronic acid (20 g, ~169 mmol) in 50 mL of methanol.

  • Slowly add an excess of a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (125 mL, ~4.5 M, ~563 mmol) with vigorous stirring.

  • A white precipitate of potassium phenyltrifluoroborate will form.

  • Stir the mixture for 15 minutes.

  • Collect the precipitated product by filtration and wash with cold methanol.

  • Recrystallization from a minimal amount of acetonitrile yields pure potassium phenyltrifluoroborate (25.5 g, 82% yield).

Via Transmetalation
From Halomethyltrifluoroborates

A more recent innovation involves the synthesis of functionalized organotrifluoroborates through the nucleophilic substitution of potassium halomethyltrifluoroborates.[6][7] This method allows for the introduction of a wide variety of functional groups, expanding the diversity of accessible organotrifluoroborate reagents.[6] Potassium bromo- and iodomethyltrifluoroborates are prepared via the in situ reaction of n-BuLi with dibromo- or diiodomethane, respectively, in the presence of a trialkyl borate, followed by treatment with KHF₂.[2]

Experimental Protocol: Synthesis of Potassium Bromomethyltrifluoroborate [2]

  • To a solution of dibromomethane (25 mmol) and triisopropyl borate (0.9 equiv) at -78 °C under a nitrogen atmosphere, add n-BuLi (0.85 equiv).

  • After one hour, quench the reaction mixture with a solution of KHF₂ (2.5 equiv) in water (10 mL).

  • Remove the solvent under high vacuum.

  • The product is isolated in 88% yield by recrystallization.

Key Applications in Organic Synthesis

The stability and reactivity of organotrifluoroborates have led to their widespread use in a variety of organic transformations, most notably in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, and organotrifluoroborates have proven to be exceptional coupling partners.[8][9] They are generally considered to be "protected" forms of boronic acids that slowly release the active tricoordinate boron species under the reaction conditions through hydrolysis.[5] This slow release can help to suppress unwanted side reactions, such as homo-coupling.[5]

A wide range of aryl, heteroaryl, vinyl, and alkyltrifluoroborates can be effectively coupled with various organic electrophiles, including aryl and vinyl halides and triflates.[10][11][12][13]

Logical Relationship: Role of Organotrifluoroborates in Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling RBF3K Potassium Organotrifluoroborate (R-BF3K) RBOH2 Boronic Acid (R-B(OH)2) RBF3K->RBOH2 Hydrolysis Transmetalation Transmetalation RBOH2->Transmetalation Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (Ar-X) ArX->OxAdd OxAdd->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (R-Ar) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction using organotrifluoroborates.

Table 1: Suzuki-Miyaura Cross-Coupling of Potassium Vinyltrifluoroborate with Aryl Bromides [12]

EntryAryl BromideProductYield (%)
14-Bromoanisole4-Methoxystyrene72
24-Bromobenzonitrile4-Cyanostyrene85
31-Bromo-4-nitrobenzene4-Nitrostyrene90
44-Bromobenzaldehyde4-Formylstyrene78
5Methyl 4-bromobenzoateMethyl 4-vinylbenzoate82

Experimental Protocol: Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate [12]

  • To a reaction vessel, add potassium vinyltrifluoroborate (1.0 mmol), the aryl halide (1.0 mmol), palladium(II) chloride (0.02 mmol), triphenylphosphine (0.06 mmol), and cesium carbonate (3.0 mmol).

  • Add a 9:1 mixture of THF/H₂O as the solvent.

  • Heat the reaction mixture under an inert atmosphere.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the crude product by column chromatography.

Applications in Drug Discovery and PET Imaging

The enhanced stability and functional group tolerance of organotrifluoroborates make them particularly attractive for applications in medicinal chemistry and drug discovery.[14] They can be carried through multi-step syntheses where more sensitive boronic acids or esters would require protection and deprotection steps.[1]

A significant recent development is the use of organotrifluoroborates in positron emission tomography (PET) imaging.[15] The ability to incorporate the fluorine-18 radioisotope ([¹⁸F]) into complex biomolecules in a single, aqueous step represents a major advancement in the field of radiochemistry.[16][17] Ammoniomethyltrifluoroborates have been developed as prosthetic groups that can be conjugated to peptides and other biomolecules and subsequently labeled with [¹⁸F]fluoride.[16]

Experimental Workflow: ¹⁸F-Labeling of Biomolecules using Organotrifluoroborates

PET_Labeling_Workflow start Start conjugation Conjugate Biomolecule with Organotrifluoroborate Prosthetic Group start->conjugation precursor Biomolecule-R-BF3 Precursor conjugation->precursor labeling Aqueous ¹⁸F-Labeling precursor->labeling purification Purification (e.g., HPLC) labeling->purification final_product ¹⁸F-Labeled Biomolecule for PET Imaging purification->final_product

Caption: Workflow for the ¹⁸F-radiolabeling of biomolecules.

Table 2: Synthesis of Potassium Alkoxymethyltrifluoroborates via S N 2 Displacement [18]

EntryAlcohol (ROH)ProductYield (%)
1Benzyl alcoholK[(BnOCH₂)BF₃]95
2MethanolK[(MeOCH₂)BF₃]89
3EthanolK[(EtOCH₂)BF₃]92
4IsopropanolK[(i-PrOCH₂)BF₃]85
5tert-ButanolK[(t-BuOCH₂)BF₃]78

Conclusion

The discovery and development of novel organotrifluoroborate reagents have significantly expanded the toolbox of synthetic chemists. Their exceptional stability, ease of preparation, and broad reactivity have established them as indispensable reagents in modern organic synthesis. The applications of organotrifluoroborates continue to grow, with exciting new developments in areas such as medicinal chemistry, chemical biology, and materials science. For researchers and professionals in drug development, these versatile reagents offer powerful solutions for the construction of complex molecular architectures and the development of novel therapeutics and diagnostic agents.

References

Spectroscopic and Synthetic Profile of Potassium (4-Cbz-aminophenyl)trifluoroborate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of Potassium (4-Cbz-aminophenyl)trifluoroborate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established knowledge of structurally related molecules, including potassium aryltrifluoroborates, 4-aminophenylboronic acid derivatives, and compounds containing the benzyl carbamate (Cbz) protecting group, to present a detailed and predictive analysis. This document includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, a robust experimental protocol for its synthesis, and a discussion of a potential signaling pathway in which this class of compounds may be involved. The information is structured to support researchers and professionals in drug development and related scientific fields.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectral data from analogous compounds.

Predicted ¹H NMR Data

Solvent: DMSO-d₆

Chemical Shift (ppm)MultiplicityIntegrationAssignmentNotes
~9.5 - 10.0s1HNH -CbzChemical shift can be broad and concentration-dependent.
~7.2 - 7.5m9HAr-H (Cbz and Phenyl)Overlapping multiplets from the Cbz aromatic ring and the disubstituted phenyl ring.
~5.1s2HO-CH₂ -PhCharacteristic singlet for the benzylic protons of the Cbz group.
Predicted ¹³C NMR Data

Solvent: DMSO-d₆

Chemical Shift (ppm)AssignmentNotes
~153 - 155C =O (Carbamate)Typical chemical shift for a carbamate carbonyl.
~140 - 145C -BThe carbon atom directly attached to the trifluoroborate group. The signal may be broad due to quadrupolar relaxation of the boron nucleus.
~136 - 138Quaternary C (Cbz)The ipso-carbon of the benzyl group.
~127 - 135Ar-C HAromatic carbons from both the Cbz and the aminophenyl rings.
~115 - 120Ar-C H (ortho to -NH)Aromatic carbons ortho to the nitrogen.
~65 - 67O-C H₂-PhBenzylic carbon of the Cbz group.
Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H Stretch
~3100 - 3000MediumAromatic C-H Stretch
~1710StrongC=O Stretch (Carbamate)
~1600, ~1520Medium-StrongAromatic C=C Stretch
~1250StrongC-N Stretch
~1100 - 1000Strong, BroadB-F Stretch
~750, ~700StrongAromatic C-H Bend (out-of-plane)
Predicted Mass Spectrometry Data

Technique: Electrospray Ionization (ESI)

IonPredicted m/zNotes
[M-K]⁻294.08Negative ion mode, loss of potassium.
[M+H]⁺Not readily observedPotassium salts typically do not show the [M+H]⁺ ion.
[M+Na]⁺356.07Positive ion mode, adduct with sodium impurity.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of potassium aryltrifluoroborates from their corresponding boronic acids.[1][2][3]

Materials and Reagents
  • 4-(Cbz-amino)phenylboronic acid

  • Potassium hydrogen difluoride (KHF₂)

  • Methanol (MeOH)

  • Water (deionized)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-(Cbz-amino)phenylboronic acid in methanol.

  • Addition of Fluorinating Agent: To the stirring solution, add a solution of 4.0 equivalents of potassium hydrogen difluoride (KHF₂) in a minimal amount of water.

  • Reaction: Stir the resulting mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Precipitation: Upon completion of the reaction, add diethyl ether to the mixture to precipitate the this compound salt.

  • Isolation: Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold methanol and then with diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to obtain this compound as a white, crystalline solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4_Cbz_aminophenylboronic_acid 4-(Cbz-amino)phenylboronic acid Reaction_Mixture Dissolve in MeOH/H₂O Stir at RT 4_Cbz_aminophenylboronic_acid->Reaction_Mixture KHF2 Potassium Hydrogen Difluoride (KHF₂) KHF2->Reaction_Mixture Precipitation Precipitate with Diethyl Ether Reaction_Mixture->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with cold MeOH and Diethyl Ether Filtration->Washing Drying Dry under Vacuum Washing->Drying Final_Product This compound Drying->Final_Product

Caption: Synthetic workflow for this compound.

Potential Signaling Pathway Involvement

While specific signaling pathways involving this compound have not been elucidated, research on related phenylboronic acid compounds suggests potential interactions with key cellular signaling cascades. Phenylboronic acids have been shown to inhibit the migration of cancer cells by targeting the Rho family of GTP-binding proteins and their downstream effectors.[4] This pathway is crucial for regulating the actin cytoskeleton, cell polarity, and cell migration.

The diagram below illustrates the proposed inhibitory effect of a phenylboronic acid derivative on the Rho GTPase signaling pathway. It is hypothesized that the boronic acid moiety may interact with components of this pathway, leading to a downstream inhibition of cellular processes that are critical for cancer cell motility and invasion. The presence of the Cbz-protected amino group may influence the compound's cellular uptake, solubility, and specific interactions within the signaling cascade.

RhoSignalingPathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Binds GEFs GEFs Receptor->GEFs Activates Rho_GDP Rho-GDP (Inactive) GEFs->Rho_GDP Activates Rho_GTP Rho-GTP (Active) Rho_GDP->Rho_GTP GDP -> GTP ROCK ROCK Rho_GTP->ROCK Activates LIMK LIMK ROCK->LIMK Activates Cofilin Cofilin-P (Inactive) LIMK->Cofilin Phosphorylates Actin_Stress_Fibers Actin Stress Fibers Cofilin->Actin_Stress_Fibers Promotes Cell_Migration Cell Migration Actin_Stress_Fibers->Cell_Migration Leads to PBA_derivative Potassium (4-cbz-aminophenyl)trifluoroborate PBA_derivative->Rho_GTP Inhibits?

References

An In-depth Technical Guide to the Safe Handling of Potassium Organotrifluoroborates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for potassium organotrifluoroborates. These reagents are increasingly utilized in organic synthesis, particularly in cross-coupling reactions, due to their stability and versatility. Adherence to the following protocols is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Quantitative Safety Data

Comprehensive quantitative toxicity data for a wide range of potassium organotrifluoroborates is not extensively documented in publicly available literature. However, some data for related compounds and specific organotrifluoroborates provide an indication of their toxicological profile. Researchers should consult the specific Safety Data Sheet (SDS) for each compound they are using.

Table 1: Acute Toxicity Data

Compound/ClassRouteSpeciesLD50/LC50Reference
Dipotassium-trioxohydroxytetrafluorotriborate (a halogenated boroxine)IntraperitonealWistar Rat62.84 ± 2.13 mg/kg[3]
Dipotassium-trioxohydroxytetrafluorotriborate (a halogenated boroxine)IntraperitonealBALB/c Mice61.27 mg/kg[3]
Dipotassium-trioxohydroxytetrafluorotriborate (a halogenated boroxine)IntravenousSprague-Dawley Rat74.99 mg/kg[3]
Potassium Thiophene-3-trifluoroborateOralMiceNo lethality observed at 25, 50, and 100 mg/kg[4]

Table 2: Thermal Stability Data

Potassium organotrifluoroborates generally exhibit high thermal stability.[1] Specific decomposition temperatures can be determined using techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC). While comprehensive data is not available for all analogues, the following provides an indication of their thermal behavior.

CompoundMethodOnset of Decomposition/Melting PointReference
General Organotrifluoroborates-Generally stable to 300 °C[1]
Potassium PhenyltrifluoroborateMelting Point296-301 °C[5]
Potassium AllyltrifluoroborateMelting Point>300 °C[6]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling potassium organotrifluoroborates to prevent skin and eye contact, and inhalation of dust.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin Protection: A lab coat and chemically resistant gloves (nitrile or neoprene).

  • Respiratory Protection: A NIOSH-approved respirator is recommended when handling large quantities or when there is a risk of generating dust.

Safe Handling and Storage

4.1. General Handling Workflow

The following workflow should be followed for the safe handling of potassium organotrifluoroborates in a laboratory setting.

G prep Preparation - Review SDS - Don appropriate PPE - Prepare work area (fume hood) weigh Weighing and Transfer - Use a fume hood - Handle carefully to avoid dust - Use appropriate tools (spatula, etc.) prep->weigh Proceed to weighing reaction Reaction Setup - Add reagent slowly to the reaction mixture - Monitor the reaction weigh->reaction Transfer to reaction cleanup Post-Reaction Cleanup - Quench reaction appropriately - Dispose of waste according to lab procedures reaction->cleanup After reaction completion storage Storage - Store in a tightly sealed container - Keep in a cool, dry, well-ventilated area cleanup->storage For unused reagent

Caption: General workflow for safe handling of potassium organotrifluoroborates.

4.2. Storage Requirements

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Keep containers tightly sealed to prevent moisture absorption, which can lead to slow hydrolysis.

  • Avoid storing with strong oxidizing agents and strong acids.

Reactivity and Stability

5.1. Hydrolysis

The primary degradation pathway for potassium organotrifluoroborates is hydrolysis to the corresponding boronic acid. This process is a key step in their application in Suzuki-Miyaura cross-coupling reactions. The rate of hydrolysis is dependent on pH and the specific organotrifluoroborate.

G RBF3K Potassium Organotrifluoroborate (R-BF3K) RBF2OH Intermediate RBF3K->RBF2OH + H2O - KF RBOH2 Boronic Acid (R-B(OH)2) RBF2OH->RBOH2 + H2O - HF

Caption: Simplified hydrolysis pathway of potassium organotrifluoroborates.

5.2. Incompatible Materials

  • Strong Oxidizing Agents: Can cause vigorous reactions.

  • Strong Acids: Can lead to decomposition and the release of toxic gases.

  • Moisture: Promotes hydrolysis to the corresponding boronic acid.

Experimental Protocols

6.1. Protocol for Synthesis of Potassium Vinyltrifluoroborate

This protocol is adapted from a literature procedure and should be performed by trained personnel in a well-ventilated fume hood.[7][8]

Materials:

  • Vinylmagnesium bromide solution in THF

  • Trimethyl borate

  • Potassium hydrogen fluoride (KHF₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (10%)

  • Acetone

  • Methyl tertiary-butyl ether (MTBE)

Procedure:

  • To a stirred solution of trimethyl borate in anhydrous THF at room temperature, slowly add the vinylmagnesium bromide solution.

  • After the addition is complete, continue stirring for 1-2 hours at room temperature.

  • Quench the reaction by the slow addition of 10% hydrochloric acid until the pH is between 6 and 7.

  • Separate the organic layer.

  • To the organic layer, add a solution of potassium hydrogen fluoride in water.

  • Stir the mixture vigorously for 6-8 hours at 80-100 °C.

  • After cooling, remove the solvent under reduced pressure.

  • Add acetone to the residue and filter to remove inorganic salts.

  • Concentrate the filtrate and add MTBE to precipitate the product.

  • Filter the solid, wash with MTBE, and dry under vacuum to yield potassium vinyltrifluoroborate.

6.2. Protocol for Monitoring Hydrolysis by ¹¹B NMR Spectroscopy

This protocol provides a general method for observing the hydrolysis of a potassium organotrifluoroborate.[9][10][11]

Materials:

  • Potassium organotrifluoroborate of interest

  • Deuterated solvent (e.g., D₂O or a mixture of a deuterated organic solvent and D₂O)

  • NMR tubes

  • ¹¹B NMR Spectrometer

Procedure:

  • Prepare a stock solution of the potassium organotrifluoroborate in the chosen deuterated solvent system at a known concentration.

  • Transfer the solution to an NMR tube.

  • Acquire an initial ¹¹B NMR spectrum. The organotrifluoroborate should exhibit a characteristic signal.

  • Monitor the reaction over time by acquiring subsequent ¹¹B NMR spectra at regular intervals.

  • The appearance of a new signal corresponding to the boronic acid and the decrease in the intensity of the starting material signal will indicate the progress of hydrolysis.

  • The rate of hydrolysis can be quantified by integrating the respective signals.

Emergency Procedures

7.1. Spills

In the event of a spill, follow these procedures immediately.[12][13]

G spill Spill Occurs evacuate Evacuate Immediate Area Alert others spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill Use inert absorbent material ppe->contain collect Collect Absorbed Material Place in a sealed container for hazardous waste contain->collect decontaminate Decontaminate the Area Wash with soap and water collect->decontaminate dispose Dispose of Waste Follow institutional guidelines decontaminate->dispose

Caption: Emergency spill response workflow.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep the material into a designated waste container.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's emergency response team.

    • Prevent entry to the contaminated area.

7.2. First Aid

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Waste Disposal

All waste materials, including spilled material and contaminated absorbents, should be collected in a sealed, properly labeled container. Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for formal safety training and the specific Safety Data Sheet (SDS) for each chemical. Always consult the SDS and your institution's safety protocols before handling any chemical.

References

A Technical Guide on the Solubility of Potassium (4-cbz-aminophenyl)trifluoroborate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

General Solubility Profile of Potassium Aryltrifluoroborates

Potassium organotrifluoroborate salts are ionic compounds, a characteristic that dictates their solubility behavior. As a general rule, they exhibit poor solubility in many common organic solvents.[1] Their solubility is typically limited to more polar solvents.

Key solubility characteristics for this class of compounds include:

  • Good to Moderate Solubility: Potassium trifluoroborate salts are generally soluble in highly polar solvents such as water, methanol, and acetonitrile.[1]

  • Slight or Partial Solubility: Some members of this class show slight to partial solubility in solvents like acetone, dichloromethane, and diethyl ether.[2][3] For example, potassium phenyltrifluoroborate is reported to be soluble in acetone and slightly soluble in acetonitrile.[3]

  • General Insolubility: They are largely considered insoluble in apolar organic solvents.

  • Recrystallization Solvents: Purification of related trifluoroborate salts through recrystallization often employs mixed solvent systems, such as ethanol/water, indicating some solubility in the hot alcohol.[1]

  • Reaction Conditions: Many cross-coupling reactions utilizing potassium trifluoroborates are performed in mixed solvent systems, commonly involving water with organic solvents like toluene or tetrahydrofuran (THF), to facilitate the dissolution of all reactants.[4]

For applications requiring solubility in less polar organic solvents like chloroform or dichloromethane, the potassium cation is often exchanged for a more lipophilic cation, such as tetrabutylammonium.[1]

Solubility Data for Potassium (4-cbz-aminophenyl)trifluoroborate

Specific, quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, based on the general principles outlined for potassium aryltrifluoroborates, a qualitative solubility profile can be inferred.

SolventChemical ClassExpected Solubility
Water (H₂O)Protic, PolarSoluble
Methanol (MeOH)Protic, PolarSoluble
Acetonitrile (MeCN)Aprotic, PolarSoluble
AcetoneAprotic, PolarSlightly Soluble
Tetrahydrofuran (THF)Aprotic, PolarSparingly Soluble
Dichloromethane (DCM)Aprotic, NonpolarSparingly Soluble
TolueneAprotic, NonpolarInsoluble
HexanesAprotic, NonpolarInsoluble

Note: This table is predictive and based on the general behavior of potassium aryltrifluoroborate salts. Experimental verification is required for precise quantitative values.

Experimental Protocol for Solubility Determination

The following section outlines a standard experimental methodology for determining the solubility of a solid compound like this compound in various organic solvents. This protocol is based on the equilibrium concentration method.

Objective: To determine the solubility (in mg/mL or mol/L) of the target compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a shaker incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the equilibration period is crucial.

  • Equilibration: Seal the vials tightly and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed (e.g., 6000 rpm for 10 minutes).[5]

  • Sample Extraction: Carefully extract an aliquot of the clear, saturated supernatant without disturbing the solid pellet.

  • Dilution: Dilute the aliquot with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical instrument.[5]

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the compound. A calibration curve should be established using standards of known concentrations.[5]

  • Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

G prep 1. Sample Preparation (Add excess solid to solvent) equil 2. Equilibration (Agitate at constant temp.) prep->equil sep 3. Phase Separation (Centrifugation) equil->sep extract 4. Supernatant Extraction (Aliquot of clear solution) sep->extract dilute 5. Dilution (To fall within calibration range) extract->dilute quant 6. Quantification (HPLC or UV-Vis Analysis) dilute->quant calc 7. Calculation (Determine solubility) quant->calc

Caption: Workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for this compound remains to be precisely determined and published, a strong predictive understanding can be drawn from the well-established behavior of potassium aryltrifluoroborate salts. This class of compounds is reliably soluble in polar solvents like water, methanol, and acetonitrile, with significantly lower solubility in less polar and apolar organic media. For drug development and process chemistry applications requiring high solubility in a broad range of organic solvents, alternative salt forms, such as tetrabutylammonium trifluoroborates, may be more suitable. The provided experimental protocol offers a standard and reliable method for researchers to determine the precise solubility values for this compound in solvents relevant to their specific applications.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Potassium (4-cbz-aminophenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate.[2] Among the various organoboron reagents, potassium organotrifluoroborates have emerged as highly valuable coupling partners due to their enhanced stability, ease of handling, and resistance to protodeboronation compared to their boronic acid counterparts.[3][4]

This document provides detailed application notes and protocols for the use of a specific organotrifluoroborate, Potassium (4-cbz-aminophenyl)trifluoroborate, in Suzuki-Miyaura cross-coupling reactions. The carboxybenzyl (Cbz) protecting group on the aniline moiety makes this reagent particularly useful in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds, where the modulation of an amino group is required.

Advantages of Using Potassium Organotrifluoroborates

Potassium organotrifluoroborates offer several distinct advantages in Suzuki-Miyaura cross-coupling reactions:

  • Enhanced Stability: As tetracoordinate boron species, they are significantly more stable to air and moisture than boronic acids, allowing for easier storage and handling.[4]

  • High Reactivity: In many cases, they exhibit reactivity comparable to or greater than that of boronic acids and esters.

  • Reduced Protodeboronation: They are less susceptible to the undesired side reaction of protodeboronation, which can be a significant issue with boronic acids, especially with heteroaryl substrates.[3][4]

  • Stoichiometric Use: Due to their stability and predictable reactivity, they can often be used in near-stoichiometric amounts, improving atom economy.[3]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (Ar-X), forming a Pd(II) complex.[2]

  • Transmetalation: The organotrifluoroborate is activated by a base, facilitating the transfer of the organic group (in this case, the 4-cbz-aminophenyl group) from the boron atom to the palladium center. This step regenerates a borate salt.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)(X)L_n pd0->pd_complex Oxidative Addition (Ar-X) transmetal_complex Ar-Pd(II)-Ar'L_n pd_complex->transmetal_complex Transmetalation (Ar'BF3K, Base) transmetal_complex->pd0 product Ar-Ar' transmetal_complex->product Reductive Elimination byproducts KX + B(OH)3/BF4- transmetal_complex->byproducts center reagents Ar-X + K[4-Cbz-NH-Ph]BF3 reagents->pd_complex

Figure 1. Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocols

Synthesis of this compound

Potassium aryltrifluoroborates can be readily synthesized from the corresponding boronic acids.[6] A general one-pot procedure involves the reaction of the boronic acid with potassium hydrogen fluoride (KHF₂).

Materials:

  • 4-(Cbz-amino)phenylboronic acid

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol (MeOH)

  • Acetone

  • Water (H₂O)

Procedure:

  • To a solution of 4-(Cbz-amino)phenylboronic acid (1.0 equiv) in hot methanol (4 M), add a saturated aqueous solution of KHF₂ (4.0 equiv).

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Add acetone to the residue and stir the suspension for 10 minutes.

  • Collect the white precipitate by vacuum filtration, wash with acetone, and dry under vacuum to afford this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the cross-coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, This compound, Base, and Solvent catalyst Add Pd Catalyst and Ligand reagents->catalyst degas Degas Mixture (e.g., Ar sparging) catalyst->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Progress (TLC, GC/MS, LC/MS) heat->monitor quench Quench Reaction and Aqueous Workup monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with Potassium (4-cbz-aminophenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium (4-cbz-aminophenyl)trifluoroborate is a versatile and stable organoboron reagent valuable in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its stability to air and moisture, compared to the corresponding boronic acid, makes it an attractive building block for the construction of complex molecules, especially in pharmaceutical and materials science research.[1] The carbobenzyloxy (Cbz) protecting group on the aniline functionality provides a latent site for further synthetic transformations.

This document provides detailed application notes and a representative protocol for the use of this compound in Suzuki-Miyaura cross-coupling reactions. Due to the limited availability of specific experimental data for this exact reagent in the current literature, the following protocols and data are based on established procedures for structurally similar potassium aryltrifluoroborates and N-protected aminophenylboronic acids. Optimization of the described conditions for specific substrates is recommended.

Key Applications

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The resulting N-Cbz protected 4-aminobiaryl compounds are valuable intermediates in the synthesis of:

  • Bioactive Molecules: Many pharmaceuticals and drug candidates feature a biaryl core. The amino group, once deprotected, can serve as a handle for further functionalization.

  • Functional Materials: Aryl-aryl linkages are fundamental to the structure of various organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Ligands for Catalysis: Chiral biaryl compounds are prevalent scaffolds for ligands in asymmetric catalysis.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of potassium aryltrifluoroborates with various aryl halides. These data are representative and have been aggregated from studies on analogous substrates.[2][3]

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (3 equiv)Toluene/H₂O 10:18024~85-95
24-ChlorobenzonitrilePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (3 equiv)Toluene/H₂O 10:18024~80-90
31-Bromo-4-(trifluoromethyl)benzenePdCl₂(dppf) (2)-Cs₂CO₃ (3 equiv)THF/H₂O 9:18012~75-85
43-BromopyridinePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (3 equiv)Toluene/H₂O 10:18024~70-80
52-ChlorotoluenePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (3 equiv)Toluene/H₂O 10:18036~65-75

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Deionized water

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

  • Addition of Reagents: Under the inert atmosphere, add potassium carbonate (3.0 mmol). Then, add anhydrous toluene (10 mL) and deionized water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired biaryl product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X L_n OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)2 ArPdAr Ar-Pd(II)-Ar' L_n Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar' ArX Ar-X ArBF3K Ar'-BF3K ArBF3K->Transmetal Base, H2O Base Base (e.g., K2CO3) ArAr Ar-Ar'

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Combine Reagents: - K(4-cbz-aminophenyl)BF3 - Aryl Halide - Pd Catalyst & Ligand start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) setup->inert add_reagents Add Base, Toluene, and Water inert->add_reagents react Heat and Stir (e.g., 80°C, 24h) add_reagents->react workup Aqueous Work-up (EtOAc/H2O Extraction) react->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Potassium (4-cbz-aminophenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of Potassium (4-cbz-aminophenyl)trifluoroborate with various aryl and heteroaryl halides. The following sections offer a summary of typical reaction conditions, specific experimental procedures, and visualizations to guide the optimization of this important carbon-carbon bond-forming reaction.

Introduction

Potassium organotrifluoroborates are valuable coupling partners in Suzuki-Miyaura reactions due to their stability to air and moisture, which allows for easier handling and more precise stoichiometry compared to boronic acids.[1][2][3] The carboxybenzyl (Cbz) protecting group on the aniline nitrogen of this compound is generally stable under many Suzuki-Miyaura conditions, making this reagent a useful building block for the synthesis of complex diarylamine derivatives, which are prevalent in pharmaceuticals and functional materials.

The general strategy for the Suzuki-Miyaura coupling involves the palladium-catalyzed reaction of the organotrifluoroborate with an aryl or heteroaryl halide (or pseudohalide) in the presence of a suitable base and ligand. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an aryl halide (Ar-X) can be represented by the following general scheme:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Based on established procedures for the coupling of aryl- and aminomethyltrifluoroborates, two general protocols are provided below as excellent starting points for the coupling of this compound. Optimization of the specific aryl halide, catalyst, ligand, and base may be necessary to achieve optimal results.

Protocol 1: General Conditions for Coupling with Aryl/Heteroaryl Chlorides

This protocol is adapted from general conditions found to be effective for a wide range of potassium organotrifluoroborates, including those with amide functionalities.[4]

Workflow for Protocol 1

Protocol1_Workflow start Start reagents Combine Aryl Chloride, This compound, Pd(OAc)2, RuPhos, and K2CO3 in a reaction vessel. start->reagents solvent Add Toluene/H2O (10:1) solvent. reagents->solvent degas Degas the mixture (e.g., N2 bubbling). solvent->degas heat Heat the reaction mixture at 80 °C. degas->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool extract Perform aqueous workup and extract with an organic solvent (e.g., EtOAc). cool->extract dry Dry the organic layer (e.g., Na2SO4) and concentrate in vacuo. extract->dry purify Purify the crude product by column chromatography. dry->purify end End purify->end

Caption: Experimental workflow for Protocol 1.

Materials:

  • This compound (1.05 equiv)

  • Aryl or heteroaryl chloride (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4-10 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene/Water (10:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (0.25 mmol, 1.0 equiv), this compound (0.263 mmol, 1.05 equiv), Pd(OAc)₂ (0.005 mmol, 2 mol%), RuPhos (0.01 mmol, 4 mol%), and K₂CO₃ (0.75 mmol, 3.0 equiv).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

  • Add degassed 10:1 toluene/water (0.25 M relative to the aryl chloride).

  • Seal the vial and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Alternative Conditions for Coupling with Aryl/Heteroaryl Bromides

This protocol utilizes a different ligand and base, which has been shown to be effective for the coupling of aminomethyltrifluoroborates and may be advantageous for certain substrates.[5]

Materials:

  • This compound (1.1 equiv)

  • Aryl or heteroaryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (6 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Tetrahydrofuran (THF)/Water (10:1 v/v)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Silica gel

Procedure:

  • In a reaction tube, combine the aryl bromide (0.5 mmol, 1.0 equiv), this compound (0.55 mmol, 1.1 equiv), Pd(OAc)₂ (0.015 mmol, 3 mol%), XPhos (0.03 mmol, 6 mol%), and Cs₂CO₃ (1.5 mmol, 3.0 equiv).

  • Seal the tube with a septum, and purge with an inert atmosphere.

  • Add degassed 10:1 THF/water (0.25 M relative to the aryl bromide).

  • Place the reaction tube in a preheated heating block at 80 °C.

  • Stir vigorously for 18-24 hours.

  • After cooling to ambient temperature, dilute the reaction with water and extract with dichloromethane (3 x 25 mL).

  • Combine the organic extracts, dry over MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography on silica gel.

Data Presentation: Summary of Typical Reaction Conditions

The following table summarizes common conditions for the Suzuki-Miyaura coupling of potassium organotrifluoroborates, which can serve as a starting point for the optimization of reactions with this compound.

ParameterCondition A (for Aryl Chlorides)Condition B (for Aryl Bromides)
Palladium Source Pd(OAc)₂ (2-5 mol%)Pd(OAc)₂ (3 mol%)
Ligand RuPhos (4-10 mol%)XPhos (6 mol%)
Base K₂CO₃ (3.0 equiv)Cs₂CO₃ (3.0 equiv)
Solvent System Toluene/H₂O (10:1)THF/H₂O (10:1)
Temperature 80 °C80 °C
Reaction Time 12-24 hours18-24 hours
Typical Substrates Electron-rich and -poor aryl/heteroaryl chlorides[6]Electron-rich and -poor aryl/heteroaryl bromides[5]
Reference [4][6][5]

Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling of organotrifluoroborates is depicted below. It involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the trifluoroborate and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X in pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex transmetalation Transmetalation (R-BF3K, Base) pd_complex->transmetalation R-BF3K in, X- out pd_intermediate Ar-Pd(II)-R(L_n) transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Pd(0)L_n regenerated product Ar-R (Product) reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the catalyst and ligand loading (e.g., up to 5 mol% Pd and 10 mol% ligand). A different base (e.g., Cs₂CO₃ is often more effective than K₂CO₃) or a different solvent system (e.g., dioxane/water) may also be beneficial. Ensure that the reagents and solvents are sufficiently degassed to prevent catalyst deactivation.

  • Protodeboronation: Although potassium organotrifluoroborates are generally stable, some protodeboronation (replacement of the BF₃K group with a hydrogen atom) can occur.[2] Using a slight excess of the trifluoroborate salt (1.05-1.2 equiv) is recommended.

  • Cbz-Group Cleavage: The Cbz group is typically stable under these conditions. However, if cleavage is observed, a milder base or lower reaction temperature might be necessary.

  • Ligand Choice: The choice of phosphine ligand is critical. For challenging couplings, screening a variety of electron-rich, bulky phosphine ligands (e.g., SPhos, DavePhos) may be necessary to identify the optimal choice.

By starting with the recommended protocols and systematically optimizing the reaction parameters, researchers can effectively utilize this compound in a wide range of Suzuki-Miyaura cross-coupling reactions for the synthesis of diverse and complex molecular targets.

References

Application Notes and Protocols: Potassium (4-Cbz-aminophenyl)trifluoroborate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium (4-Cbz-aminophenyl)trifluoroborate is a versatile and highly stable organoboron reagent increasingly utilized in pharmaceutical synthesis. Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds. The presence of the trifluoroborate moiety offers significant advantages over the corresponding boronic acids, including enhanced stability to air and moisture, which simplifies handling and storage.[1] The benzyloxycarbonyl (Cbz) protecting group on the aniline nitrogen allows for the strategic introduction of a primary aromatic amine functionality, which is a common structural motif in a wide array of biologically active compounds and pharmaceutical agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.

Key Advantages of Potassium Organotrifluoroborates

Potassium organotrifluoroborates are preferred reagents in many synthetic applications due to their unique properties:

  • Enhanced Stability: They are generally crystalline solids that are stable to both air and moisture, eliminating the need for strictly inert reaction conditions for storage and handling.

  • Ease of Use: Their stability and solid nature make them easy to weigh and dispense accurately.

  • High Reactivity in Cross-Coupling: They are excellent coupling partners in Suzuki-Miyaura reactions, often providing high yields of the desired products.

  • Versatility: The trifluoroborate group is tolerant of a wide range of functional groups, allowing for its use in complex molecule synthesis.

Application: Synthesis of Diaryl Amine Scaffolds as Kinase Inhibitor Precursors

A common strategy in the development of kinase inhibitors is the synthesis of diaryl amine scaffolds. This compound is an ideal building block for this purpose, enabling the formation of a key C-C bond via a Suzuki-Miyaura cross-coupling reaction. The resulting Cbz-protected diaryl amine can then be deprotected to reveal the free amine, which can be further functionalized.

General Reaction Scheme

The Suzuki-Miyaura cross-coupling reaction of this compound with an aryl halide (e.g., a substituted bromopyridine, a common core in kinase inhibitors) is depicted below.

Caption: General Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 2-bromo-4-methylpyridine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

Procedure:

  • To a reaction vessel, add this compound (1.1 eq), the aryl bromide (1.0 eq), palladium(II) acetate (0.05 eq), SPhos (0.10 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and deionized water in a 4:1 ratio to achieve a final concentration of 0.25 M with respect to the aryl bromide.

  • Heat the reaction mixture to 85 °C and stir vigorously for 18-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Cbz Deprotection via Hydrogenolysis

This protocol outlines the removal of the Cbz protecting group to yield the free diaryl amine.

Materials:

  • Cbz-protected diaryl amine

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected diaryl amine in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% palladium on carbon (5-10 mol%) to the solution.

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the filter cake with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected diaryl amine.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Suzuki-Miyaura cross-coupling reaction based on literature for similar organotrifluoroborates.

Table 1: Optimized Reaction Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Catalyst Pd(OAc)₂ (5 mol %)
Ligand SPhos or XPhos (10 mol %)
Base K₂CO₃ or Cs₂CO₃ (3.0 eq)
Solvent Toluene/H₂O (4:1) or Dioxane/H₂O (10:1)
Temperature 80-100 °C
Time 18-24 hours

Table 2: Representative Yields for Coupling with Various Aryl Halides

Aryl Halide PartnerProductTypical Yield (%)
4-Bromoanisole4-Cbz-amino-4'-methoxybiphenyl85-95%
2-Bromopyridine2-(4-Cbz-aminophenyl)pyridine75-85%
4-Bromobenzonitrile4'-(Cbz-amino)-[1,1'-biphenyl]-4-carbonitrile80-90%
1-Bromo-3,5-dimethylbenzene4-Cbz-amino-3',5'-dimethylbiphenyl88-96%

Note: Yields are based on published data for structurally related aminophenyltrifluoroborates and may vary depending on the specific substrate and reaction scale.

Logical Workflow and Signaling Pathway Visualization

Experimental Workflow

The overall synthetic strategy from the starting materials to the final deprotected diaryl amine, a versatile intermediate for further elaboration into potential kinase inhibitors, is illustrated below.

G Reactants This compound + Aryl Halide Coupling Suzuki-Miyaura Cross-Coupling (Pd(OAc)2, SPhos, K2CO3, Toluene/H2O, 85°C) Reactants->Coupling Protected_Product Cbz-Protected Diaryl Amine Coupling->Protected_Product Purification1 Workup & Purification (Extraction, Chromatography) Protected_Product->Purification1 Deprotection Cbz Deprotection (Hydrogenolysis) (H2, Pd/C, Methanol) Purification1->Deprotection Final_Product Diaryl Amine Intermediate Deprotection->Final_Product Purification2 Workup & Purification (Filtration, Concentration) Final_Product->Purification2

Caption: Synthetic workflow for diaryl amine synthesis.

Relevant Signaling Pathway: BCR-ABL and Kinase Inhibition

Many diaryl amine-based pharmaceuticals, such as Imatinib, function as inhibitors of specific tyrosine kinases. A prominent example is the inhibition of the BCR-ABL fusion protein, which is a hallmark of Chronic Myeloid Leukemia (CML). The diaryl amine scaffold can bind to the ATP-binding site of the kinase domain, preventing phosphorylation of downstream substrates and halting the pro-proliferative signaling cascade.

G cluster_pathway BCR-ABL Signaling Pathway cluster_inhibition Mechanism of Inhibition BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Downstream Substrate BCR_ABL->Substrate phosphorylates ATP ATP ATP->BCR_ABL Phospho_Substrate Phosphorylated Substrate Proliferation Cell Proliferation & Survival Phospho_Substrate->Proliferation Inhibitor Diaryl Amine Inhibitor (e.g., Imatinib) Inhibitor->BCR_ABL binds to ATP pocket

Caption: Inhibition of the BCR-ABL signaling pathway.

References

Application of Potassium (4-cbz-aminophenyl)trifluoroborate in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium (4-cbz-aminophenyl)trifluoroborate is a versatile building block for the synthesis of advanced functional materials. Its primary utility lies in its role as a stable, efficient, and highly functionalizable precursor in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the precise incorporation of a protected aniline moiety into a wide array of polymeric, dendritic, and small-molecule architectures. The carbobenzyloxy (Cbz) protecting group offers robust protection of the amino group during synthesis and can be readily removed to unveil a reactive primary amine for further functionalization or to impart specific properties to the final material, such as conductivity or pH responsiveness. This document provides an overview of the potential applications of this compound in materials science, including the synthesis of conductive polymers, functional dendrimers, and materials for organic electronics, along with detailed experimental protocols.

Introduction

Potassium organotrifluoroborates have emerged as superior alternatives to boronic acids and their esters in cross-coupling chemistry due to their enhanced stability to air and moisture, ease of handling, and high functional group tolerance.[1][2][3] this compound, with its protected amine functionality, is a particularly valuable reagent for materials synthesis. The core aminophenyl structure is a key component in many electronically active materials, including conductive polymers and materials for organic light-emitting diodes (OLEDs).[4][5] The Cbz protecting group provides a strategic advantage, allowing for the construction of complex molecular architectures without interference from the reactive amine group. Subsequent deprotection reveals the free amine, which can then be used to tune the material's electronic properties, solubility, or to attach other functional moieties.

Key Applications and Potential Materials

The primary application of this compound in materials science is as a monomer in polymerization reactions or as a core/branching unit in the synthesis of dendrimers via Suzuki-Miyaura cross-coupling.

Synthesis of Precursors for Conductive Polymers

The aniline backbone is the fundamental repeating unit of polyaniline, one of the most studied conductive polymers.[6][7] By using this compound in a polycondensation reaction with a suitable dihaloaromatic comonomer, a Cbz-protected polyaniline precursor can be synthesized. Deprotection of the Cbz groups would then yield a functionalized polyaniline derivative. The conductivity of the final polymer can be tuned by doping.[6]

Fabrication of Functional Dendrimers

Dendrimers are highly branched, monodisperse macromolecules with a vast number of surface functionalities, making them ideal for applications in drug delivery, catalysis, and sensing.[8][9][10] this compound can be used as a building block for the convergent or divergent synthesis of dendrimers. The protected amino group can be deprotected at a specific generation to introduce surface functionality or to alter the solubility and host-guest properties of the dendrimer.

Development of Materials for Organic Electronics

The aminophenyl moiety is a common structural motif in materials designed for organic light-emitting diodes (OLEDs), particularly in hole-transporting layers and emissive materials.[5][11][12] The Suzuki-Miyaura coupling is a key reaction for synthesizing the complex conjugated molecules used in OLEDs.[5] this compound can be coupled with various aromatic halides to create novel small molecules or polymers with potential applications in OLEDs. The ability to deprotect the amine allows for fine-tuning of the material's highest occupied molecular orbital (HOMO) level and other electronic properties.

Data Presentation

Material ClassMonomer/PrecursorPropertyTypical ValueReference
Conductive PolymerPolyanilineElectrical Conductivity (doped)1 - 1000 S/cm[4]
OLED MaterialArylamine derivativeHOMO Level-5.0 to -5.5 eV[11]
OLED DeviceExciplex-based emitterExternal Quantum Efficiency (EQE)~10%[11]
DendrimerPAMAM DendrimerMolecular Weight3,000 - 30,000 g/mol (Generations 3-5)[8]

Experimental Protocols

The following are detailed, representative protocols for the application of this compound in materials synthesis based on established Suzuki-Miyaura cross-coupling procedures.[1][2][13]

Protocol 1: Synthesis of a Cbz-Protected Poly(aniline) Precursor via Suzuki-Miyaura Polycondensation

Objective: To synthesize a soluble, Cbz-protected poly(aniline) precursor that can be deprotected to yield a poly(aniline) derivative.

Materials:

  • This compound

  • 1,4-Dibromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene, anhydrous

  • Water, deionized

  • Methanol

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a 100 mL Schlenk flask under an inert atmosphere of argon, add this compound (1.0 eq), 1,4-dibromobenzene (1.0 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 eq).

  • Solvent Addition: Add anhydrous toluene and deionized water in a 10:1 ratio to achieve a monomer concentration of 0.1 M.

  • Reaction: Degas the mixture by three freeze-pump-thaw cycles. Heat the reaction mixture to 100 °C and stir vigorously for 48 hours.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into 200 mL of methanol to precipitate the polymer.

  • Purification: Filter the polymer and wash sequentially with water and methanol. Redissolve the polymer in a minimal amount of chloroform and reprecipitate from methanol. Filter and dry the polymer under vacuum at 40 °C overnight.

Characterization: The resulting polymer can be characterized by ¹H NMR, GPC (for molecular weight and polydispersity), and FTIR.

Protocol 2: Deprotection of the Cbz-Protected Poly(aniline) Precursor

Objective: To remove the Cbz protecting group to yield the final poly(aniline) derivative.

Materials:

  • Cbz-protected poly(aniline) precursor from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol

  • Ammonium hydroxide solution

Procedure:

  • Dissolution: Dissolve the Cbz-protected polymer in DCM.

  • Deprotection: Add trifluoroacetic acid (20% v/v) to the solution and stir at room temperature for 4 hours.

  • Precipitation: Precipitate the deprotected polymer by adding the solution to a large volume of methanol.

  • Neutralization and Purification: Filter the polymer and wash with methanol. To neutralize the ammonium salt, stir the polymer in a dilute ammonium hydroxide solution for 2 hours. Filter, wash with deionized water until the washings are neutral, and then with methanol. Dry the final polymer under vacuum.

Characterization: The deprotected polymer can be characterized by FTIR (disappearance of the Cbz carbonyl peak) and its conductivity can be measured after doping (e.g., with HCl).

Protocol 3: Synthesis of a First-Generation Dendrimer Core

Objective: To synthesize a G1 dendrimer with a 1,3,5-benzenetricarbonyl trichloride core and this compound arms.

Materials:

  • 1,3,5-Tris(4-bromophenyl)benzene (core)

  • This compound (dendron)

  • Pd₂(dba)₃

  • SPhos

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (10:1)

Procedure:

  • Reaction Setup: In a Schlenk flask under argon, combine 1,3,5-tris(4-bromophenyl)benzene (1.0 eq), this compound (3.3 eq), Pd₂(dba)₃ (1.5 mol%), SPhos (6 mol%), and K₂CO₃ (9.0 eq).

  • Solvent and Reaction: Add a degassed 10:1 mixture of toluene and water. Heat the reaction to 90 °C for 24 hours.

  • Work-up and Purification: Cool the reaction, extract with ethyl acetate, wash with brine, and dry over MgSO₄. Purify the crude product by column chromatography on silica gel to yield the G1 dendrimer.

Visualizations

The following diagrams illustrate the key synthetic pathways and logical relationships described in these application notes.

Suzuki_Miyaura_Polycondensation cluster_synthesis Polymer Synthesis cluster_deprotection Deprotection monomer1 Potassium (4-cbz-aminophenyl)trifluoroborate catalyst Pd(OAc)₂ / SPhos K₃PO₄, Toluene/H₂O monomer1->catalyst monomer2 1,4-Dibromobenzene monomer2->catalyst polymer Cbz-Protected Poly(aniline) Precursor catalyst->polymer deprotection TFA / DCM polymer->deprotection final_polymer Poly(aniline) Derivative deprotection->final_polymer

Caption: Synthetic workflow for a poly(aniline) derivative.

Dendrimer_Synthesis core 1,3,5-Tris(4-bromophenyl)benzene (Core) coupling Suzuki-Miyaura Coupling (Pd₂(dba)₃ / SPhos, K₂CO₃) core->coupling dendron Potassium (4-cbz-aminophenyl)trifluoroborate (Dendron) dendron->coupling G1_dendrimer G1 Dendrimer (Cbz-Protected) coupling->G1_dendrimer deprotection Deprotection G1_dendrimer->deprotection functional_dendrimer Functionalized G1 Dendrimer (Amine Surface) deprotection->functional_dendrimer

Caption: Convergent synthesis of a first-generation dendrimer.

Logical_Relationship start Potassium (4-cbz-aminophenyl)trifluoroborate reaction Suzuki-Miyaura Cross-Coupling start->reaction intermediate Cbz-Protected Material (Polymer, Dendrimer, Small Molecule) reaction->intermediate deprotection Cbz Deprotection intermediate->deprotection final_material Functional Material deprotection->final_material application1 Conductive Polymers final_material->application1 application2 Dendrimers for Drug Delivery/Catalysis final_material->application2 application3 Materials for Organic Electronics final_material->application3

Caption: From precursor to material applications.

References

Protecting Group Strategies for Aminophenyltrifluoroborates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and manipulation of aminophenyltrifluoroborates. These compounds are valuable building blocks in medicinal chemistry and drug development, primarily utilized in Suzuki-Miyaura cross-coupling reactions. The selection of an appropriate protecting group for the amino functionality is critical to ensure the stability of the trifluoroborate moiety and the overall success of the synthetic route.

Introduction

Potassium aminophenyltrifluoroborates are air- and moisture-stable reagents that serve as versatile coupling partners in palladium-catalyzed cross-coupling reactions. The presence of a reactive amino group necessitates the use of protecting groups to prevent unwanted side reactions during synthesis and subsequent functionalization. The choice of protecting group is dictated by its stability to the reaction conditions employed in subsequent steps and the ease of its removal without compromising the integrity of the trifluoroborate group. This guide focuses on the three most common amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

Protecting Group Strategies: A Comparative Overview

The selection of a suitable protecting group depends on the desired orthogonality and the specific reaction conditions of the synthetic sequence. The stability of the trifluoroborate moiety under various protection and deprotection conditions is a key consideration.

Protecting GroupProtection ReagentProtection ConditionsDeprotection ConditionsTrifluoroborate StabilityOrthogonality
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Basic (e.g., NaHCO₃, Et₃N), Room Temp.Acidic (e.g., TFA, HCl)Generally stable to protection and Suzuki coupling conditions. Caution advised with strong acids during deprotection.Orthogonal to Cbz and Fmoc
Cbz Benzyl chloroformate (Cbz-Cl)Basic (e.g., NaHCO₃), 0 °C to Room Temp.Catalytic Hydrogenolysis (H₂, Pd/C)Generally stable to protection conditions. Compatibility with catalytic hydrogenation needs to be verified for specific substrates.Orthogonal to Boc and Fmoc
Fmoc Fmoc-Cl or Fmoc-OSuBasic (e.g., NaHCO₃, piperidine), Room Temp.Basic (e.g., Piperidine in DMF)Generally stable to protection conditions. Potential for degradation under prolonged or harsh basic deprotection conditions.Orthogonal to Boc and Cbz

Experimental Protocols

Boc Protection of Aminophenyltrifluoroborate

This protocol describes the protection of an aminophenyltrifluoroborate using di-tert-butyl dicarbonate.

Materials:

  • Aminophenyltrifluoroborate salt

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the aminophenyltrifluoroborate (1.0 equiv) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 equiv) to the solution.

  • Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude Boc-protected aminophenyltrifluoroborate.

  • Purify the product by silica gel column chromatography if necessary.

Quantitative Data: The Suzuki-Miyaura cross-coupling of potassium Boc-protected aminomethyltrifluoroborate with various aryl and hetaryl chlorides has been shown to proceed in good to excellent yields, demonstrating the stability of the Boc-protected trifluoroborate under these conditions.[1][2]

Deprotection of Boc-Aminophenyltrifluoroborate

This protocol outlines the removal of the Boc protecting group under acidic conditions.

Materials:

  • Boc-protected aminophenyltrifluoroborate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected aminophenyltrifluoroborate (1.0 equiv) in dichloromethane.

  • Add trifluoroacetic acid (10-20 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected aminophenyltrifluoroborate.

Note: The stability of the trifluoroborate group to strong acid should be evaluated for each specific substrate, as prolonged exposure may lead to degradation.

Cbz Protection of Aminophenyltrifluoroborate

This protocol describes the protection of an aminophenyltrifluoroborate using benzyl chloroformate.

Materials:

  • Aminophenyltrifluoroborate salt

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the aminophenyltrifluoroborate (1.0 equiv) in a 2:1 mixture of THF and water.

  • Cool the solution to 0 °C and add sodium bicarbonate (2.0 equiv).

  • Add benzyl chloroformate (1.1 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude Cbz-protected aminophenyltrifluoroborate.

  • Purify the product by silica gel column chromatography if necessary.

Deprotection of Cbz-Aminophenyltrifluoroborate

This protocol describes the removal of the Cbz group by catalytic hydrogenolysis.

Materials:

  • Cbz-protected aminophenyltrifluoroborate

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected aminophenyltrifluoroborate (1.0 equiv) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (balloon or hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected aminophenyltrifluoroborate.

Note: The compatibility of the trifluoroborate moiety with catalytic hydrogenation should be confirmed for each substrate, as some boron compounds can be sensitive to these conditions.

Fmoc Protection of Aminophenyltrifluoroborate

This protocol outlines the protection of an aminophenyltrifluoroborate using Fmoc-Cl.

Materials:

  • Aminophenyltrifluoroborate salt

  • 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the aminophenyltrifluoroborate (1.0 equiv) in a mixture of dioxane (or THF) and 10% aqueous sodium bicarbonate solution.

  • Add Fmoc-Cl (1.05 equiv) to the stirred solution at room temperature.

  • Stir the reaction for 2-6 hours, monitoring by TLC or LC-MS.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel chromatography.

Deprotection of Fmoc-Aminophenyltrifluoroborate

This protocol describes the removal of the Fmoc group under basic conditions.

Materials:

  • Fmoc-protected aminophenyltrifluoroborate

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected aminophenyltrifluoroborate (1.0 equiv) in DMF.

  • Add a 20% solution of piperidine in DMF.

  • Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Co-evaporate the residue with a suitable solvent (e.g., toluene) to remove residual piperidine.

  • The crude deprotected product can be used directly or purified by chromatography.

Note: The stability of the trifluoroborate group under basic conditions should be carefully evaluated, as prolonged exposure or stronger bases may lead to decomposition.

Visualizing the Workflow: Protection and Deprotection Strategies

The following diagrams illustrate the general workflows for the protection and deprotection of aminophenyltrifluoroborates.

Protection_Workflow cluster_protection Protection Aminophenyltrifluoroborate Aminophenyltrifluoroborate Protected_Product N-Protected Aminophenyltrifluoroborate Aminophenyltrifluoroborate->Protected_Product Base Protecting_Group_Reagent Protecting Group Reagent ((Boc)₂O, Cbz-Cl, Fmoc-Cl) Protecting_Group_Reagent->Protected_Product

Caption: General workflow for the protection of aminophenyltrifluoroborates.

Deprotection_Workflow cluster_deprotection Deprotection Protected_Product N-Protected Aminophenyltrifluoroborate Deprotected_Product Aminophenyltrifluoroborate Protected_Product->Deprotected_Product Deprotection_Reagent Deprotection Reagent (TFA, H₂/Pd-C, Piperidine) Deprotection_Reagent->Deprotected_Product

Caption: General workflow for the deprotection of N-protected aminophenyltrifluoroborates.

Orthogonal_Strategy Start Aminophenyltrifluoroborate Boc_Protected Boc-Protected Start->Boc_Protected (Boc)₂O Cbz_Protected Cbz-Protected Start->Cbz_Protected Cbz-Cl Fmoc_Protected Fmoc-Protected Start->Fmoc_Protected Fmoc-Cl Reaction_A Reaction A (e.g., Suzuki Coupling) Boc_Protected->Reaction_A Reaction_B Reaction B Cbz_Protected->Reaction_B Reaction_C Reaction C Fmoc_Protected->Reaction_C Deprotected_A Deprotected Product A Reaction_A->Deprotected_A TFA/HCl Deprotected_B Deprotected Product B Reaction_B->Deprotected_B H₂/Pd-C Deprotected_C Deprotected Product C Reaction_C->Deprotected_C Piperidine

Caption: Orthogonal protecting group strategies for aminophenyltrifluoroborates.

References

Application Notes and Protocols: One-Pot Synthesis and Application of Potassium (4-Cbz-aminophenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Potassium (4-Cbz-aminophenyl)trifluoroborate is a valuable reagent in organic synthesis, particularly in the construction of complex molecules for drug discovery and development. The presence of the Cbz-protected amine and the trifluoroborate functional group allows for its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the 4-aminophenyl moiety into various scaffolds.[1][2] This document provides a detailed protocol for a one-pot synthesis of this compound and its subsequent application in cross-coupling reactions.

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal via catalytic hydrogenolysis.[3][4] Potassium organotrifluoroborates are increasingly popular alternatives to boronic acids, offering enhanced stability and ease of handling.[5][6] The one-pot synthesis described herein combines the N-Cbz protection of 4-aminophenylboronic acid with the in-situ formation of the potassium trifluoroborate salt, providing a streamlined and efficient route to this important building block.[7]

One-Pot Synthesis of this compound

This protocol details a one-pot, two-step procedure for the synthesis of this compound from 4-aminophenylboronic acid. The first step involves the protection of the amino group with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. The resulting Cbz-protected boronic acid is then converted in-situ to the corresponding potassium trifluoroborate salt by the addition of potassium hydrogen fluoride (KHF₂).

G cluster_0 One-Pot Synthesis start 4-Aminophenylboronic Acid reagent1 Cbz-Cl, NaHCO₃ THF/H₂O, 0 °C to rt intermediate N-Cbz-4-aminophenylboronic acid (in situ) reagent1->intermediate Step 1: Cbz Protection reagent2 KHF₂ (aq) rt product This compound reagent2->product Step 2: Trifluoroborate Formation

Caption: One-pot synthesis workflow for this compound.

Materials:

  • 4-Aminophenylboronic acid (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) (3.0 equiv)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Potassium hydrogen fluoride (KHF₂) (3.0 equiv)

  • Acetonitrile

  • Diethyl ether

Procedure:

  • Cbz Protection:

    • In a round-bottom flask, dissolve 4-aminophenylboronic acid (1.0 equiv) in a 2:1 mixture of THF and water.

    • Add sodium bicarbonate (3.0 equiv) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate (1.1 equiv) dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-20 hours.[8] The progress of the reaction can be monitored by TLC.

  • Trifluoroborate Formation:

    • Once the Cbz protection is complete, prepare a saturated aqueous solution of potassium hydrogen fluoride (3.0 equiv).

    • Add the KHF₂ solution to the reaction mixture at room temperature and stir vigorously for 3-4 hours. A white precipitate of the potassium trifluoroborate salt should form.[6]

  • Work-up and Purification:

    • Reduce the volume of the reaction mixture in vacuo to remove the THF.

    • Filter the resulting aqueous suspension through a Büchner funnel to collect the solid product.

    • Wash the solid with cold water, followed by a small amount of cold acetonitrile, and finally with diethyl ether to aid in drying.

    • Dry the product under vacuum to yield this compound as a white to off-white solid.

The following table summarizes typical yields for the individual steps of Cbz protection and trifluoroborate formation based on analogous reactions reported in the literature. The overall yield for the one-pot procedure is expected to be in the range of 70-85%.

Reaction StepSubstrateReagentsTypical Yield (%)Reference
Cbz ProtectionAminesCbz-Cl, NaHCO₃90-98[4][8]
Trifluoroborate FormationArylboronic AcidKHF₂85-95[6]

Application in Suzuki-Miyaura Cross-Coupling

This compound is an effective coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds. It can be coupled with a variety of aryl and heteroaryl halides or triflates.

G cluster_1 Suzuki-Miyaura Cross-Coupling start This compound reagent1 Aryl Halide (Ar-X) Pd Catalyst, Ligand, Base Solvent, Heat product 4-Cbz-amino-1,1'-biphenyl reagent1->product C-C Bond Formation

Caption: Suzuki-Miyaura coupling using this compound.

Materials:

  • This compound (1.05 equiv)

  • Aryl or heteroaryl halide (e.g., 4-chloroanisole) (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.05 equiv), palladium(II) acetate (5 mol%), SPhos (10 mol%), and potassium carbonate (3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add degassed 4:1 toluene/water as the solvent.

  • Heat the reaction mixture to 85-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.

The following table presents representative yields for Suzuki-Miyaura cross-coupling reactions of potassium aminomethyltrifluoroborates with various aryl chlorides, which are analogous to the application of this compound.

Aryl HalideProductYield (%)Reference
4-Chloroanisole4-(Boc-aminomethyl)anisole78[1]
4-Chlorobenzonitrile4-(Boc-aminomethyl)benzonitrile85[1]
2-Chlorotoluene2-(Boc-aminomethyl)toluene72[1]

Conclusion

The one-pot synthesis of this compound offers an efficient and practical route to this versatile building block. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it a valuable tool for the synthesis of complex nitrogen-containing molecules, which are of significant interest in drug discovery and development. The protocols provided herein are intended to serve as a guide for researchers and scientists in the application of this useful reagent.

References

Application Notes and Protocols: Ligand Effects in Suzuki-Miyaura Couplings with Aminophenyltrifluoroborates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] Potassium organotrifluoroborates have emerged as highly valuable coupling partners due to their enhanced stability to air and moisture compared to boronic acids, making them easier to handle and store.[2][3] Specifically, aminophenyltrifluoroborates are crucial building blocks in medicinal chemistry for the synthesis of molecules containing arylamine moieties.

The success of these couplings is critically dependent on the choice of the palladium catalyst's ligand. The ligand modulates the catalyst's electronic and steric properties, directly influencing the rates and efficiencies of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][4] Sterically bulky and electron-rich phosphine ligands, particularly dialkylbiaryl phosphines, have been instrumental in expanding the scope of Suzuki-Miyaura couplings to include challenging substrates like aryl chlorides and to enable reactions at lower temperatures with reduced catalyst loadings.[2]

These application notes provide a detailed overview of ligand effects in Suzuki-Miyaura couplings involving aminophenyl- and aminoalkyltrifluoroborates, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to guide researchers in this field.

Mechanistic Overview: The Role of the Ligand

The catalytic cycle of the Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) cycle. The nature of the ligand (L) bound to the palladium center is crucial for the efficiency of each step. Generally, sterically hindered and electron-rich ligands accelerate the key productive steps and suppress unwanted side reactions.[2]

  • Oxidative Addition : The catalytically active Pd(0)Ln complex reacts with the aryl halide (Ar-X). Electron-rich ligands enhance the electron density on the palladium center, facilitating its insertion into the Ar-X bond. Sterically bulky ligands can favor the formation of a more reactive, monoligated Pd(0)L species, which accelerates this step.[2]

  • Transmetalation : The organotrifluoroborate transfers its organic group to the palladium center. This step is often the rate-limiting step and is influenced by the base, which is thought to facilitate the formation of a more nucleophilic boronate species.[1][5] The ligand's steric bulk can also influence the rate of transmetalation.[2]

  • Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated to form the final product, regenerating the Pd(0) catalyst. This step is generally favored by sterically demanding ligands, which relieve steric strain in the transition state.[2]

Suzuki_Miyaura_Cycle General Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)L₂-R transmetalation->diaryl_pd2 kx_out KX + F⁻ + B(OH)₃ transmetalation->kx_out reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 product_out Ar-R reductive_elimination->product_out Bulky ligands facilitate release arx_in Ar-X arx_in->oxidative_addition Ligands accelerate this step rbf3k_in R-BF₃K (Base, H₂O) rbf3k_in->transmetalation

Caption: General Catalytic Cycle of the Suzuki-Miyaura Reaction.

Application Note 1: Coupling of N-Boc-Aminomethyltrifluoroborate with Aryl Chlorides

The synthesis of primary benzylamines is a common transformation in drug development. The use of potassium N-Boc-aminomethyltrifluoroborate provides a stable, solid primary aminomethyl equivalent. Studies have shown that bulky, electron-rich dialkylbiarylphosphine ligands are highly effective for the coupling of this reagent with a range of aryl and heteroaryl chlorides.[6]

Data Presentation: Ligand Effect on Yield

The following table summarizes the performance of two prominent ligands, SPhos and XPhos, in the coupling of potassium N-Boc-aminomethyltrifluoroborate with various aryl chlorides. The data highlights that both ligands are highly effective, providing excellent yields across a range of electronically and sterically diverse substrates.[6]

EntryAryl ChlorideLigandYield (%)[6]
14-ChlorobenzonitrileSPhos95
24-ChloroacetophenoneSPhos97
3Methyl 4-chlorobenzoateSPhos96
44-Chloro-3-nitrobenzaldehydeXPhos95
52-ChlorotolueneSPhos85
61-Chloro-4-methoxybenzeneSPhos81
73-ChloropyridineXPhos87
82-Chloro-5-fluoropyridineXPhos89
Experimental Protocol: General Procedure

This protocol is adapted from the work of Molander and Shin for the Suzuki-Miyaura cross-coupling of potassium N-Boc-aminomethyltrifluoroborate.[6]

Materials:

  • Potassium N-Boc-aminomethyltrifluoroborate (1.0 equiv)

  • Aryl or heteroaryl chloride (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol %)

  • Ligand (SPhos or XPhos) (10 mol %)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene/Water (5:1 v/v), degassed

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol %), the ligand (10 mol %), K₂CO₃ (3.0 equiv), potassium N-Boc-aminomethyltrifluoroborate (1.0 equiv), and the aryl chloride (1.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe to achieve a final concentration of approximately 0.2 M with respect to the limiting reagent.

  • Seal the vessel and place it in a preheated heating block or oil bath at 85 °C.

  • Stir the reaction mixture vigorously for 22 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aminomethylated arene.

experimental_workflow Experimental Workflow for Aminomethylation start 1. Add Reagents to Vessel (Pd(OAc)₂, Ligand, Base, BF₃K, Ar-Cl) inert 2. Create Inert Atmosphere (Evacuate/Backfill with Ar/N₂) start->inert solvent 3. Add Degassed Toluene/H₂O inert->solvent react 4. Seal and Heat (85 °C, 22 h) solvent->react workup 5. Aqueous Workup (EtOAc/H₂O Extraction) react->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product (Protected Benzylamine) purify->product

Caption: Experimental Workflow for Aminomethylation.

Application Note 2: Synthesis of Phenethylamines via β-Aminoethyltrifluoroborates

The phenethylamine scaffold is a privileged motif in numerous biologically active compounds. A study on the Suzuki-Miyaura coupling of potassium β-aminoethyltrifluoroborates with aryl halides demonstrated the importance of a systematic screening of catalysts and ligands to achieve optimal yields.[7]

Data Presentation: Catalyst and Ligand Screening

The following table presents the results of a catalyst and ligand optimization study for the coupling of N-Boc-β-aminoethyltrifluoroborate with 4-bromobenzonitrile. The data clearly indicates that the combination of PdCl₂(dppf)·CH₂Cl₂ as the palladium source and ligand complex provided the highest yield under the tested conditions.[7]

EntryPalladium Source (5 mol %)Ligand (10 mol %)Base (3 equiv)SolventYield (%)[7]
1PdCl₂(dppf)·CH₂Cl₂-Cs₂CO₃Toluene/H₂O90
2Pd(OAc)₂PPh₃Cs₂CO₃Toluene/H₂O45
3Pd(OAc)₂PCy₃Cs₂CO₃Toluene/H₂O65
4Pd₂(dba)₃XPhosCs₂CO₃Toluene/H₂O78
5PdCl₂(dppf)·CH₂Cl₂-K₃PO₄Toluene/H₂O85
6PdCl₂(dppf)·CH₂Cl₂-K₂CO₃THF/H₂O75

dppf = 1,1'-Bis(diphenylphosphino)ferrocene; dba = dibenzylideneacetone

Experimental Protocol: Optimized Procedure for Aminoethylation

This protocol is based on the optimized conditions for the synthesis of N-protected phenethylamines.[7]

Materials:

  • Potassium N-Boc-β-aminoethyltrifluoroborate (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (5 mol %)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Toluene/Water (3:1 v/v), degassed

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • Add the aryl halide (1.0 equiv), potassium N-Boc-β-aminoethyltrifluoroborate (1.5 equiv), PdCl₂(dppf)·CH₂Cl₂ (5 mol %), and Cs₂CO₃ (3.0 equiv) to a Schlenk tube containing a magnetic stir bar.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add the degassed 3:1 toluene/water solvent mixture via syringe.

  • Place the reaction tube in an oil bath preheated to 100 °C.

  • Stir the mixture for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to obtain the desired product.

screening_logic Ligand and Condition Screening Workflow start Define Model Reaction (Substrates, General Goal) screen_ligands Screen Diverse Ligands (e.g., Buchwald, NHC, Ferrocenyl) start->screen_ligands screen_pd Screen Pd Sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts) start->screen_pd screen_base Screen Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) start->screen_base screen_solvent Screen Solvents (e.g., Toluene, THF, Dioxane) start->screen_solvent analyze Analyze Results (HPLC, GC-MS, NMR Yield) screen_ligands->analyze screen_pd->analyze screen_base->analyze screen_solvent->analyze optimize Optimize Lead Conditions (Temperature, Concentration, Time) analyze->optimize Identify 'Hits' scope Evaluate Substrate Scope optimize->scope

Caption: Ligand and Condition Screening Workflow.

References

Application Notes and Protocols: Photoredox Catalysis Applications of Potassium Trifluoroborates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of potassium trifluoroborates in various photoredox-catalyzed reactions. These bench-stable and versatile reagents have emerged as powerful tools in modern synthetic organic chemistry, enabling a wide range of transformations under mild reaction conditions. The following sections detail key applications, including C-C bond formation, vinylation and allylation, and radical-radical coupling reactions.

Application Note 1: Synthesis of α-Alkoxyketones via Photoredox/Nickel Dual Catalysis

This application note describes a method for the synthesis of α-alkoxyketones through the cross-coupling of acyl chlorides with potassium alkoxymethyltrifluoroborates. This reaction proceeds via a dual catalytic system involving an iridium-based photoredox catalyst and a nickel catalyst, enabling the formation of a C(sp²)–C(sp³) bond under mild, visible-light irradiation.[1][2][3]

Reaction Scheme:

A visible-light, single-electron-transfer (SET) photoredox cross-coupling reaction has been developed for the synthesis of α-alkoxyketones.[1][3] In this process, a variety of aliphatic and aromatic acyl chlorides are coupled with structurally diverse potassium alkoxymethyltrifluoroborates to yield the corresponding α-alkoxyketones in high yields.[1][3]

Quantitative Data Summary:

The following table summarizes the scope of the reaction with various potassium alkoxymethyltrifluoroborates and acyl chlorides.

EntryPotassium AlkoxymethyltrifluoroborateAcyl ChlorideProductYield (%)
1Potassium benzyloxymethyltrifluoroborateHydrocinnamoyl chloride1-(Benzyloxy)-4-phenylbutan-2-one85
2Potassium (cyclohexyloxy)methyltrifluoroborateHydrocinnamoyl chloride1-(Cyclohexyloxy)-4-phenylbutan-2-one78
3Potassium (tert-butoxy)methyltrifluoroborateHydrocinnamoyl chloride1-(tert-Butoxy)-4-phenylbutan-2-one65
4Potassium benzyloxymethyltrifluoroborateBenzoyl chloride2-(Benzyloxy)-1-phenylethan-1-one91
5Potassium (cyclohexyloxy)methyltrifluoroborateBenzoyl chloride2-(Cyclohexyloxy)-1-phenylethan-1-one82
6Potassium benzyloxymethyltrifluoroborate4-Methoxybenzoyl chloride2-(Benzyloxy)-1-(4-methoxyphenyl)ethan-1-one88
7Potassium benzyloxymethyltrifluoroborate1-Adamantanecarbonyl chloride1-(Adamantan-1-yl)-2-(benzyloxy)ethan-1-one85
Experimental Protocol:

Materials:

  • Iridium photocatalyst: Ir[dF(CF₃)ppy]₂(bpy)PF₆ (I)

  • Nickel catalyst: NiCl₂·dme

  • Ligand: 4-tert-butyl-2-(2-pyridyl)oxazoline (L1)

  • Base: Lutidine

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Potassium alkoxymethyltrifluoroborate (1.2 equiv)

  • Acyl chloride (1.0 equiv)

Procedure:

  • In a nitrogen-filled glovebox, a 4 mL vial was charged with Ir[dF(CF₃)ppy]₂(bpy)PF₆ (0.006 mmol, 1.0 mol %), NiCl₂·dme (0.012 mmol, 2.0 mol %), and 4-tert-butyl-2-(2-pyridyl)oxazoline (0.012 mmol, 2.0 mol %).

  • Anhydrous THF (1.0 mL) was added, and the mixture was stirred for 5 minutes.

  • The corresponding potassium alkoxymethyltrifluoroborate (0.24 mmol, 1.2 equiv), acyl chloride (0.20 mmol, 1.0 equiv), and lutidine (0.20 mmol, 1.0 equiv) were added sequentially.

  • The vial was sealed with a Teflon-lined cap and placed on a magnetic stir plate.

  • The reaction mixture was irradiated with a 24 W blue LED lamp at room temperature for 24 hours.

  • Upon completion, the reaction was quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The residue was purified by flash column chromatography on silica gel to afford the desired α-alkoxyketone.

Proposed Mechanism Workflow

G Ir_III Ir(III) Ir_III_star *Ir(III) Ir_III->Ir_III_star hv (Visible Light) Ir_IV Ir(IV) Ir_III_star->Ir_IV SET RBF3K R-BF3K Ni_I_L Ni(I)L Ir_III_star->Ni_I_L SET Ir_IV->Ir_III SET Ir_II Ir(II) R_radical R• RBF3K->R_radical Oxidation Ni_III_acyl R'CONi(III)(R)L R_radical->Ni_III_acyl Ni_0_L Ni(0)L Ni_II_acyl R'CONi(II)ClL Ni_0_L->Ni_II_acyl Oxidative Addition AcylCl R'COCl AcylCl->Ni_II_acyl Ni_II_acyl->Ni_I_L Ni_I_L->Ni_III_acyl Ni_III_acyl->Ni_0_L Reductive Elimination Product R'COR Ni_III_acyl->Product G PC PC (Eosin Y) PC_star *PC PC->PC_star hv (Visible Light) PC_radical_anion PC•- PC_star->PC_radical_anion SET Radical_Precursor R-X PC_radical_anion->PC SET R_radical R• (Electrophilic) Radical_Precursor->R_radical Reduction Adduct_radical R-CH2-CH•-BF3K R_radical->Adduct_radical Vinyl_BF3K CH2=CH-BF3K Vinyl_BF3K->Adduct_radical Product R-CH=CH2 Adduct_radical->Product SET Oxidation -BF3 G PC 4CzIPN PC_star *4CzIPN PC->PC_star hv (Visible Light) PC_radical_anion 4CzIPN•- PC_star->PC_radical_anion SET PC_radical_cation 4CzIPN•+ PC_star->PC_radical_cation SET BnBF3K Bn-BF3K Acyl_Azolium RCO-Az+ PC_radical_anion->PC PC_radical_cation->PC SET Bn_radical Bn• BnBF3K->Bn_radical Oxidation Coupled_Intermediate Bn-C(O)R-Az Bn_radical->Coupled_Intermediate Acyl_Azolium_radical RCO-Az• Acyl_Azolium->Acyl_Azolium_radical Reduction Acyl_Azolium_radical->Coupled_Intermediate Radical-Radical Coupling Product BnCOR Coupled_Intermediate->Product Elimination (Base)

References

Troubleshooting & Optimization

Troubleshooting failed Suzuki coupling with Potassium (4-cbz-aminophenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions, with a specific focus on challenges encountered with Potassium (4-cbz-aminophenyl)trifluoroborate .

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My Suzuki coupling reaction with this compound has failed or resulted in a very low yield. What are the primary factors I should investigate?

A1: A failed Suzuki coupling can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst and Ligand Integrity: The palladium catalyst is the heart of the reaction. Ensure your palladium source (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂) and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation. The formation of palladium black is a common indicator of catalyst decomposition.

  • Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can deactivate the Pd(0) catalyst. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed.

  • Reagent Quality:

    • This compound: While generally stable, ensure its purity. Hydrolysis to the corresponding boronic acid can occur, and its stability under the specific basic conditions of your reaction should be considered.[1]

    • Aryl Halide: The reactivity of your coupling partner is crucial. The general order of reactivity is I > Br > OTf > Cl. Aryl chlorides are typically more challenging and may require more specialized and highly active catalyst systems.

  • Base Selection and Quality: The base is essential for the activation of the trifluoroborate salt. Ensure you are using a high-purity, anhydrous base if the reaction requires it. The choice of base can significantly impact the reaction's success. Common bases include Cs₂CO₃, K₂CO₃, and K₃PO₄.[2]

  • Solvent Purity: Use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.

Q2: I am observing the formation of significant side products. What are the likely culprits and how can I mitigate them?

A2: The formation of side products is a common issue. Here are some of the usual suspects:

  • Homocoupling of the Aryltrifluoroborate: This occurs when two molecules of the trifluoroborate couple with each other. This is often a result of oxygen in the reaction mixture. Rigorous degassing of the solvent and maintaining a strict inert atmosphere can minimize this.

  • Protodeboronation: This is the replacement of the trifluoroborate group with a hydrogen atom, leading to the formation of Cbz-aniline. This can be caused by excess water or a base that is too strong. Using a milder base or ensuring anhydrous conditions (if appropriate for the specific protocol) can help.

  • Dehalogenation of the Aryl Halide: The aryl halide is reduced to the corresponding arene. This can be promoted by certain solvents or bases. Changing the solvent system or using a less reactive base may be beneficial.

Q3: Could the Cbz (carboxybenzyl) protecting group on my aminophenyltrifluoroborate be interfering with the reaction?

A3: The Cbz group is generally stable under Suzuki coupling conditions. However, there are a few considerations:

  • Catalyst Inhibition: While the Cbz group itself is unlikely to be the issue, a free amine would be. Primary amines can coordinate to the palladium catalyst and inhibit its activity. The Cbz group protects the amine, preventing this. Therefore, incomplete protection of your starting material could be a source of failure.

  • Stability to Base: Ensure the Cbz group is stable to the base you are using at the reaction temperature. While generally robust, very strong bases at high temperatures could potentially cause issues.

Q4: What are the recommended starting conditions for a Suzuki coupling with this compound?

A4: Based on successful couplings of similar substrates, such as Cbz-protected aminoethyltrifluoroborates and Boc-protected aminomethyltrifluoroborates, here is a recommended starting point.[3][4] Optimization will likely be necessary for your specific aryl halide.

ParameterRecommended Starting Condition
Palladium Catalyst PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)
Ligand dppf (if using PdCl₂) or SPhos/XPhos (4-10 mol% if using Pd(OAc)₂)
Base Cs₂CO₃ or K₂CO₃ (2-3 equivalents)
Solvent Toluene/H₂O (4:1) or THF/H₂O (9:1)
Temperature 80-100 °C
Atmosphere Inert (Argon or Nitrogen)

Quantitative Data Summary

The following table summarizes yields from Suzuki-Miyaura cross-coupling reactions of various potassium organotrifluoroborates, providing a comparative overview of different reaction conditions.

OrganotrifluoroborateCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Potassium vinyltrifluoroborate4'-BromoacetophenonePdCl₂ (2)PPh₃ (6)Cs₂CO₃ (3)THF/H₂O (9:1)Reflux79
Potassium vinyltrifluoroborate4-BromoanisolePd(OAc)₂ (2)PPh₃ (6)Cs₂CO₃ (3)THF/H₂O (9:1)Reflux72
Potassium Boc-aminomethyltrifluoroborate4-ChloroanisolePd(OAc)₂ (5)SPhos (10)K₂CO₃ (3)Toluene/H₂O (4:1)8578
Potassium Boc-aminomethyltrifluoroborate4-ChlorobenzonitrilePd(OAc)₂ (5)XPhos (10)K₂CO₃ (3)Toluene/H₂O (4:1)8595
Potassium β-(Cbz-amino)ethyltrifluoroborate4-BromobenzonitrilePdCl₂(dppf)·CH₂Cl₂ (5)-Cs₂CO₃ (3)Toluene/H₂O (3:1)80Good

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of this compound:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.0 - 1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%)

  • Base (e.g., Cs₂CO₃, 3.0 equiv)

  • Degassed solvent (e.g., THF/H₂O, 9:1)

  • Anhydrous reaction vessel with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the aryl halide, and the base.

  • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Troubleshooting_Workflow start Failed Suzuki Coupling (Low or No Yield) check_reagents 1. Check Reagent Quality - Catalyst & Ligand Freshness - Trifluoroborate Purity - Aryl Halide Reactivity start->check_reagents Initial Checks check_conditions 2. Verify Reaction Conditions - Inert Atmosphere (Degassing) - Anhydrous Solvents - Correct Temperature check_reagents->check_conditions side_reactions 3. Analyze for Side Reactions - Protodeboronation - Homocoupling - Dehalogenation check_conditions->side_reactions optimization 4. Systematic Optimization side_reactions->optimization change_catalyst Change Catalyst/Ligand (e.g., Buchwald ligands) optimization->change_catalyst No Improvement change_base Change Base (e.g., K3PO4, KF) optimization->change_base No Improvement change_solvent Change Solvent System (e.g., Dioxane/H2O) optimization->change_solvent No Improvement success Successful Coupling optimization->success Problem Identified & Solved change_catalyst->success Re-run Reaction change_base->success Re-run Reaction change_solvent->success Re-run Reaction

Caption: A workflow diagram for troubleshooting a failed Suzuki coupling reaction.

Suzuki_Coupling_Mechanism General Suzuki-Miyaura Coupling Cycle cluster_start pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdII_halide R¹-Pd(II)L_n-X oxidative_addition->pdII_halide transmetalation Transmetalation pdII_halide->transmetalation pdII_r2 R¹-Pd(II)L_n-R² transmetalation->pdII_r2 borate R²-B(OH)₃⁻ borate->transmetalation reductive_elimination Reductive Elimination pdII_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product Coupled Product aryl_halide R¹-X aryl_halide->oxidative_addition Electrophile base Base (e.g., OH⁻) boronic_acid R²-B(OH)₂ base->boronic_acid Activation boronic_acid->borate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Optimizing Suzuki-Miyaura Reactions with Potassium (4-cbz-aminophenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving Potassium (4-cbz-aminophenyl)trifluoroborate.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound over the corresponding boronic acid?

Potassium organotrifluoroborate salts offer several advantages over their boronic acid counterparts. They are generally crystalline, free-flowing solids that are stable to air and moisture, making them easier to handle and store over long periods.[1][2] This stability also means they are less prone to protodeboronation, a common side reaction with boronic acids that can lead to lower yields.[1]

Q2: What is a good starting point for catalyst loading in my reaction?

For initial experiments with this compound, a palladium catalyst loading of 1-3 mol% is a common starting point. A typical catalytic system would involve a palladium source like Palladium(II) Acetate (Pd(OAc)₂) and a suitable phosphine ligand. For more challenging couplings, it may be necessary to increase the catalyst loading to 5 mol%.[1]

Q3: Which ligands are most effective for coupling with this compound?

Bulky, electron-rich phosphine ligands are often highly effective for Suzuki-Miyaura couplings with organotrifluoroborates. Ligands such as RuPhos, XPhos, and SPhos have been shown to be successful in promoting these reactions, particularly with less reactive coupling partners (e.g., aryl chlorides or electron-rich aryl halides).[3] A common strategy is to use a 1:2 ratio of Palladium to ligand (e.g., 2 mol% Pd(OAc)₂ and 4 mol% RuPhos).[4]

Q4: What are the recommended bases and solvents for this reaction?

A variety of bases can be used, with potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) being the most common. Typically, 2-3 equivalents of the base are sufficient. The reaction is usually performed in a biphasic solvent system to facilitate the interaction of the organic and inorganic reagents. Common solvent mixtures include toluene/water or THF/water, often in a 10:1 ratio.[4][5]

Troubleshooting Guide

Issue 1: Low to No Product Formation

Low or no yield is a common issue in cross-coupling reactions. The following decision tree can help diagnose the potential cause.

G start Low/No Yield reagents Check Reagent Quality - Aryl halide reactivity (I > Br > Cl) - Purity of trifluoroborate - Solvent anhydrous & degassed? - Base fresh and dry? start->reagents atmosphere Inert Atmosphere Check - Proper degassing? (e.g., freeze-pump-thaw) - Positive Argon/Nitrogen pressure? start->atmosphere catalyst Catalyst System Issue - Pd source/ligand oxidized? - Inappropriate ligand choice? start->catalyst conditions Sub-optimal Conditions - Temperature too low? - Insufficient reaction time? start->conditions catalyst_sol Solution: - Use fresh catalyst/ligand. - Screen different ligands (e.g., RuPhos, XPhos). - Increase catalyst loading (try 3-5 mol%). catalyst->catalyst_sol conditions_sol Solution: - Increase temperature (e.g., 80-110 °C). - Monitor by TLC/LC-MS to determine optimal time. conditions->conditions_sol

Diagram 1: Troubleshooting workflow for low reaction yield.

Troubleshooting Steps:

  • Verify Reagent and Solvent Quality: Ensure that the aryl halide coupling partner is sufficiently reactive (reactivity order: I > Br > OTf > Cl). Confirm the purity of your this compound. Use anhydrous and properly degassed solvents, as oxygen can deactivate the palladium catalyst.

  • Ensure an Inert Atmosphere: The active Pd(0) species is sensitive to oxygen. Ensure your reaction vessel has been thoroughly purged with an inert gas like argon or nitrogen.

  • Evaluate the Catalyst System: Palladium sources and phosphine ligands can degrade over time. Use fresh reagents. If using an electron-rich or sterically hindered aryl halide, a standard ligand like triphenylphosphine may not be effective. Switching to a more robust ligand like RuPhos or XPhos can significantly improve yields.[3]

  • Optimize Reaction Conditions: Suzuki-Miyaura reactions are often run at elevated temperatures (80-100 °C). If your reaction is sluggish, consider increasing the temperature. Monitor the reaction progress by TLC or LC-MS to ensure it has reached completion.

Issue 2: Presence of Side Products (e.g., Homocoupling)

The formation of homocoupling products (dimers of the aryl halide or the trifluoroborate) can compete with the desired cross-coupling reaction.

Possible Causes and Solutions:

  • Slow Transmetalation: If the transfer of the aryl group from boron to palladium is slow, the palladium intermediate may react with another molecule of the aryl halide.

    • Solution: Ensure your base is adequate and has good solubility in the reaction mixture. Screening different bases (e.g., switching from K₂CO₃ to Cs₂CO₃) can sometimes accelerate this step.

  • Oxygen in the Reaction Mixture: The presence of oxygen can promote homocoupling.

    • Solution: Improve the degassing procedure for your solvents and ensure a good inert atmosphere is maintained throughout the reaction.

Data Presentation: Catalyst System Optimization

The following table summarizes starting conditions and optimization parameters for the Suzuki-Miyaura coupling of aryltrifluoroborates. These should be considered as a starting point for optimization with this compound.

ParameterStarting ConditionOptimization RangeNotes
Pd Source Pd(OAc)₂Pd(OAc)₂, Pd₂(dba)₃, Pre-catalystsPre-catalysts can offer better stability and activity.
Catalyst Loading 2 mol %0.5 - 5 mol %Lower loadings are more economical; higher loadings may be needed for difficult couplings.[1]
Ligand RuPhos or XPhosSPhos, PPh₃, etc.Ligand choice is critical and substrate-dependent.[3][5]
Pd:Ligand Ratio 1:21:1 to 1:4A 1:2 ratio is a common starting point for bulky monophosphine ligands.[4]
Base K₂CO₃ (3 equiv)Cs₂CO₃, K₃PO₄, KFThe choice of base can significantly impact the reaction rate and yield.
Solvent Toluene/H₂O (10:1)THF/H₂O, Dioxane/H₂OSolvent choice affects reagent solubility and reaction kinetics.
Temperature 85 °C60 - 110 °CHigher temperatures can increase reaction rates but may also lead to decomposition.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general method that can be adapted for the specific needs of your reaction.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.05 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 3.0 equivalents).

  • Inert Atmosphere: Seal the vial with a septum and cycle between vacuum and backfilling with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.02 equivalents) and the ligand (e.g., RuPhos, 0.04 equivalents).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 10:1 Toluene/H₂O) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 85 °C) and stir vigorously for the required reaction time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the key steps in the catalytic cycle.

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative\nAddition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative\nAddition Ar'-BF3K Ar'-BF3K Ar'-BF3K->Transmetalation Base Base Base->Transmetalation

Diagram 2: Generalized Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Cross-Coupling with Potassium (4-cbz-aminophenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Potassium (4-cbz-aminophenyl)trifluoroborate in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?

A1: The most prevalent side reactions are protodeboronation of the trifluoroborate reagent and homocoupling of the boronic acid intermediate. Catalyst deactivation can also lead to low yields and incomplete reactions.

Q2: How does the Cbz (carboxybenzyl) protecting group on the amine influence the reaction?

A2: The Cbz group is crucial for preventing the amine from interfering with the palladium catalyst. Unprotected anilines can coordinate to the palladium center, inhibiting its catalytic activity. The Cbz group is an electron-withdrawing group, which can influence the electronic properties of the aryltrifluoroborate and its susceptibility to certain side reactions. While electron-donating groups can sometimes accelerate protodeboronation, the overall electronic effect of the 4-cbz-aminophenyl substituent makes it a generally stable coupling partner under optimized conditions.

Q3: Is the hydrolysis of the trifluoroborate to the boronic acid necessary for the reaction to proceed?

A3: Yes, the in-situ hydrolysis of the potassium aryltrifluoroborate to the corresponding arylboronic acid is a critical step. The boronic acid is the species that participates in the transmetalation step of the catalytic cycle. The rate of this hydrolysis can be a key factor in the success of the reaction; a slow and controlled release of the boronic acid can minimize side reactions like homocoupling and protodeboronation.[1][2]

Q4: Can I use any palladium catalyst for this coupling reaction?

A4: While various palladium sources can be used, the choice of catalyst and ligand is critical for success, especially with functionalized substrates. Modern palladium precatalysts, such as those developed by Buchwald, are often more efficient and lead to fewer side reactions than traditional catalysts like Pd(PPh₃)₄.[3][4][5][6] These precatalysts can generate the active Pd(0) species more cleanly and at lower temperatures.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Cross-Coupled Product

If you are experiencing low or no yield, it is important to systematically investigate the potential causes.

Possible Cause Troubleshooting Steps
Catalyst Inactivity/Decomposition - Use a fresh catalyst: Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture. Ensure your catalyst is from a fresh batch and has been stored under an inert atmosphere. - Switch to a more robust precatalyst: Consider using a modern palladacycle precatalyst (e.g., a Buchwald G3 or G4 precatalyst) which can be more stable and efficient.[3][4][5] - Optimize ligand: The choice of phosphine ligand is crucial. For electron-rich or sterically hindered partners, bulky, electron-rich ligands like SPhos or XPhos may be beneficial.[3] - Check for palladium black: The formation of a black precipitate indicates catalyst decomposition. This can be caused by high temperatures, high catalyst loading, or the presence of oxygen. Ensure your reaction is thoroughly degassed.
Inefficient Hydrolysis of the Trifluoroborate - Optimize the base and solvent system: The hydrolysis of the trifluoroborate to the boronic acid is base-mediated and influenced by the solvent. A biphasic system (e.g., toluene/water or THF/water) is often used. The choice of base is critical; common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[7][8] - Ensure adequate water content: In many cases, a certain amount of water is necessary to facilitate the hydrolysis of the trifluoroborate.[9][10]
Poor Quality of Reagents - Verify the purity of your this compound: Impurities can interfere with the reaction. Recrystallization may be necessary. - Check the purity of your coupling partner (aryl halide/triflate): Ensure it is free of impurities that could poison the catalyst. - Use dry, degassed solvents: Oxygen and water can lead to catalyst deactivation and side reactions.
Issue 2: Significant Formation of Protodeboronation Byproduct

Protodeboronation results in the formation of Cbz-aniline, where the trifluoroborate group is replaced by a hydrogen atom.

Possible Cause Troubleshooting Steps
Excessive Hydrolysis and Instability of the Boronic Acid - Use a milder base: Strong bases can accelerate protodeboronation. Consider switching from strong bases like NaOH or KOH to milder options like K₂CO₃ or KF.[7] - Control the rate of hydrolysis: Using a base with lower solubility or adjusting the water content in the solvent system can lead to a slower, more controlled release of the boronic acid, minimizing its concentration in the reaction mixture at any given time and thus reducing the likelihood of protodeboronation.[1] - Anhydrous conditions (with specific bases): In some cases, anhydrous conditions with a base like KF can suppress protodeboronation.
Prolonged Reaction Time or High Temperature - Monitor the reaction closely: Once the starting materials are consumed, work up the reaction to avoid prolonged exposure of the product and remaining boronic acid to the reaction conditions. - Optimize reaction temperature: Higher temperatures can sometimes increase the rate of protodeboronation. Try running the reaction at a lower temperature for a longer period.
Issue 3: Presence of Homocoupling Byproduct

Homocoupling leads to the formation of a symmetrical biaryl product from two molecules of the (4-cbz-aminophenyl)trifluoroborate.

Possible Cause Troubleshooting Steps
Presence of Oxygen - Thoroughly degas all solvents and the reaction vessel: Use techniques such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles. - Maintain a positive pressure of inert gas: Throughout the reaction, ensure the vessel is under a slight positive pressure of an inert gas.
Use of Pd(II) Precatalyst - Use a Pd(0) source or a precatalyst that rapidly generates Pd(0): Pd(II) species can directly promote the homocoupling of boronic acids.[5] Using a precatalyst that quickly and efficiently forms the active Pd(0) catalyst can minimize this side reaction.
High Concentration of Boronic Acid - Slow addition of the trifluoroborate: In some cases, adding the trifluoroborate solution slowly to the reaction mixture can keep its concentration low and disfavor homocoupling.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup:

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide/triflate (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst with the ligand incorporated).

    • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., a 10:1 mixture of toluene:water or THF:water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.

  • Reaction:

    • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Common Bases in Suzuki-Miyaura Coupling

The choice of base can significantly impact the yield and side product formation. The optimal base is often substrate-dependent.

BaseTypical ConditionsAdvantagesDisadvantages
K₂CO₃ Aqueous/alcoholic solvents, 80-100 °CInexpensive, moderately strong, widely applicable.Can be less effective for challenging substrates.
K₃PO₄ Toluene/water or dioxane/water, 80-110 °CStronger base, often effective for less reactive aryl chlorides.Can promote side reactions like protodeboronation if not optimized.
Cs₂CO₃ THF/water or dioxane/water, 60-100 °CHighly effective for a broad range of substrates, including sterically hindered ones.More expensive.
KF Anhydrous THF or dioxane, 80-100 °CCan minimize protodeboronation in anhydrous conditions.Not always as effective as stronger bases for catalyst turnover.

Note: This table provides a general comparison. Optimal conditions should be determined experimentally.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Coupled Product Ar-Ar' Reductive\nElimination->Ar-Ar' Ar'-B(OH)2 Boronic Acid Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Ar-X Aryl Halide Ar-X Ar-X->Oxidative\nAddition Base Base (e.g., K2CO3) Base->Transmetalation Ar'BF3K This compound Hydrolysis Hydrolysis Ar'BF3K->Hydrolysis Hydrolysis->Ar'-B(OH)2

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Observed CheckCatalyst Check Catalyst Activity and Loading Start->CheckCatalyst CheckConditions Verify Reaction Conditions (Base, Solvent, Temp) Start->CheckConditions CheckReagents Assess Reagent Purity Start->CheckReagents AnalyzeSideProducts Analyze Byproducts (TLC, GC-MS, LC-MS) CheckCatalyst->AnalyzeSideProducts OptimizeCatalyst Optimize Catalyst System (Precatalyst, Ligand) CheckCatalyst->OptimizeCatalyst CheckConditions->AnalyzeSideProducts CheckReagents->AnalyzeSideProducts PurifyReagents Purify Starting Materials CheckReagents->PurifyReagents Protodeboronation Protodeboronation Observed AnalyzeSideProducts->Protodeboronation Homocoupling Homocoupling Observed AnalyzeSideProducts->Homocoupling OptimizeBase Modify Base and/or Water Content Protodeboronation->OptimizeBase DegasReaction Improve Degassing Procedure Homocoupling->DegasReaction Success Improved Yield OptimizeCatalyst->Success OptimizeBase->Success DegasReaction->Success PurifyReagents->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Key Side Reaction Pathways

Side_Reactions cluster_protodeboronation Protodeboronation cluster_homocoupling Homocoupling ArBF3K_p Ar-BF3K ArBOH2_p Ar-B(OH)2 ArBF3K_p->ArBOH2_p Hydrolysis ArH Ar-H (Byproduct) ArBOH2_p->ArH H+, H2O DesiredReaction Desired Cross-Coupling Ar-Ar' ArBOH2_p->DesiredReaction ArBOH2_h Ar-B(OH)2 ArAr Ar-Ar (Byproduct) ArBOH2_h->ArAr [Pd(II)] or O2 ArBOH2_h->DesiredReaction

Caption: Major side reaction pathways: protodeboronation and homocoupling.

References

Technical Support Center: Suzuki-Miyaura Coupling of Potassium (4-Cbz-aminophenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Potassium (4-Cbz-aminophenyl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

Problem 1: Low to No Conversion of Starting Materials

You are observing a significant amount of unreacted this compound or your aryl halide starting material after the expected reaction time.

Possible Causes and Solutions:

  • Inactive Catalyst: The palladium catalyst is one of the most critical components. Its inactivity can be a primary reason for reaction failure.

    • Solution 1: Catalyst Choice and Handling: Ensure the palladium source is fresh and has been stored under an inert atmosphere. For substrates with amine functionalities, even when protected, certain palladium catalysts may be more effective. Consider using pre-formed catalysts or catalyst systems known for their robustness, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos)[1].

    • Solution 2: Degassing: Thoroughly degas the reaction mixture and solvents before adding the palladium catalyst. Oxygen can oxidize the Pd(0) active species, rendering it inactive. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

  • Inefficient Transmetalation: The transfer of the aryl group from the trifluoroborate to the palladium center is a crucial step that is highly dependent on the base and solvent.

    • Solution 1: Base Selection: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[1][2] Cs₂CO₃ is often more effective for challenging couplings due to its higher solubility and basicity.[2]

    • Solution 2: Solvent System: A mixed solvent system, often containing water, is typically required for the hydrolysis of the trifluoroborate to the active boronic acid species. Common solvent mixtures include toluene/water, THF/water, and dioxane/water.[1][2] The ratio of the organic solvent to water can significantly impact the reaction rate and yield.

  • Protecting Group Issues: While the Cbz group is generally stable under Suzuki conditions, it can potentially influence the electronic properties of the trifluoroborate.

    • Solution: Ligand Optimization: The electronic nature of the Cbz-protected aminophenyl group may require a specific ligand to facilitate the catalytic cycle. Screening a variety of electron-rich and sterically hindered phosphine ligands is recommended.

Problem 2: Significant Formation of Side Products

You are observing the desired product, but it is contaminated with significant amounts of side products such as homocoupled starting materials or dehalogenated aryl halide.

Possible Causes and Solutions:

  • Homocoupling of the Trifluoroborate: Two molecules of the this compound couple to form a symmetrical biaryl.

    • Solution: Thorough Degassing: This side reaction is often promoted by the presence of oxygen. Ensure the reaction mixture is rigorously degassed before the addition of the palladium catalyst.

  • Protodeboronation: The trifluoroborate is converted back to Cbz-protected aniline.

    • Solution 1: Choice of Base and Solvent: This can be a significant issue, especially with prolonged reaction times or in highly protic solvent systems. Using a less aqueous solvent system or a milder base might be beneficial. However, some water is generally necessary for the activation of the trifluoroborate.

    • Solution 2: Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the time the trifluoroborate is exposed to the reaction conditions.

  • Dehalogenation of the Aryl Halide: The halogen on your coupling partner is replaced by a hydrogen atom.

    • Solution: Choice of Base and Ligand: Some bases and ligands can promote this side reaction. If dehalogenation is a major issue, consider screening different bases or using a ligand that favors the cross-coupling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the coupling of this compound?

A1: The optimal base is substrate-dependent. However, for many Suzuki-Miyaura couplings of organotrifluoroborates, inorganic bases are preferred. A good starting point is K₂CO₃ or Cs₂CO₃ .[2][3] Cs₂CO₃ is often found to be more effective, particularly for less reactive aryl halides.[2] K₃PO₄ is another viable option that has shown success in similar systems.[4]

Q2: Which solvent system should I use?

A2: A mixed aqueous-organic solvent system is generally required. Common and effective systems include toluene/water (4:1 to 10:1) and THF/water (9:1 to 10:1) .[1][2][3] The presence of water is necessary to hydrolyze the trifluoroborate to the corresponding boronic acid, which is the active species in the catalytic cycle.

Q3: My reaction is sluggish. Should I increase the temperature?

A3: Yes, increasing the temperature can often improve reaction rates. Typical temperatures for Suzuki-Miyaura couplings of organotrifluoroborates range from 80 °C to 100 °C .[2] However, be aware that higher temperatures can sometimes lead to increased side product formation, such as catalyst decomposition (formation of palladium black).

Q4: What is the role of the Cbz protecting group in this reaction?

A4: The Carboxybenzyl (Cbz) group protects the amine functionality from participating in side reactions and from potentially poisoning the palladium catalyst. It is generally stable under the basic conditions of the Suzuki-Miyaura coupling.

Q5: I am seeing a black precipitate form in my reaction. What is it and is it a problem?

A5: The formation of a black precipitate, commonly known as palladium black, indicates the decomposition of the palladium catalyst. This is often a sign of a failed or failing reaction and can be caused by the presence of oxygen, impurities, or excessively high temperatures. If this occurs, it is crucial to review your degassing procedure and the purity of your reagents and solvents.

Data on Base and Solvent Effects (Based on Analogous Systems)

Table 1: Effect of Base on the Yield of Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate with 4-Bromoanisole

EntryBase (3.0 equiv)SolventYield (%)
1Cs₂CO₃THF/H₂O (9:1)72
2K₂CO₃THF/H₂O (9:1)55
3KHCO₃THF/H₂O (9:1)<5
4K₃PO₄THF/H₂O (9:1)10

Conditions: PdCl₂ (2 mol%), PPh₃ (6 mol%), 4-bromoanisole (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), 77 °C, 24 h. Data adapted from a study on potassium vinyltrifluoroborate.[3]

Table 2: Effect of Solvent on the Yield of Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate with 4-Bromoanisole

EntrySolvent SystemBaseYield (%)
1THF/H₂O (9:1)Cs₂CO₃72
2i-PrOH/H₂O (9:1)Cs₂CO₃15
3Toluene/H₂O (9:1)Cs₂CO₃20

Conditions: PdCl₂ (2 mol%), PPh₃ (6 mol%), 4-bromoanisole (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), Cs₂CO₃ (3.0 equiv), 77 °C, 24 h. Data adapted from a study on potassium vinyltrifluoroborate.[3]

Experimental Protocols (General Procedures for Analogous Systems)

The following are generalized experimental protocols based on successful Suzuki-Miyaura couplings of organotrifluoroborates. These should be adapted and optimized for your specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Chlorides

This protocol is based on conditions found to be effective for the coupling of primary alkyltrifluoroborates with aryl chlorides.[1][2]

  • To a reaction vessel, add this compound (1.0 equiv), the aryl chloride (1.0 equiv), and K₂CO₃ (3.0 equiv).

  • Add Pd(OAc)₂ (2 mol %) and RuPhos (4 mol %).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed toluene and water (10:1 solvent ratio, to achieve a concentration of 0.25 M with respect to the limiting reagent).

  • Stir the mixture vigorously and heat to 80-85 °C for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Coupling with Aryl Bromides

This protocol is based on conditions found to be effective for the coupling of N,N-dialkylaminomethyltrifluoroborates with aryl bromides.[2]

  • In a reaction vessel, combine this compound (1.1 equiv), the aryl bromide (1.0 equiv), and Cs₂CO₃ (3.0 equiv).

  • Add Pd(OAc)₂ (3 mol %) and XPhos (6 mol %).

  • Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (e.g., argon) three times.

  • Add a degassed mixture of THF and water (10:1 solvent ratio, to achieve a concentration of 0.25 M with respect to the limiting reagent).

  • Heat the reaction mixture to 80 °C and stir for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Trifluoroborate, Aryl Halide, and Base catalyst Add Pd Catalyst and Ligand reagents->catalyst degas Evacuate and Backfill with Inert Gas (3x) catalyst->degas solvent Add Degassed Solvent System degas->solvent heat Heat and Stir (e.g., 80-100°C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Stability start Low or No Yield check_catalyst Check Catalyst Activity and Handling start->check_catalyst check_degas Improve Degassing Procedure start->check_degas optimize_base Screen Different Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) start->optimize_base check_catalyst->optimize_base check_degas->optimize_base optimize_solvent Vary Solvent/Water Ratio optimize_base->optimize_solvent optimize_temp Adjust Temperature optimize_solvent->optimize_temp check_boronate Address Protodeboronation (shorter reaction time) optimize_temp->check_boronate

References

Technical Support Center: Purification of Trifluoroborate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of products from trifluoroborate reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying potassium organotrifluoroborates?

A1: The most common and effective methods for purifying potassium organotrifluoroborates are recrystallization and extraction.[1][2] Many organotrifluoroborates precipitate upon formation and can be isolated by simple filtration.[1] For further purification, recrystallization from solvents like acetonitrile or acetone/diethyl ether is highly effective.[2] Inorganic salt impurities such as KF, KHF₂, and KBF₄ are typically insoluble in these organic solvents, allowing for their efficient removal.[1]

Q2: I am having trouble removing inorganic salt impurities (KHF₂, KF) from my aryltrifluoroborate product. What should I do?

A2: Recrystallization from acetonitrile or acetone is a highly effective method for removing these salts.[1] Inorganic salts like potassium fluoride (KF) and potassium bifluoride (KHF₂) are insoluble in these solvents and can be separated by filtration.[1] However, traces of KHF₂ have been observed as a contaminant when using acetonitrile, so careful washing of the crystals is recommended.[1] Alternatively, continuous extraction with a suitable solvent like acetone can be employed to separate the desired product from the solid mixture containing inorganic salts.[1]

Q3: Can I use silica gel chromatography to purify my organotrifluoroborate product?

A3: Silica gel chromatography is generally not recommended for the direct purification of potassium organotrifluoroborate salts. These salts are often highly polar and may interact strongly with the silica gel, leading to poor recovery. Furthermore, the presence of water and the acidic nature of silica gel can promote the hydrolysis of the trifluoroborate back to the corresponding boronic acid.[3] While methods exist for the chromatographic purification of boronic acid derivatives like pinacol esters, such as using boric acid-treated silica gel, these are not directly applicable to the ionic trifluoroborate salts.[4][5]

Q4: My organotrifluoroborate appears to be decomposing during workup or storage. What could be the cause?

A4: While organotrifluoroborates are known for their exceptional stability compared to the corresponding boronic acids, they can still be susceptible to hydrolysis under certain conditions.[1][6] The rate of hydrolysis is influenced by several factors, including pH, temperature, and the electronic properties of the organic substituent.[3][6][7] Electron-rich organotrifluoroborates tend to hydrolyze faster than electron-deficient ones.[3] The presence of Lewis acids can also lead to decomposition.[1] For storage, most organotrifluoroborates are stable solids at room temperature and can be stored for extended periods without special precautions.[1]

Q5: I am trying to convert a boronic ester to a trifluoroborate salt, but the product is difficult to crystallize and appears impure. What is a likely impurity and how can I remove it?

A5: When preparing trifluoroborates from pinacol boronate esters, a common impurity is pinacol.[8][9] The presence of pinacol can inhibit the crystallization of the trifluoroborate salt.[9] A highly effective method for removing pinacol is through azeotropic removal with water under reduced pressure using a rotary evaporator.[9] Repeated dissolution of the crude product in aqueous methanol followed by evaporation can effectively remove the pinacol, yielding the pure trifluoroborate salt.[9]

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Step
Product is partially soluble in the cold recrystallization solvent. - Cool the recrystallization mixture to a lower temperature (e.g., in an ice bath or freezer) to maximize precipitation.- Use a minimal amount of hot solvent to dissolve the crude product initially.
Premature crystallization during hot filtration. - Pre-heat the filtration funnel and receiving flask.- Add a small amount of hot solvent to the filter paper just before filtration.
Incomplete precipitation. - After cooling, try adding an anti-solvent (a solvent in which the product is insoluble but the impurities are soluble) dropwise to induce further precipitation. For example, adding diethyl ether to an acetone solution.[2]
Problem 2: Product Contaminated with Boronic Acid
Possible Cause Troubleshooting Step
Hydrolysis during aqueous workup. - Minimize the time the product is in contact with aqueous solutions.- Use cooled aqueous solutions during extraction.- Avoid strongly acidic or basic conditions if your trifluoroborate is sensitive.
Hydrolysis promoted by silica gel during attempted chromatography. - Avoid silica gel chromatography for the purification of trifluoroborate salts. Rely on recrystallization or extraction.[3][4]
Incomplete conversion from boronic acid to trifluoroborate. - Ensure an adequate excess of KHF₂ is used during the synthesis.- Increase the reaction time or temperature for the conversion to the trifluoroborate salt.

Data Presentation

Table 1: Summary of Purification Techniques for Potassium Organotrifluoroborates

Technique Applicability Common Impurities Removed Advantages Disadvantages References
Recrystallization Most aryl-, alkenyl-, and alkyltrifluoroborates.Inorganic salts (KF, KHF₂, KBF₄), some organic byproducts.High purity of final product, simple procedure.Potential for product loss in the mother liquor.[1][2]
Solvent Extraction General applicability for isolating the product from the reaction mixture.Insoluble inorganic salts and other solid impurities.Good for initial product isolation, can be performed continuously.May require large volumes of solvent, may not remove soluble impurities.[1]
Silica Gel Chromatography Not generally recommended for trifluoroborate salts.N/AN/AStrong adsorption, potential for hydrolysis and decomposition of the product.[3][4]
Azeotropic Removal of Impurities Specifically for removing volatile impurities like pinacol.Pinacol.Highly effective for specific impurities, simple procedure.Only applicable to volatile impurities that form an azeotrope.[9]

Experimental Protocols

Protocol 1: General Recrystallization of a Potassium Aryltrifluoroborate
  • Dissolution: Transfer the crude potassium aryltrifluoroborate to an Erlenmeyer flask. Add a minimal amount of hot acetonitrile to dissolve the solid completely. The flask can be gently heated on a hot plate to facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can be used to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold acetonitrile, followed by a wash with diethyl ether to aid in drying.

  • Drying: Dry the purified crystals under high vacuum to remove any residual solvent.

Protocol 2: Purification by Extraction from a Solid Mixture
  • Preparation: After the synthesis reaction and evaporation of the reaction solvent, the resulting solid containing the potassium organotrifluoroborate and inorganic salts is placed in a flask.

  • Extraction: Add acetone to the flask and stir vigorously for an extended period. The organotrifluoroborate will dissolve in the acetone while the inorganic salts remain largely insoluble.[1] For larger scales or less soluble products, a continuous solid-liquid extractor (Soxhlet apparatus) can be used.

  • Filtration: Filter the mixture to separate the acetone solution from the insoluble inorganic salts.

  • Evaporation: Evaporate the acetone from the filtrate under reduced pressure to yield the crude organotrifluoroborate.

  • Further Purification: The resulting solid can be further purified by recrystallization as described in Protocol 1.

Visualizations

Caption: Troubleshooting workflow for purifying trifluoroborate products.

Synthesis_Purification_Workflow start Boronic Acid or Ester Precursor reaction Reaction with KHF2 start->reaction evaporation Solvent Evaporation reaction->evaporation crude_solid Crude Solid Mixture (Trifluoroborate + Salts) evaporation->crude_solid purification_choice Purification Method crude_solid->purification_choice extraction Extraction with Acetone purification_choice->extraction High Salt Content recrystallization Direct Recrystallization purification_choice->recrystallization Low Salt Content filter_salts Filter Insoluble Salts extraction->filter_salts final_product Pure Potassium Organotrifluoroborate recrystallization->final_product evap_extract Evaporate Acetone filter_salts->evap_extract recrystallize_after_extract Recrystallize evap_extract->recrystallize_after_extract recrystallize_after_extract->final_product

References

Technical Support Center: Potassium (4-cbz-aminophenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing impurities in Potassium (4-cbz-aminophenyl)trifluoroborate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, purification, and handling of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low Yield After Synthesis Incomplete reaction; Suboptimal reaction conditions; Loss of product during workup.Ensure complete dissolution of the starting boronic acid. Use a slight excess of KHF₂. Optimize reaction time and temperature. Minimize the amount of solvent used for washing the crude product.
Product is an oil or fails to crystallize Presence of excess solvent; High impurity levels.Ensure all solvent is removed under high vacuum.[1] Attempt trituration with a non-polar solvent like diethyl ether or pentane to induce crystallization. If the issue persists, purify via column chromatography before recrystallization.
Incomplete solubility in organic solvents for reactions The product is a potassium salt, which has limited solubility in many non-polar organic solvents.[2]For reactions requiring higher solubility, consider converting the potassium salt to a more soluble tetraalkylammonium salt.[3] Alternatively, use polar aprotic solvents like acetonitrile, DMF, or acetone where solubility is better.[3]
Broad or unexpected peaks in ¹H or ¹³C NMR Presence of paramagnetic impurities; Sample degradation (hydrolysis); Presence of rotamers due to the Cbz group.Ensure all glassware is clean and free of metal contaminants. Prepare NMR samples fresh and use anhydrous deuterated solvents. Mild heating of the NMR sample may help sharpen peaks if rotamers are present.
Unexpected peak around δ 30 ppm in ¹¹B NMR Presence of the corresponding boronic acid due to hydrolysis.[4]This indicates degradation. Store the compound in a desiccator, away from moisture. Use anhydrous solvents for reactions and analysis.
Low purity determined by HPLC Incomplete conversion of the starting boronic acid; Presence of inorganic salts (KHF₂, KF, KBF₄); Hydrolysis to the boronic acid.Purify the product by recrystallization from acetonitrile or acetone.[5] These solvents will leave inorganic salts behind as they are insoluble.[5] To remove the boronic acid, a careful recrystallization or flash chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: The most common impurities include:

  • Starting Material: Unreacted (4-cbz-aminophenyl)boronic acid.

  • Inorganic Salts: Potassium fluoride (KF), potassium bifluoride (KHF₂), and potassium tetrafluoroborate (KBF₄) are common inorganic byproducts from the synthesis.[5]

  • Hydrolysis Product: (4-cbz-aminophenyl)boronic acid, formed by the reaction of the trifluoroborate with water. Potassium organotrifluoroborates can be sensitive to moisture and silica gel, leading to hydrolysis.[3]

  • Homocoupling Products: Biphenyl derivatives formed during the synthesis of the boronic acid precursor, a common side reaction in Suzuki-Miyaura type couplings.[2]

Q2: How can I best store this compound to prevent degradation?

A2: Potassium organotrifluoroborates are generally stable to air and moisture at room temperature.[3] However, to minimize the risk of hydrolysis to the corresponding boronic acid, it is recommended to store the compound in a tightly sealed container, preferably in a desiccator, away from direct light and moisture.

Q3: My NMR spectrum looks complex. What are the expected chemical shifts?

A3: The NMR spectrum can be complex due to the various functional groups. Below are estimated chemical shifts. The presence of impurities like the corresponding boronic acid will show distinct signals, particularly in the ¹¹B NMR spectrum.

Nucleus This compound (4-cbz-aminophenyl)boronic acid (Impurity)
¹H NMR Phenyl protons: ~7.0-7.6 ppm; NH proton: ~9.8 ppm; CH₂ of Cbz: ~5.2 ppm; Phenyl of Cbz: ~7.3-7.4 ppmPhenyl protons: ~7.0-7.8 ppm; NH proton: ~9.7 ppm; B(OH)₂ protons: broad singlet ~8.0 ppm; CH₂ of Cbz: ~5.2 ppm; Phenyl of Cbz: ~7.3-7.4 ppm
¹³C NMR Aromatic carbons: ~115-140 ppm; Carbonyl of Cbz: ~154 ppm; CH₂ of Cbz: ~67 ppm; Carbon attached to Boron: Broad signal due to quadrupolar relaxation of BoronAromatic carbons: ~115-142 ppm; Carbonyl of Cbz: ~154 ppm; CH₂ of Cbz: ~67 ppm; Carbon attached to Boron: ~135 ppm (often broad)
¹¹B NMR ~3-6 ppm (quartet, due to coupling with Fluorine)~28-33 ppm (broad singlet)[4]
¹⁹F NMR ~ -135 to -145 ppm (quartet, due to coupling with Boron)Not applicable

Q4: Can I use silica gel chromatography to purify this compound?

A4: It is generally not recommended to use standard silica gel for the chromatography of potassium organotrifluoroborates. Silica gel is acidic and can cause hydrolysis of the trifluoroborate back to the boronic acid.[3] If chromatographic purification is necessary, a neutral support like deactivated alumina should be considered, or the trifluoroborate can be converted to a more robust boronate ester for purification and then converted back.

Experimental Protocols

Protocol 1: Recrystallization for Purification

This protocol is designed to remove inorganic salts and unreacted starting materials.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot acetonitrile. The solution should be saturated.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold acetonitrile, followed by a non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the purified crystals under high vacuum.

Protocol 2: HPLC Method for Purity Assessment

This is a general reverse-phase HPLC method adaptable for purity analysis.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA).

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

Note: The retention time of the trifluoroborate will be different from its corresponding boronic acid, allowing for their separation and quantification.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Boronic_Acid (4-cbz-aminophenyl)boronic acid Reaction Reaction (e.g., in Methanol) Boronic_Acid->Reaction KHF2 KHF₂ KHF2->Reaction Crude_Product Crude Product Reaction->Crude_Product Recrystallization Recrystallization (Acetonitrile) Crude_Product->Recrystallization Pure_Product Pure Potassium (4-cbz-aminophenyl)trifluoroborate Recrystallization->Pure_Product Impurities_Removed Inorganic Salts & Unreacted Boronic Acid Recrystallization->Impurities_Removed NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) Pure_Product->NMR HPLC HPLC Pure_Product->HPLC Purity_Check Purity & Identity Confirmation NMR->Purity_Check HPLC->Purity_Check

Caption: Workflow for Synthesis, Purification, and Analysis.

impurity_pathways cluster_impurities Potential Impurities Target_Compound Potassium (4-cbz-aminophenyl)trifluoroborate Boronic_Acid (4-cbz-aminophenyl)boronic acid Target_Compound->Boronic_Acid Boronic_Acid->Target_Compound Inorganic_Salts Inorganic Salts (KF, KHF₂, KBF₄) Homocoupling Biphenyl Byproducts Synthesis_Step Synthesis Process Synthesis_Step->Inorganic_Salts Synthesis_Step->Homocoupling

Caption: Common Impurity Formation Pathways.

References

Overcoming low reactivity of electron-rich aryl chlorides in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of electron-rich aryl chlorides in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

Issue 1: Low or No Yield of Desired Product

Potential Causes and Solutions

CauseRecommended Action
Inactive Catalyst The oxidative addition of electron-rich aryl chlorides to the Pd(0) center is often the rate-limiting step.[1] Ensure you are using a catalyst system known to be effective for this transformation. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands are often required.[2][3]
Inappropriate Ligand For challenging substrates like electron-rich aryl chlorides, standard ligands such as triphenylphosphine (PPh₃) are often ineffective.[4] Switch to a more electron-rich and sterically hindered ligand. A higher ligand-to-palladium ratio (typically 1.1:1 to 2:1) can also be beneficial.
Incorrect Base The choice of base is critical and substrate-dependent. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for these challenging couplings.[5] Ensure the base is finely powdered and dry.
Poor Solvent Choice The solvent mixture can significantly impact the reaction. A combination of an aprotic polar solvent (e.g., dioxane, THF, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[6][7] For some systems, aqueous ethanol has proven effective.[8]
Presence of Oxygen Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands, a common cause of low yields.[6][9] It can also promote the unwanted homocoupling of the boronic acid.[10] Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[6][9]
Low Reaction Temperature While some highly active catalyst systems can operate at lower temperatures, electron-rich aryl chlorides often require elevated temperatures (typically 80-120 °C) to facilitate the oxidative addition step.[7][11]
Issue 2: Catalyst Deactivation (Formation of Palladium Black)

The appearance of a black precipitate (palladium black) is a clear indicator of catalyst decomposition and a common reason for incomplete reactions.[3][9]

Potential Causes and Solutions

CauseRecommended Action
Insufficient Ligand An inadequate amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[6] Ensure an appropriate palladium-to-ligand ratio is used. For monodentate ligands, a 1:2 ratio is a good starting point.
High Temperature While heat is often necessary, excessively high temperatures can accelerate catalyst decomposition, especially with less stable catalyst systems.[6] Optimize the temperature to be high enough for reaction but low enough to maintain catalyst stability.
Oxygen in the System As mentioned, oxygen is detrimental to the active Pd(0) species.[9] Rigorous degassing of solvents and maintaining a positive pressure of inert gas are crucial.[6] The "freeze-pump-thaw" method is highly effective for degassing solvents.
Impurities Impurities in the starting materials, solvents, or base can poison the catalyst. Ensure high-purity reagents are used.
Issue 3: Significant Homocoupling of Boronic Acid

The formation of a biaryl product from the coupling of two boronic acid molecules is a common side reaction that consumes the nucleophile and reduces the yield of the desired product.[10]

Potential Causes and Solutions

CauseRecommended Action
Presence of Oxygen Oxygen can facilitate the palladium-catalyzed oxidative coupling of boronic acids.[10] Strict exclusion of air is the primary solution.
Use of Pd(II) Precatalyst The in-situ reduction of some Pd(II) precatalysts (e.g., Pd(OAc)₂) can sometimes favor homocoupling.[6] Using a Pd(0) source like Pd₂(dba)₃ may mitigate this issue.
High Concentration of Boronic Acid Slow addition of the boronic acid to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the homocoupling side reaction.[6]

Frequently Asked Questions (FAQs)

Q1: Why are electron-rich aryl chlorides so unreactive in Suzuki coupling?

A1: The Suzuki-Miyaura catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. Electron-donating groups on the aryl chloride increase the electron density of the carbon-chlorine (C-Cl) bond, making it stronger and less susceptible to cleavage by the electron-rich Pd(0) center. This makes the initial oxidative addition step energetically unfavorable and very slow.[1]

Q2: What is the best catalyst system for coupling electron-rich aryl chlorides?

A2: There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, highly effective systems typically involve a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand from the Buchwald family (like SPhos, XPhos, or RuPhos) or an N-heterocyclic carbene (NHC) ligand (often used in PEPPSI-type precatalysts).[2][12][13] These ligands are designed to accelerate the difficult oxidative addition step.[13]

Q3: How do I choose the right base for my reaction?

A3: The base plays a crucial role in activating the boronic acid for the transmetalation step. For challenging couplings with electron-rich aryl chlorides, inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (tBuOK) are often successful.[11][14] The choice can be influenced by the solvent system and the functional groups present on your substrates. It is often necessary to screen a few bases to find the optimal one for a new reaction.

Q4: Is water necessary in the reaction mixture?

A4: In many cases, yes. Suzuki couplings are often run in biphasic solvent systems, such as toluene/water or dioxane/water. Water helps to dissolve the inorganic base (like K₃PO₄ or Cs₂CO₃) and facilitates the transmetalation step.[7] However, anhydrous conditions have also been reported, particularly with certain bases like potassium fluoride (KF).

Q5: My reaction starts but then stalls. What should I do?

A5: Stalling is often a sign of catalyst deactivation, which can manifest as the formation of palladium black.[6] First, ensure your reaction setup is scrupulously free of oxygen. If the problem persists, consider using a more robust ligand, increasing the ligand-to-palladium ratio, or slightly lowering the reaction temperature. You could also try adding a fresh portion of the catalyst midway through the reaction, although this is less ideal.

Data Presentation: Catalyst System Performance

The following table summarizes the performance of various catalyst systems for the Suzuki coupling of the electron-rich aryl chloride, 4-chloroanisole, with phenylboronic acid. This provides a comparative overview to guide catalyst selection.

Pd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ (1)PCy₃ (4)K₃PO₄Dioxane8095[1]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10098[13]
Pd(OAc)₂ (1)P(t-Bu)₃ (2)K₃PO₄Dioxane8091[1]
[IPr·H][Pd(cin)Cl₂] (0.5)-K₂CO₃Ethanol40>95 (GC Yield)[15]
β-diketiminatophosphane Pd complex (0.1)-K₂CO₃EtOH/H₂O5099[8]
Pd₂(dba)₃ (0.5)Arylcalixarenylphosphine (1.5)tBuOKToluene10091.5[14]

Experimental Protocols

Protocol 1: General Procedure using a Buchwald Ligand

This protocol is a representative example for the coupling of an electron-rich aryl chloride using a palladium/dialkylbiarylphosphine ligand system.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Reagent Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Then, add degassed solvent (e.g., 5 mL of 4:1 dioxane/water).

  • Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the aryl chloride is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL) and then brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]

Protocol 2: Procedure using a Pd-NHC Precatalyst

This protocol outlines a typical procedure using a modern, air-stable Pd-NHC precatalyst.

  • Reaction Setup: To a vial equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol, 1.0 equiv.), the arylboronic acid (0.55 mmol, 1.1 equiv.), and potassium carbonate (K₂CO₃, 0.7 mmol, 1.4 equiv.).

  • Reagent Addition: In the air, add the Pd-NHC precatalyst (e.g., [IPr·H][Pd(cin)Cl₂], 0.0025 mmol, 0.5 mol%) followed by the solvent (e.g., 1 mL of ethanol).[15]

  • Execution: Seal the vial and heat the reaction mixture to 40-60 °C with vigorous stirring.

  • Monitoring & Workup: Follow steps 5-7 from Protocol 1. The specific workup and purification conditions may need to be adjusted based on the product's properties.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition (Rate-Limiting for Ar-Cl) pd0->oa + Ar-Cl pd2_complex Ar-Pd(II)-Cl(L2) oa->pd2_complex tm Transmetalation pd2_complex->tm + Ar'B(OR)3- pd2_biaryl Ar-Pd(II)-Ar'(L2) tm->pd2_biaryl boronate Ar'B(OR)3- (from Ar'B(OH)2 + Base) boronate->tm re Reductive Elimination pd2_biaryl->re re->pd0 Regeneration product Ar-Ar' (Product) re->product aryl_chloride Ar-Cl aryl_chloride->oa

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_atmosphere Is the system strictly inert? start->check_atmosphere degas Degas solvents thoroughly (e.g., Freeze-Pump-Thaw). Use Ar/N2 atmosphere. check_atmosphere->degas No check_catalyst Is the catalyst system appropriate for Ar-Cl? check_atmosphere->check_catalyst Yes degas->check_catalyst change_ligand Switch to bulky, e--rich ligand (e.g., SPhos, IPr). Optimize Pd:Ligand ratio. check_catalyst->change_ligand No check_base Is the base optimal? check_catalyst->check_base Yes change_ligand->check_base change_base Screen stronger bases (K3PO4, Cs2CO3, tBuOK). check_base->change_base No check_temp Is temperature high enough? check_base->check_temp Yes change_base->check_temp increase_temp Increase temperature (80-120 °C). check_temp->increase_temp No end Re-run Experiment check_temp->end Yes increase_temp->end

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Relationship of Key Reaction Components

Reaction_Components cluster_reactants Reactants cluster_conditions Reaction Conditions aryl_chloride Electron-Rich Aryl Chloride product Biaryl Product aryl_chloride->product boronic_acid Organoboron Reagent boronic_acid->product catalyst Catalyst System (Pd Source + Ligand) catalyst->aryl_chloride Activates via Oxidative Addition catalyst->product Facilitates C-C bond formation base Base (e.g., K3PO4) base->boronic_acid Activates solvent Solvent (e.g., Dioxane/H2O) solvent->catalyst Solubilizes atmosphere Inert Atmosphere (Ar or N2) atmosphere->catalyst Protects

Caption: Interrelationship of components in a Suzuki coupling reaction.

References

Technical Support Center: Catalyst Deactivation and Regeneration in Trifluoroborate Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for trifluoroborate coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and to provide guidance on catalyst regeneration. The following information is presented in a question-and-answer format to directly address challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using potassium organotrifluoroborates in cross-coupling reactions?

Potassium organotrifluoroborates are valued for their stability. Unlike many boronic acids, they are typically crystalline solids that are stable to air and moisture, allowing for indefinite storage without special precautions. This stability minimizes common side reactions such as protodeboronation that can plague couplings with boronic acids.[1][2] The use of trifluoroborates often allows for the use of near stoichiometric amounts of the nucleophilic partner.

Q2: How do potassium organotrifluoroborates participate in the catalytic cycle?

Organotrifluoroborates are considered protected forms of boronic acids.[3] For the Suzuki-Miyaura coupling to proceed, the trifluoroborate must first be hydrolyzed to the corresponding boronic acid. This in-situ formation of the active boronic acid species is a key feature of these reagents.[3]

Q3: What is the "slow-release" strategy and how does it impact the reaction?

The "slow-release" of the boronic acid from the trifluoroborate salt is a crucial aspect of these reactions.[4][5] By gradually generating the reactive boronic acid in the reaction mixture, its concentration is kept low. This minimizes undesirable side reactions like oxidative homocoupling and protodeboronation, which can occur when the boronic acid concentration is high.[4] The success of this strategy depends on the rate of hydrolysis of the trifluoroborate being well-matched with the rate of the catalytic turnover.[4]

Q4: What is the role of fluoride in trifluoroborate couplings?

Fluoride ions can play a complex, triple role in Suzuki-Miyaura reactions.[6] Primarily, they act as a base, which is necessary to activate the boronic acid for the transmetalation step with the palladium catalyst.[7] However, fluoride can also have an inhibitory effect by forming unreactive anionic boronate species (Ar'B(OH)n-3F(n)-), which can slow down the reaction.[6]

Q5: What are the common signs of catalyst deactivation in my trifluoroborate coupling reaction?

The most common sign of catalyst deactivation is a low or stalled reaction yield.[2] You may also observe the formation of a black precipitate, commonly known as palladium black, which is an inactive form of palladium.[8] In some cases, you might see the persistence of starting materials even after prolonged reaction times or at elevated temperatures.

Troubleshooting Guides

Low Reaction Yield

Low yields are a frequent issue in cross-coupling reactions. The following table outlines potential causes and solutions specifically tailored for trifluoroborate couplings.

Problem Potential Cause Recommended Solution
Low to no conversion of starting materials Inactive Catalyst: The palladium precatalyst is not being efficiently reduced to the active Pd(0) species, or the catalyst has degraded.[2]- Use a fresh batch of catalyst. - Consider using a more active, pre-formed Pd(0) source or a modern precatalyst like a Buchwald palladacycle.[2] - Ensure rigorous degassing of solvents and reagents to prevent oxidation of the active catalyst.[8]
Inefficient Hydrolysis of Trifluoroborate: The slow-release of the boronic acid is too slow, limiting the catalytic turnover.- Increase the amount of water in the reaction mixture. - Screen different bases (e.g., K₃PO₄, Cs₂CO₃) as the base plays a role in the hydrolysis.[2]
Inhibition by Fluoride: Excess fluoride ions may be forming unreactive boronate species.[6]- While a base is necessary, avoid a large excess. - Consider using a weaker base if strong protodeboronation is not an issue.
Significant Protodeboronation Presence of Protic Sources: Trace water or alcohol in the solvent can lead to the replacement of the boron group with a hydrogen atom.- Use anhydrous solvents and reagents. - Switch to a non-aqueous base if possible. - The use of potassium trifluoroborate salts is already a primary strategy to minimize this.[1]
Formation of Homocoupled Byproducts Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid.[2]- Thoroughly degas all solvents and the reaction mixture. - Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[2]
High Concentration of Pd(II): Inefficient reduction of a Pd(II) precatalyst can lead to species that promote homocoupling.[2]- Use an efficient Pd(0) catalyst system.[2] - The slow-release nature of trifluoroborates helps to keep the boronic acid concentration low, which inherently disfavors homocoupling.[3]

Catalyst Deactivation and Regeneration

Common Deactivation Pathways

The primary mechanism for the deactivation of homogeneous palladium catalysts in trifluoroborate couplings is the formation of palladium black.[8] This inactive, aggregated form of palladium can precipitate from the reaction mixture. The formation of palladium black can be promoted by the presence of oxygen or impurities in the starting materials.[8]

While fluoride is essential for the reaction, high concentrations can potentially lead to the formation of stable palladium-fluoride complexes that are less catalytically active, though this is less commonly cited as a primary deactivation pathway compared to palladium black formation.

General Protocol for Catalyst Regeneration (Palladium on Carbon)

For heterogeneous palladium on carbon (Pd/C) catalysts that have been deactivated, a regeneration procedure can be attempted to restore catalytic activity. The following is a general protocol adapted from procedures for regenerating Pd/C from other applications, as specific protocols for trifluoroborate couplings are not widely documented. The primary goal is to remove adsorbed organic impurities and potentially redisperse the palladium particles.

Materials:

  • Deactivated Palladium on Carbon (Pd/C) catalyst

  • Toluene

  • Dichloromethane

  • Glacial Acetic Acid

  • Chloroform

  • Absolute Ethanol

  • Deionized Water

  • Inert gas (Argon or Nitrogen)

  • Filtration apparatus

  • Stirring hotplate

  • Ultrasonic bath

Procedure:

  • Solvent Washing:

    • Suspend the deactivated Pd/C catalyst in toluene (a common solvent for organic residues).[9]

    • Stir the suspension at a moderately elevated temperature (e.g., 40-60 °C) for several hours.[9]

    • Filter the catalyst and wash with fresh toluene.

    • Repeat the washing process with a more polar solvent like dichloromethane.[9]

  • Acid and Chloroform Treatment (for stubborn organic residues):

    • Create a mixture of chloroform and glacial acetic acid.[10]

    • Suspend the solvent-washed catalyst in this mixture and stir at approximately 60 °C for 1 hour.[10]

    • For enhanced cleaning, the mixture can be treated in an ultrasonic bath for about 15 minutes.[10]

    • Filter the catalyst.

  • Final Rinsing and Drying:

    • Wash the catalyst thoroughly with absolute ethanol to remove the acid and chloroform.[10]

    • Follow with several washes with deionized water to remove any remaining soluble impurities.[10]

    • Dry the regenerated catalyst under vacuum at a moderate temperature (e.g., 80-100 °C) for several hours.[11]

Quantitative Data on Regeneration:

While specific data for trifluoroborate couplings is scarce, studies on regenerating Pd(OH)₂/C catalysts from other complex organic reactions have shown that a combination of solvent and acid washing with sonication can restore catalytic activity, allowing the catalyst to be recycled up to four times without a significant drop in product yield.[10] For example, a regenerated 5 wt. % Pd(OH)₂/C catalyst maintained a high yield for multiple cycles.[10]

Regeneration Method Catalyst Recyclability Reference
Chloroform and Glacial Acetic Acid Wash with Sonication5 wt. % Pd(OH)₂/CUp to 4 cycles with high yield[10]
Toluene/CO₂ or Dichloromethane/CO₂ ExtractionPalladium on CarbonActivity restored for hydrogenation[9]

Visualizing Key Processes

To better understand the relationships between different aspects of trifluoroborate couplings, the following diagrams are provided.

Trifluoroborate_Coupling_Workflow Troubleshooting Workflow for Low Yield in Trifluoroborate Couplings start Low Yield Observed check_reagents 1. Verify Reagent Quality - Trifluoroborate Salt Stability - Aryl Halide Purity - Base Quality start->check_reagents check_catalyst 2. Assess Catalyst Activity - Use Fresh Catalyst - Test on a Known Reaction check_reagents->check_catalyst Reagents OK optimization 5. Systematic Optimization - Screen Bases (e.g., K3PO4, Cs2CO3) - Adjust Water Content - Screen Ligands (e.g., Buchwald-type) check_reagents->optimization Impure Reagents check_conditions 3. Review Reaction Conditions - Anhydrous/Degassed Solvents? - Correct Temperature? - Sufficient Stirring? check_catalyst->check_conditions Catalyst Active check_catalyst->optimization Inactive Catalyst analyze_byproducts 4. Analyze Byproducts - Protodeboronation? - Homocoupling? check_conditions->analyze_byproducts Conditions Correct check_conditions->optimization Suboptimal Conditions analyze_byproducts->optimization Byproducts Identified success Improved Yield optimization->success

Troubleshooting workflow for trifluoroborate couplings.

Catalyst_Deactivation_Regeneration Catalyst Deactivation and Regeneration Cycle active_catalyst Active Pd(0) Catalyst catalytic_cycle Successful Catalytic Cycles active_catalyst->catalytic_cycle catalytic_cycle->active_catalyst Catalyst Turnover deactivated_catalyst Deactivated Catalyst (e.g., Palladium Black, Fouling) catalytic_cycle->deactivated_catalyst Deactivation (e.g., Aggregation, Poisoning) regeneration Regeneration Process - Solvent Washing - Acid Treatment - Drying deactivated_catalyst->regeneration regeneration->active_catalyst Reactivation

References

Validation & Comparative

Potassium (4-cbz-aminophenyl)trifluoroborate vs. Boronic Acids in Suzuki Coupling: A Comprehensive Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of the organoboron reagent is critical to the success of this reaction. This guide provides an objective, data-driven comparison between potassium (4-cbz-aminophenyl)trifluoroborate and its corresponding boronic acid, highlighting the advantages and disadvantages of each in Suzuki coupling reactions.

Potassium organotrifluoroborates are emerging as a superior class of reagents in Suzuki-Miyaura cross-coupling reactions, offering significant advantages over traditional boronic acids.[1] This is primarily due to their enhanced stability, which addresses the inherent instability of many boronic acids that are prone to decomposition pathways such as protodeboronation.[1][2][3] The tetracoordinate nature of the boron atom in trifluoroborates confers this stability, making them robust, bench-stable solids that are less susceptible to degradation under air and moisture.[2][4] This stability often translates to more reliable and reproducible cross-coupling reactions with higher yields, particularly for challenging substrates.[1]

Head-to-Head Comparison: Stability and Handling

The most significant distinction between potassium trifluoroborates and boronic acids lies in their stability and ease of handling. Boronic acids are known to be susceptible to various decomposition pathways, including oxidation and protodeboronation, which can lead to inconsistent reaction yields and the need for excess reagents.[3][5] In contrast, potassium trifluoroborates are generally crystalline, free-flowing solids that are stable to air and moisture, allowing for extended storage without degradation.[2][6]

FeatureThis compound(4-cbz-aminophenyl)boronic Acid
Chemical Stability High. The tetracoordinate boron is protected from protodeboronation and oxidation.[2][4]Moderate to low. Prone to protodeboronation, oxidation, and formation of cyclic trimeric anhydrides (boroxines).[1][3][5]
Physical State Crystalline, free-flowing solid.[2]Often a solid, but can be difficult to purify and may have uncertain stoichiometry.
Handling Easy to handle and weigh accurately.[7]Can be challenging to handle due to instability and tendency to exist as a mixture with its anhydride.[8]
Storage Can be stored for extended periods at room temperature without special precautions.[9][10]Often requires storage under inert atmosphere and at low temperatures to prevent degradation.[11]

Performance in Suzuki Coupling: A Yield Comparison

While direct comparative yield data under identical conditions can be limited, the literature suggests that potassium trifluoroborates often provide superior or more consistent yields, especially for substrates where boronic acids are known to perform poorly.[1] The slow, in-situ release of the reactive boronic acid from the trifluoroborate salt during the reaction can minimize side reactions and improve overall efficiency.[12]

The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of various aryl halides with either a potassium heteroaryltrifluoroborate or the corresponding boronic acid.

Aryl HalideBoron ReagentYield (%)Reference
4-BromobenzonitrilePotassium 5-methylfuran-2-yltrifluoroborate95[11]
4-ChlorobenzonitrilePotassium 5-methylfuran-2-yltrifluoroborate65[11]
4-BromoanisolePotassium β-trifluoroborato amide50 (unoptimized)[13]
2-ChloroanisolePotassium β-trifluoroborato amide79[13]

Note: Reaction conditions and catalysts are optimized for each specific transformation and may not be directly comparable.

Experimental Protocols

General Procedure for the Synthesis of this compound from (4-cbz-aminophenyl)boronic acid

This protocol describes the general procedure for converting an arylboronic acid to its corresponding potassium aryltrifluoroborate salt.[6][11]

  • Dissolve (4-cbz-aminophenyl)boronic acid (1.0 eq) in methanol.

  • Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) to the stirring methanolic solution.

  • A white precipitate of this compound will form immediately.

  • Stir the mixture at room temperature for 30 minutes.

  • Collect the precipitate by vacuum filtration, wash with cold methanol, and dry under vacuum to afford the pure product.

General Procedure for Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with a potassium organotrifluoroborate.[7][11]

  • To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable ligand (e.g., RuPhos, 2-10 mol%).

  • Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Add a degassed solvent system (e.g., toluene/water or ethanol).

  • Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and stir until the reaction is complete (monitored by TLC or GC/MS).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the key concepts.

Suzuki_Coupling_Workflow cluster_boronic_acid Boronic Acid Pathway cluster_trifluoroborate Potassium Trifluoroborate Pathway BA Boronic Acid (Unstable) Decomposition Decomposition (Protodeboronation, Oxidation) BA->Decomposition Instability Suzuki Suzuki-Miyaura Coupling BA->Suzuki Direct Coupling TFB Potassium Trifluoroborate (Stable) Handling Easy Handling & Storage TFB->Handling InSitu Slow Release of Boronic Acid TFB->InSitu In-situ Activation InSitu->Suzuki Controlled Coupling Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X (L)n Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-R_L2 Ar-Pd(II)-R' (L)n Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Ar-R' Reductive_Elimination->Ar-R R-BF3K R'-BF3K Hydrolysis Hydrolysis (Base) R-BF3K->Hydrolysis R-B(OH)2 R'-B(OH)2 Hydrolysis->R-B(OH)2 R-B(OH)2->Transmetalation Advantages_of_Trifluoroborates TFB Potassium Organotrifluoroborates Stability Enhanced Stability (Air & Moisture) TFB->Stability Handling Ease of Handling & Purification TFB->Handling Yields Improved & Reproducible Yields Stability->Yields Handling->Yields Scope Broader Substrate Scope Yields->Scope

References

A Comparative Guide to the Stability of Aminophenyltrifluoroborates and Corresponding Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate organoboron reagents is a critical decision in synthetic chemistry and drug development. Both aminophenyltrifluoroborates and their corresponding boronic esters, such as the pinacol ester, serve as valuable intermediates. However, their stability profiles under various conditions can significantly impact their storage, handling, and utility in aqueous environments pertinent to biological assays. This guide provides an objective comparison of the stability of these two classes of compounds, supported by available data.

Executive Summary

Potassium aminophenyltrifluoroborates exhibit markedly superior stability compared to their aminophenyl boronic ester counterparts, particularly with respect to hydrolysis and ambient atmospheric conditions. The tetracoordinate nature of the boron atom in trifluoroborates shields it from common degradation pathways that affect the tricoordinate boron center of boronic esters. While boronic esters are versatile, their susceptibility to rapid hydrolysis under physiological conditions can be a significant drawback.

Comparative Stability Data

Table 1: Hydrolytic Stability Comparison

Compound ClassSpecific CompoundConditionStability Metric (Half-life, t½)Data Source Citation
Aminophenyl Boronic Ester 4-Aminophenylboronic acid pinacol ester50 mM Sodium Phosphate Buffer, pH 7.4~5 minutes (estimated from graphical data)[1]
Aminophenyltrifluoroborate Potassium 4-aminophenyltrifluoroborateAqueous, neutral pH (General)Highly Stable (No quantitative t½ found)[2]

Key Observations:

  • Aminophenyl Boronic Esters: The pinacol ester of 4-aminophenylboronic acid demonstrates very low stability at a physiologically relevant pH of 7.4, with hydrolysis being nearly complete within minutes[1]. This rapid degradation can complicate its use in biological media and aqueous reaction conditions. The hydrolysis rate is significantly influenced by the pH and the substituents on the phenyl ring[1].

  • Aminophenyltrifluoroborates: Potassium organotrifluoroborates are widely recognized as crystalline, free-flowing solids that are remarkably stable to both air and moisture[2]. This high degree of stability allows them to be stored for extended periods without special precautions and to be used in a wider range of reaction conditions where boronic esters would decompose. While specific half-life data for the aminophenyl derivative under physiological conditions is not available, the general consensus in the literature points to a significantly higher stability than boronic esters.

Key Experimental Protocols

Below are generalized protocols for assessing the hydrolytic stability of organoboron compounds. These can be adapted to specific laboratory conditions and analytical equipment.

Protocol 1: Hydrolytic Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for monitoring the degradation of a boronic ester and the appearance of its corresponding boronic acid.

  • Preparation of Stock Solution:

    • Prepare a stock solution of the test compound (e.g., 4-aminophenylboronic acid pinacol ester) at a concentration of 1 mg/mL in an organic solvent such as acetonitrile (ACN).

  • Incubation:

    • Add an aliquot of the stock solution to a pre-warmed buffer solution (e.g., 50 mM sodium phosphate, pH 7.4) to achieve the desired final concentration (e.g., 50 µg/mL).

    • Maintain the solution at a constant temperature (e.g., 37°C) and protect it from light.

  • Time-Point Sampling:

    • At specified time intervals (e.g., 0, 1, 2, 5, 10, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase or a suitable organic solvent.

  • HPLC Analysis:

    • Column: A reverse-phase C18 column is commonly used. To minimize on-column hydrolysis, a column with low residual silanol activity is recommended.

    • Mobile Phase: A gradient of acetonitrile and water is typical. Using a mobile phase without a pH modifier can help reduce on-column hydrolysis.

    • Detection: UV detection at a wavelength appropriate for the aminophenyl chromophore (e.g., 254 nm).

    • Injection: Inject the quenched samples onto the HPLC system.

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound (boronic ester) and the increase in the peak area of the degradation product (boronic acid) over time.

    • Calculate the percentage of the remaining parent compound at each time point.

    • Determine the half-life (t½) by plotting the natural logarithm of the concentration of the parent compound versus time.

Protocol 2: Stability Monitoring by ¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is particularly useful for assessing the stability of potassium aminophenyltrifluoroborates, as the trifluoroborate anion gives a distinct signal.

  • Sample Preparation:

    • Dissolve a known amount of the potassium aminophenyltrifluoroborate in a deuterated aqueous buffer (e.g., D₂O with phosphate buffer) in an NMR tube.

  • Initial Spectrum Acquisition:

    • Acquire an initial ¹¹B NMR spectrum. The trifluoroborate salt will typically show a characteristic signal.

  • Incubation and Monitoring:

    • Maintain the NMR tube at a constant temperature.

    • Acquire subsequent ¹¹B NMR spectra at regular intervals over an extended period (e.g., hours or days) to monitor for any changes in the spectrum that would indicate degradation.

  • Data Analysis:

    • The stability is confirmed by the absence of new signals and the consistency of the chemical shift and integration of the original trifluoroborate signal over time.

Visualizations

Hydrolytic Degradation Pathway

The following diagram illustrates the fundamental difference in the hydrolytic pathways of aminophenyl boronic esters and the inherent stability of the trifluoroborate salt.

G cluster_0 Aminophenyl Boronic Ester Pathway cluster_1 Aminophenyltrifluoroborate BoronicEster Aminophenyl Boronic Pinacol Ester Water1 + 2 H₂O Hydrolysis Rapid Hydrolysis (pH 7.4) Water1->Hydrolysis BoronicAcid Aminophenyl Boronic Acid Hydrolysis->BoronicAcid Pinacol + Pinacol Trifluoroborate Potassium Aminophenyl- trifluoroborate Water2 + H₂O (pH 7.4) Stable Highly Stable (No Reaction) Water2->Stable

Caption: Comparative hydrolytic stability pathways.

Experimental Workflow for Stability Assessment

The diagram below outlines a typical workflow for conducting a comparative stability study.

G start Start: Prepare Stock Solutions (Boronic Ester & Trifluoroborate) incubate Incubate in Buffered Solution (e.g., pH 7.4, 37°C) start->incubate sample Withdraw Aliquots at Timed Intervals incubate->sample quench Quench Reaction (e.g., Dilute in Mobile Phase) sample->quench analyze Analyze by HPLC or NMR quench->analyze data Collect Data: Peak Area / Signal Intensity analyze->data calculate Calculate % Remaining and Half-Life (t½) data->calculate compare Compare Stability Profiles calculate->compare

Caption: General workflow for stability analysis.

References

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of Potassium (4-cbz-aminophenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. Potassium organotrifluoroborates have emerged as highly valuable coupling partners due to their stability, ease of handling, and reactivity. This guide provides a comparative overview of the performance of various palladium catalysts in the Suzuki-Miyaura coupling of N-protected aminophenyltrifluoroborates, with a focus on providing actionable data for researchers working with substrates such as Potassium (4-cbz-aminophenyl)trifluoroborate.

While direct comparative studies on this compound are limited in the public literature, this guide compiles data from studies on structurally similar N-protected aminophenyltrifluoroborates and other relevant aryltrifluoroborates to provide a predictive performance landscape for different palladium catalyst systems.

Performance Comparison of Palladium Catalysts

The choice of palladium catalyst and associated ligand is critical for achieving high yields and efficient reaction times in Suzuki-Miyaura couplings. The following table summarizes the performance of various palladium catalyst systems in reactions involving N-protected aminotrifluoroborates and other aryltrifluoroborates, offering insights into their potential efficacy with this compound.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ (3 mol%)XPhos (6 mol%)Cs₂CO₃THF/H₂O (10:1)8018-24~83%Effective for N,N-dialkylaminomethyltrifluoroborates with aryl bromides.[1]
Pd(OAc)₂ (2 mol%)RuPhos (4 mol%)K₂CO₃Toluene/H₂O (10:1)8024Good to ExcellentGeneral conditions for primary alkyltrifluoroborates with aryl chlorides.[2]
Pd(OAc)₂ (5 mol%)RuPhos (10 mol%)K₂CO₃Toluene/H₂O (5:1)8514~79%Used for the coupling of β-trifluoroborato amides with aryl chlorides.[3]
PdCl₂(dppf)·CH₂Cl₂ (2 mol%)-Cs₂CO₃THF/H₂O (9:1)RT-~63%Optimized for potassium vinyltrifluoroborate coupling.[4]
Pd(PPh₃)₄ (2 mol%)-Cs₂CO₃Toluene/H₂O--High YieldsGeneral for aryl- and heteroaryltrifluoroborates with alkenyl bromides.[5]
Pd(OAc)₂CM-phosK₃PO₄t-BuOH--Good YieldsEffective for coupling aryl mesylates with potassium aryltrifluoroborates.[6]

Note: The data presented is compiled from various sources and involves substrates structurally related to this compound. Direct comparison should be made with caution, as optimal conditions can be substrate-dependent.

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of an aryltrifluoroborate with an aryl halide. This protocol can be adapted for this compound. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for a specific substrate combination.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst and Ligand Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., RuPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1) to the reaction vessel.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) for the specified time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Process and Key Relationships

To better understand the experimental workflow and the factors influencing catalyst performance, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants B Add to Vessel A->B Aryl Halide, Aryltrifluoroborate, Base C Add Solvent B->C D Degas C->D E Add Catalyst D->E Inert Atm. F Heat & Stir E->F G Cool & Quench F->G Monitor H Extraction G->H I Purification H->I Product Product I->Product

Caption: Generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Performance_Factors cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrates Substrates Catalyst_Performance Catalyst Performance (Yield, TON, TOF) Pd_Source Palladium Precursor (e.g., Pd(OAc)₂, PdCl₂) Pd_Source->Catalyst_Performance Ligand Ligand (e.g., XPhos, RuPhos) Ligand->Catalyst_Performance Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Catalyst_Performance Solvent Solvent (e.g., Toluene/H₂O, THF/H₂O) Solvent->Catalyst_Performance Temperature Temperature Temperature->Catalyst_Performance Aryltrifluoroborate Aryltrifluoroborate (Sterics, Electronics) Aryltrifluoroborate->Catalyst_Performance Aryl_Halide Aryl Halide (I, Br, Cl, OMs) Aryl_Halide->Catalyst_Performance

Caption: Key factors influencing palladium catalyst performance in Suzuki-Miyaura coupling.

References

A Comparative Guide to the Hydrolysis Kinetics of Potassium (4-cbz-aminophenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing potassium organotrifluoroborates, understanding their hydrolysis kinetics is paramount for reaction optimization and reproducibility, particularly in applications like Suzuki-Miyaura cross-coupling reactions. This guide provides a comparative analysis of the hydrolysis of potassium (4-cbz-aminophenyl)trifluoroborate against other substituted aryltrifluoroborates, supported by established experimental data and detailed protocols.

While specific kinetic data for the hydrolysis of this compound is not extensively available in published literature, its performance can be reliably predicted based on the well-documented electronic effects of substituents on the hydrolysis rate of aryltrifluoroborates.

Understanding the Hydrolysis Mechanism and Electronic Effects

The hydrolysis of potassium aryltrifluoroborates (ArBF₃K) to the corresponding boronic acids (ArB(OH)₂) is a crucial activation step preceding transmetalation in many catalytic cycles.[1][2][3] This process is known to be influenced by several factors, including pH, temperature, solvent, and the electronic nature of the substituent on the aryl ring.[1][3][4]

The rate-determining step in the hydrolysis is often the dissociation of a fluoride ion, leading to a more electrophilic difluoroborane intermediate (ArBF₂).[2] Consequently, electron-donating groups (EDGs) on the aromatic ring can stabilize this electron-deficient intermediate, thereby accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups (EWGs) destabilize it, leading to slower hydrolysis.[2]

The (4-cbz-aminophenyl) substituent presents a nuanced case. The amino group is typically electron-donating through resonance. However, the presence of the electron-withdrawing benzyloxycarbonyl (Cbz) group on the nitrogen atom significantly attenuates this donating effect. The amide resonance delocalizes the nitrogen lone pair into the carbonyl group, reducing its ability to donate into the phenyl ring. Therefore, the overall effect of the Cbz-amino group is anticipated to be electron-withdrawing, leading to a slower hydrolysis rate compared to unsubstituted or electron-rich aryltrifluoroborates.

Comparative Hydrolysis Data of Potassium Aryltrifluoroborates

To contextualize the expected behavior of this compound, the following table summarizes the hydrolysis rates of various substituted aryltrifluoroborates under basic conditions relevant to Suzuki-Miyaura coupling. The classification of hydrolysis rates is based on extensive studies by Lloyd-Jones and others.[5]

Substituent (R in K[RC₆H₄BF₃])Electronic EffectHydrolysis Rate ClassificationHalf-life (t₁/₂)
4-OCH₃ Strong Electron-DonatingFast≤ 1 h
4-CH₃ Electron-DonatingFast≤ 1 h
H NeutralSlow1–24 h
4-F Weak Electron-WithdrawingSlow1–24 h
4-NO₂ Strong Electron-WithdrawingVery Slow≥ 24 h
4-NH(Cbz) Predicted: Electron-Withdrawing Predicted: Slow to Very Slow Predicted: ≥ 24 h

Note: The classification and half-lives are generalized from studies under basic aqueous THF conditions at elevated temperatures (e.g., 55 °C).[5] Actual rates are highly dependent on specific reaction conditions.

Experimental Protocol: Kinetic Study of Aryltrifluoroborate Hydrolysis

This protocol details a typical procedure for monitoring the hydrolysis of this compound using ¹⁹F NMR spectroscopy.

1. Materials and Instrumentation:

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Cesium carbonate (Cs₂CO₃)

  • Internal standard (e.g., trifluorotoluene)

  • NMR tubes, spectrometer, and temperature control unit

2. Preparation of Stock Solutions:

  • Aryltrifluoroborate Stock Solution: Accurately weigh a known amount of this compound and the internal standard and dissolve in a known volume of THF to create a stock solution of known concentration (e.g., 0.1 M).

  • Aqueous Base Stock Solution: Prepare a stock solution of cesium carbonate in deionized water (e.g., 1.0 M).

3. Kinetic Experiment Procedure:

  • In an NMR tube, place a precise volume of the aryltrifluoroborate stock solution (e.g., 500 µL).

  • Equilibrate the NMR tube to the desired reaction temperature (e.g., 55 °C) inside the NMR spectrometer.

  • Acquire an initial ¹⁹F NMR spectrum (t=0) to determine the initial concentration of the aryltrifluoroborate relative to the internal standard.

  • Initiate the hydrolysis by adding a precise volume of the aqueous base stock solution (e.g., 50 µL) to the NMR tube.

  • Immediately begin acquiring ¹⁹F NMR spectra at regular time intervals (e.g., every 5-10 minutes for slow reactions).

  • Continue monitoring until the reaction has reached completion or for a sufficient duration to determine the rate (e.g., 24-48 hours).

4. Data Analysis:

  • Integrate the signal corresponding to the -BF₃ moiety of the starting material and the signal of the internal standard in each spectrum.

  • Calculate the concentration of the aryltrifluoroborate at each time point relative to its initial concentration.

  • Plot the natural logarithm of the concentration of the aryltrifluoroborate (ln[ArBF₃K]) versus time.

  • The slope of this plot will be the negative of the pseudo-first-order rate constant (-k_obs).

  • The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k_obs.

Visualizations

Hydrolysis Mechanism of Potassium Aryltrifluoroborate

hydrolysis_mechanism ArBF3 K⁺ [Ar-BF₃]⁻ ArBOH2 Ar-B(OH)₂ ArBF3->ArBOH2 Hydrolysis H2O + 2 H₂O Products + KHF₂ + HF

Caption: Proposed hydrolysis pathway of potassium aryltrifluoroborates.

Experimental Workflow for Kinetic Studies

experimental_workflow prep_stock Prepare Stock Solutions (ArBF₃K in THF, Cs₂CO₃ in H₂O) setup_nmr Equilibrate ArBF₃K Solution in NMR Tube at Target Temp. prep_stock->setup_nmr t0_scan Acquire Initial ¹⁹F NMR Spectrum (t=0) setup_nmr->t0_scan initiate_rxn Initiate Hydrolysis by Adding Aqueous Base t0_scan->initiate_rxn monitor_rxn Acquire ¹⁹F NMR Spectra at Timed Intervals initiate_rxn->monitor_rxn analyze_data Integrate Signals & Calculate Concentration vs. Time monitor_rxn->analyze_data plot_data Plot ln[ArBF₃K] vs. Time to Determine Rate Constant analyze_data->plot_data

Caption: Workflow for kinetic analysis of hydrolysis via ¹⁹F NMR.

References

Benchmarking Potassium (4-cbz-aminophenyl)trifluoroborate: A Superior Alternative to Traditional Organoboron Reagents in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of robust, reliable, and efficient synthetic methodologies is paramount. In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone. However, the stability and handling of the requisite organoboron reagents can often be a significant bottleneck. This guide provides an objective comparison of Potassium (4-cbz-aminophenyl)trifluoroborate against its boronic acid counterpart and other organoboron reagents, supported by representative experimental data and detailed protocols, to highlight its advantages in modern synthetic chemistry.

This compound emerges as a superior reagent due to its enhanced stability, ease of handling, and consistent performance in Suzuki-Miyaura cross-coupling reactions. Unlike many boronic acids which are prone to decomposition, this trifluoroborate salt offers a reliable and efficient alternative for the synthesis of complex molecules.

The Stability Advantage of Potassium Trifluoroborates

Organoboron reagents are indispensable in organic synthesis, yet their utility can be hampered by inherent instability. Boronic acids, for instance, are susceptible to protodeboronation, oxidation, and the formation of cyclic trimeric anhydrides (boroxines), which can lead to inconsistent reactivity and difficulties in stoichiometry control.[1][2]

Potassium organotrifluoroborates, including the title compound, circumvent these issues. The tetracoordinate nature of the boron atom in the trifluoroborate moiety imparts exceptional stability towards air and moisture, allowing for prolonged storage without degradation.[1] This inherent stability translates to more reproducible and reliable results in cross-coupling reactions, a critical factor in the synthesis of pharmaceutical intermediates and other high-value compounds.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview

The enhanced stability of this compound directly correlates with its performance in Suzuki-Miyaura cross-coupling reactions. While direct side-by-side comparative data for this specific reagent is not extensively published, the general performance advantages of potassium aryltrifluoroborates over arylboronic acids are well-documented. The following table provides a representative comparison of expected yields and key properties based on established literature.

FeatureThis compound4-(Cbz-amino)phenylboronic AcidBoronic Esters (e.g., Pinacol)MIDA Boronates
Representative Yield >90%70-85% (variable)85-95%>90%
Stability High (crystalline, air- and moisture-stable solid)Moderate to Low (prone to protodeboronation and boroxine formation)Moderate (more stable than boronic acids but can be sensitive to hydrolysis)High (stable to chromatography and a wide range of reaction conditions)
Handling Easy (weighed easily, non-hygroscopic)Difficult (can be hygroscopic, stoichiometry can be uncertain)Moderate (often liquids or low-melting solids)Easy (crystalline solids)
Storage Long-term at room temperatureRequires inert atmosphere and/or refrigerationRequires inert atmosphereLong-term at room temperature
Substrate Scope Broad, particularly effective for electron-rich and -poor coupling partnersBroad, but can be problematic with sensitive substratesBroadBroad, used in iterative cross-coupling

Experimental Protocols

To provide a practical context for the application of this compound, a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction is detailed below.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

  • Ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

  • To a reaction vessel, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (2.0-3.0 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • In a separate vial, the palladium catalyst (e.g., 2 mol%) and ligand (e.g., 4 mol%) are mixed with the degassed solvent.

  • The catalyst/ligand solution is then transferred to the reaction vessel via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Workflow and Stability Advantages

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict a typical Suzuki-Miyaura cross-coupling workflow and the logical relationship highlighting the stability advantages of potassium trifluoroborates.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Weigh Reagents (Aryl Halide, Trifluoroborate, Base) B Add to Reaction Vessel A->B C Evacuate & Backfill (Inert Atmosphere) B->C E Add Catalyst to Vessel C->E D Prepare Catalyst Solution (Pd Catalyst + Ligand in Solvent) D->E F Heat & Stir (Monitor Progress) E->F G Cool & Dilute F->G H Aqueous Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K Pure Product

A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Stability_Advantage cluster_reagents Organoboron Reagents cluster_properties Key Properties cluster_outcomes Synthetic Outcomes BoronicAcid Boronic Acids Instability Instability (Protodeboronation, Oxidation, Boroxine Formation) BoronicAcid->Instability Trifluoroborate Potassium Trifluoroborates Stability Enhanced Stability (Air & Moisture Insensitive) Trifluoroborate->Stability Inconsistent Inconsistent Yields & Difficult Handling Instability->Inconsistent Reliable Reliable & Reproducible Results Stability->Reliable

Logical flow demonstrating the stability advantage of trifluoroborates.

Conclusion

This compound represents a significant advancement in the field of organoboron chemistry, offering a stable, easy-to-handle, and highly effective alternative to traditional boronic acids for Suzuki-Miyaura cross-coupling reactions. Its superior properties lead to more reliable and reproducible synthetic outcomes, making it an invaluable tool for researchers and professionals in drug development and materials science. The adoption of such advanced reagents is crucial for the continued progress of efficient and robust chemical synthesis.

References

Unraveling Off-Target Effects: A Comparative Guide to Cross-Reactivity Studies of Functionalized Coupling Partners

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and mitigating off-target effects is a cornerstone of developing safe and effective therapeutics. This guide provides a comprehensive comparison of cross-reactivity studies for three major classes of functionalized coupling partners: kinase inhibitors, antibody-drug conjugates (ADCs), and chimeric antigen receptor (CAR) T-cells. We delve into the experimental data, detailed protocols, and the signaling pathways impacted by off-target interactions.

The specificity of a therapeutic agent is paramount. While designed to interact with a specific molecular target, functionalized coupling partners can inadvertently bind to other, structurally related molecules, leading to a cascade of unintended biological consequences known as off-target effects. These effects can range from reduced therapeutic efficacy to severe toxicity. Therefore, rigorous cross-reactivity assessment is a critical component of preclinical and clinical development.

Kinase Inhibitors: A Double-Edged Sword of Specificity

Kinase inhibitors are a class of targeted therapy designed to block the action of kinases, enzymes that play a crucial role in cell signaling and growth. While highly effective, their cross-reactivity with unintended kinases is a common challenge.

Quantitative Comparison of Kinase Inhibitor Cross-Reactivity

The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a kinase inhibitor. A lower IC50 value indicates a higher potency. By comparing the IC50 values for the intended target (on-target) versus other kinases (off-targets), researchers can assess the selectivity of the inhibitor.

Kinase InhibitorPrimary Target(s)Off-Target KinaseIC50 (nM)Reference(s)
Imatinib ABL, c-KIT, PDGFRNQO282[1]
PDGFRα71[2]
PDGFRβ607[2]
Gefitinib EGFREGFR (Tyr1173)37[3]
EGFR (Tyr992)37[3]
EGFRvIII369[3]
Akt220-263[3]
Sorafenib Raf-1, B-Raf, VEGFR, PDGFR, c-Kit, FLT3Raf-16[4]
B-Raf20[4]
VEGFR290[4]
VEGFR315[4]
PDGFRβ57[4]
c-Kit58[4]
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol outlines a common method for determining the IC50 value of a kinase inhibitor against a panel of recombinant kinases.

Materials:

  • Kinase inhibitor (e.g., Imatinib)

  • Recombinant kinases (on- and off-targets)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader

Procedure:

  • Prepare Reagents: Reconstitute and dilute the kinase inhibitor, kinases, substrates, and ATP to their optimal concentrations in the appropriate assay buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and varying concentrations of the kinase inhibitor.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Convert ADP to ATP and Generate Luminescence: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Measure Luminescence: Read the luminescent signal using a microplate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[5]

Antibody-Drug Conjugates (ADCs): Precision Targeting with Potential Pitfalls

ADCs are a class of biopharmaceuticals that combine the targeting specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. Off-target toxicity can arise from several factors, including the premature release of the cytotoxic payload or the binding of the ADC to healthy tissues that express the target antigen at low levels.

Quantitative Comparison of ADC Off-Target Toxicity

Assessing the off-target toxicity of ADCs often involves analyzing the incidence of adverse events (AEs) in clinical trials. This data provides a real-world picture of the safety profile of these complex molecules.

Antibody-Drug ConjugatePrimary TargetCommon Off-Target Adverse Events (Any Grade)Incidence (%)Reference(s)
Trastuzumab Deruxtecan HER2Nausea69.2 - 77.0[6][7]
Fatigue47.2[6][7]
Alopecia41.9[6][7]
Neutropenia35.6[6][7]
Interstitial Lung Disease/Pneumonitis10.4 - 12.1[6][8]
Sacituzumab Govitecan Trop-2Neutropenia63.2 - 68.7[9][10]
Diarrhea59.3 - 62.0[10]
Nausea57.0 - 88.7[10]
Fatigue44.6 - 54.6[10]
Alopecia46.1[10]
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

Competitive ELISA is a valuable tool for assessing the specificity of the monoclonal antibody component of an ADC. This assay measures the ability of a test antigen to compete with a known, labeled antigen for binding to the antibody.

Materials:

  • Monoclonal antibody from the ADC

  • Target antigen (for coating)

  • Potential cross-reactive antigens

  • Enzyme-labeled secondary antibody

  • Substrate solution

  • 96-well microtiter plates

Procedure:

  • Plate Coating: Coat the wells of a microtiter plate with the target antigen.

  • Blocking: Block the remaining protein-binding sites in the wells to prevent non-specific binding.

  • Competition: Pre-incubate the monoclonal antibody with varying concentrations of the potential cross-reactive antigen.

  • Incubation: Add the antibody-antigen mixture to the coated wells and incubate.

  • Washing: Wash the wells to remove unbound antibodies and antigens.

  • Detection: Add an enzyme-labeled secondary antibody that binds to the primary antibody.

  • Substrate Addition: Add a substrate that is converted by the enzyme to produce a measurable signal (e.g., color change).

  • Measurement: Measure the signal intensity using a microplate reader.

  • Data Analysis: A decrease in signal intensity compared to the control (no competing antigen) indicates cross-reactivity. The degree of cross-reactivity can be quantified by determining the concentration of the cross-reactive antigen required to inhibit the signal by 50% (IC50).

Chimeric Antigen Receptor (CAR) T-Cells: Living Drugs with a Need for Precision

CAR T-cell therapy is a revolutionary immunotherapy that involves genetically modifying a patient's T-cells to express chimeric antigen receptors that recognize and kill cancer cells. A significant safety concern with CAR T-cell therapy is "on-target, off-tumor" toxicity, where the CAR T-cells attack healthy tissues that express the target antigen, even at low levels.

Quantitative Comparison of CAR T-Cell Off-Target Cytotoxicity

Evaluating the off-target cytotoxicity of CAR T-cells often involves in vitro co-culture assays where CAR T-cells are exposed to non-malignant cells expressing the target antigen. The percentage of cell lysis is a key indicator of off-target activity.

CAR T-Cell TargetOff-Target Healthy CellsEffector:Target Ratio% Cytotoxicity / OutcomeReference(s)
SLAMF7 Healthy Immune CellsNot SpecifiedLess on-target off-tumor cytotoxicity compared to CAR T-cells[11]
CD38 CAR-negative cells in suspensionNot SpecifiedEnhanced cytotoxicity against CAR-negative cells[11]
CD19 Brain Mural CellsNot SpecifiedPotential for neurotoxicity[12]
CD123 (IL3RA) Normal Hematopoietic CellsNot SpecifiedInhibition of normal hematopoiesis[12]
PROM1 (CD133) Hematopoietic Stem/Progenitor CellsNot SpecifiedPotential for myeloablative toxicity[12]
Experimental Protocol: Luciferase-Based CAR T-Cell Cytotoxicity Assay

This protocol describes a method to quantify the cytotoxic activity of CAR T-cells against target and non-target cells that have been engineered to express luciferase.

Materials:

  • CAR T-cells

  • Target cells (e.g., tumor cells) expressing the target antigen and luciferase

  • Off-target cells (e.g., healthy cells) expressing the target antigen and luciferase

  • Control T-cells (non-transduced or mock-transduced)

  • Luciferase assay reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the luciferase-expressing target and off-target cells in separate wells of a 96-well plate.

  • Co-culture: Add the CAR T-cells or control T-cells to the wells at various effector-to-target (E:T) ratios.

  • Incubation: Co-culture the cells for a specific period (e.g., 24, 48, or 72 hours).

  • Lysis and Luminescence Measurement: Add a luciferase assay reagent that lyses the cells and provides the substrate for the luciferase enzyme, generating a luminescent signal.

  • Read Luminescence: Measure the luminescence using a microplate reader.

  • Data Analysis: A decrease in the luminescent signal in the wells with CAR T-cells compared to the control T-cells indicates cell lysis. The percentage of specific cytotoxicity can be calculated using the following formula: % Cytotoxicity = (1 - (Luminescence of CAR T-cell co-culture / Luminescence of control T-cell co-culture)) * 100[13]

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways affected by off-target interactions is crucial for predicting and mitigating adverse effects. Below are diagrams of key signaling pathways often implicated in the off-target effects of kinase inhibitors, as well as a typical experimental workflow for assessing cross-reactivity.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Growth Factor Binding SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) Transcription_Factors->Gene_Expression

Caption: The MAPK/ERK signaling pathway, a frequent site of off-target kinase inhibitor activity.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 PI3K->PIP2 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival AKT->Cell_Survival Proliferation Proliferation mTOR->Proliferation Growth Growth mTOR->Growth

Caption: The PI3K/Akt signaling pathway, another critical pathway often affected by off-target drug interactions.

Cross_Reactivity_Workflow cluster_invitro In Vitro cluster_cellbased Cell-Based Start Start: Functionalized Coupling Partner In_Silico In Silico Screening (Sequence/Structural Homology) Start->In_Silico In_Vitro In Vitro Assays In_Silico->In_Vitro Kinase_Panel Kinase Panel Screening (IC50 Determination) In_Vitro->Kinase_Panel ELISA Competitive ELISA In_Vitro->ELISA Cell_Based Cell-Based Assays Cytotoxicity Off-Target Cytotoxicity Assay Cell_Based->Cytotoxicity Signaling Signaling Pathway Analysis Cell_Based->Signaling In_Vivo In Vivo Models Data_Analysis Data Analysis and Risk Assessment In_Vivo->Data_Analysis End End: Cross-Reactivity Profile Data_Analysis->End Kinase_Panel->Cell_Based ELISA->Cell_Based Cytotoxicity->In_Vivo Signaling->In_Vivo

References

Isotopic labeling experiments using Potassium (4-cbz-aminophenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Isotopic Labeling Strategies for Quantitative Proteomics

An Objective Comparison of Leading Methodologies for Researchers, Scientists, and Drug Development Professionals

Introduction

The precise quantification of protein abundance is fundamental to understanding complex biological processes, identifying disease biomarkers, and accelerating drug development. Isotopic labeling, coupled with mass spectrometry, has become a cornerstone for accurate and high-throughput protein quantification.

This guide provides a comprehensive comparison of the most prominent isotopic labeling strategies in quantitative proteomics. While the initial inquiry specified experiments using Potassium (4-cbz-aminophenyl)trifluoroborate, a thorough review of the scientific literature did not yield documented applications of this compound for isotopic labeling in quantitative proteomics. Therefore, this guide focuses on established and widely validated alternative methods that are instrumental in discerning protein abundance, elucidating signaling pathways, and identifying potential drug targets. We will delve into the principles, performance metrics, and detailed protocols of key metabolic and chemical labeling strategies to assist researchers in selecting the most suitable approach for their experimental needs.

Performance Comparison of Isotopic Labeling Techniques

The selection of an isotopic labeling strategy is a critical decision in the design of a quantitative proteomics experiment, with significant implications for the scope, accuracy, and complexity of the study. The following table summarizes the key characteristics and performance metrics of the leading methods: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), a metabolic labeling approach, and two popular chemical labeling techniques, Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).

FeatureSILAC (Stable Isotope Labeling by Amino acids in Cell culture)iTRAQ (isobaric Tags for Relative and Absolute Quantitation) & TMT (Tandem Mass Tags)
Labeling Principle In vivo metabolic incorporation of "heavy" stable isotope-labeled essential amino acids (e.g., ¹³C₆-Lysine, ¹³C₆,¹⁵N₄-Arginine) into proteins during cell growth.[1][2]In vitro chemical labeling of peptides at primary amines (N-terminus and lysine side chains) with isobaric tags after protein extraction and digestion.[3][4][5]
Multiplexing Capacity Typically 2-3 plex; up to 5-plex has been demonstrated.[6]iTRAQ: 4-plex and 8-plex.[3] TMT: Up to 18-plex with TMTpro reagents, allowing for higher throughput.[3][5]
Quantification Level MS1 (Quantification is based on the precursor ion signal intensities).MS2/MS3 (Quantification is based on the reporter ion intensities in the tandem mass spectra).[3]
Accuracy & Precision High accuracy and precision, often considered the "gold standard" for cultured cells due to early sample pooling which minimizes experimental variability.[7]Good, but can be affected by "ratio compression" where co-isolated and co-fragmented peptides can interfere with the reporter ions, leading to an underestimation of quantitative differences.[8] MS3-based methods for TMT can mitigate this effect.[9]
Sample Type Applicability Primarily limited to cell lines that can be metabolically labeled in culture. Not suitable for tissue or clinical fluid samples.[10]Applicable to a wide range of biological samples, including tissues, biofluids, and cell lysates.[3]
Advantages - High physiological relevance as labeling occurs in living cells.[11] - No chemical modifications that could interfere with peptide properties.[11] - Early sample mixing reduces handling errors.[6] - High sensitivity and accuracy.[11]- High throughput with significant multiplexing capabilities.[12] - Applicable to a broad range of sample types.[3] - Well-established protocols.[12] - TMT offers a wider range of multiplexing options.[5]
Disadvantages - Limited to metabolically active, culturable cells.[10] - Lower multiplexing capacity compared to chemical labeling.[13] - Can be time-consuming due to the need for multiple cell doublings for complete label incorporation.[1] - Higher cost associated with specialized media and labeled amino acids.[11]- Susceptible to ratio compression, potentially underestimating true quantitative differences.[8] - Reagent costs can be high.[11][12] - The chemical labeling process adds extra steps to the workflow and can be a source of variability. - Data analysis is more complex.[12]

Experimental Protocols

Below are detailed methodologies for two of the most prominent isotopic labeling techniques: SILAC for metabolic labeling and TMT for chemical labeling.

SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) Protocol

This protocol outlines the key steps for a typical two-plex SILAC experiment.

1. Cell Culture and Labeling:

  • Adaptation Phase: Two populations of cells are cultured. One population is grown in a "light" medium containing normal amino acids (e.g., ¹²C₆-Lysine and ¹²C₆,¹⁴N₄-Arginine). The second population is cultured in a "heavy" medium where these amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-Lysine and ¹³C₆,¹⁵N₄-Arginine).[14]

  • Cells should be cultured for at least five to six doublings to ensure complete incorporation of the labeled amino acids into the proteome (typically >97% incorporation).[1][15]

  • The culture medium should be deficient in the amino acids being used for labeling and is typically supplemented with dialyzed fetal bovine serum to avoid unlabeled amino acids.[16]

2. Experimental Treatment:

  • Once complete labeling is achieved, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).

3. Sample Harvesting and Pooling:

  • After treatment, the "light" and "heavy" cell populations are harvested.

  • The cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein from the "light" and "heavy" samples are combined in a 1:1 ratio.[15]

4. Protein Digestion:

  • The combined protein mixture is reduced, alkylated, and then digested into peptides using an enzyme such as trypsin. Trypsin cleaves specifically at lysine and arginine residues, ensuring that most resulting peptides (except the C-terminal peptide) will contain a labeled amino acid.[13]

5. Peptide Fractionation and Desalting:

  • The resulting peptide mixture is often fractionated using techniques like high-pH reversed-phase chromatography to reduce sample complexity.

  • The peptide fractions are desalted using C18 StageTips or similar methods to remove contaminants that can interfere with mass spectrometry analysis.

6. LC-MS/MS Analysis:

  • The desalted peptide fractions are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • In the mass spectrometer, peptides from the "light" and "heavy" samples will appear as pairs of peaks with a specific mass difference corresponding to the mass of the incorporated stable isotopes.

7. Data Analysis:

  • The relative abundance of a protein is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the MS1 spectra.[2]

TMT (Tandem Mass Tags) Labeling Protocol

This protocol provides a general workflow for a TMT-based quantitative proteomics experiment.

1. Protein Extraction and Digestion:

  • Proteins are extracted from each of the samples to be compared.

  • The protein concentration of each sample is accurately determined.

  • Equal amounts of protein from each sample are taken for downstream processing.

  • The proteins are denatured, reduced, and alkylated.

  • The proteins are then digested into peptides using an MS-compatible enzyme like trypsin.[4]

2. Peptide Desalting:

  • The resulting peptide mixtures are desalted to remove any substances that might interfere with the labeling reaction or mass spectrometry analysis.

3. TMT Labeling:

  • Each peptide sample is individually labeled with a different isobaric TMT reagent. The TMT reagents have the same total mass but differ in the mass of their reporter and balance groups, which are cleaved during MS/MS fragmentation.[5]

  • The labeling reaction is typically carried out in an amine-free buffer (e.g., HEPES or TEAB) at a specific pH to ensure efficient labeling of primary amines.[4]

  • The reaction is quenched after a specific incubation time.[17]

4. Sample Pooling:

  • The individually labeled peptide samples are combined into a single mixture.[4]

5. Peptide Fractionation and Desalting:

  • The pooled, labeled peptide mixture is typically fractionated to reduce complexity and improve the depth of proteome coverage.

  • Each fraction is then desalted prior to LC-MS/MS analysis.

6. LC-MS/MS Analysis:

  • The desalted, fractionated peptide samples are analyzed by LC-MS/MS.

  • In the MS1 scan, all isobarically labeled peptides appear as a single precursor ion.

  • During MS/MS fragmentation, the TMT tags are cleaved, releasing reporter ions of different masses.

7. Data Analysis:

  • The relative abundance of a peptide (and thus the protein it originated from) across the different samples is determined by the relative intensities of the unique reporter ions in the MS2 (or MS3) spectrum.[18]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described isotopic labeling strategies.

SILAC_Workflow cluster_labeling In Vivo Metabolic Labeling cluster_processing Sample Processing cluster_analysis Analysis Cell Culture (Light) Cell Culture (Light) Cell Lysis & Protein Extraction Cell Lysis & Protein Extraction Cell Culture (Light)->Cell Lysis & Protein Extraction Cell Culture (Heavy) Cell Culture (Heavy) Cell Culture (Heavy)->Cell Lysis & Protein Extraction Protein Quantification Protein Quantification Cell Lysis & Protein Extraction->Protein Quantification Sample Pooling (1:1) Sample Pooling (1:1) Protein Quantification->Sample Pooling (1:1) Protein Digestion Protein Digestion Sample Pooling (1:1)->Protein Digestion Peptide Fractionation & Desalting Peptide Fractionation & Desalting Protein Digestion->Peptide Fractionation & Desalting LC-MS/MS Analysis LC-MS/MS Analysis Peptide Fractionation & Desalting->LC-MS/MS Analysis Data Analysis (MS1 Quantification) Data Analysis (MS1 Quantification) LC-MS/MS Analysis->Data Analysis (MS1 Quantification)

Caption: Workflow for a typical SILAC experiment.[14][16]

Chemical_Labeling_Workflow cluster_prep Sample Preparation cluster_labeling In Vitro Chemical Labeling cluster_analysis Analysis Sample 1 Sample 1 Protein Extraction & Digestion Protein Extraction & Digestion Sample 1->Protein Extraction & Digestion Sample 2 Sample 2 Sample 2->Protein Extraction & Digestion Sample N Sample N Sample N->Protein Extraction & Digestion Labeling (Tag 1) Labeling (Tag 1) Protein Extraction & Digestion->Labeling (Tag 1) Labeling (Tag 2) Labeling (Tag 2) Protein Extraction & Digestion->Labeling (Tag 2) Labeling (Tag N) Labeling (Tag N) Protein Extraction & Digestion->Labeling (Tag N) Sample Pooling Sample Pooling Labeling (Tag 1)->Sample Pooling Labeling (Tag 2)->Sample Pooling Labeling (Tag N)->Sample Pooling Peptide Fractionation & Desalting Peptide Fractionation & Desalting Sample Pooling->Peptide Fractionation & Desalting LC-MS/MS Analysis LC-MS/MS Analysis Peptide Fractionation & Desalting->LC-MS/MS Analysis Data Analysis (MS2/MS3 Quantification) Data Analysis (MS2/MS3 Quantification) LC-MS/MS Analysis->Data Analysis (MS2/MS3 Quantification)

Caption: General workflow for chemical labeling-based quantitative proteomics (e.g., iTRAQ, TMT).[19][20][21]

References

The Superiority of Trifluoroborates in Minimizing Byproducts in Suzuki-Miyaura Couplings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. However, the formation of undesirable byproducts can significantly impact yield, purity, and overall efficiency. This guide provides a detailed comparison of two common organoboron reagents, trifluoroborates and boronic acids, with a focus on their propensity to generate reaction byproducts. Through an examination of experimental data and reaction mechanisms, we demonstrate the advantages of utilizing trifluoroborates for cleaner and more reliable coupling reactions.

The choice of the organoboron nucleophile in the Suzuki-Miyaura reaction is a critical factor that dictates the success of the coupling. While boronic acids are widely used, their trifluoroborate counterparts have emerged as a superior alternative, primarily due to their enhanced stability and reduced tendency to undergo side reactions. The primary byproducts of concern in these couplings are those resulting from homocoupling and protodeboronation.

Quantitative Comparison of Byproduct Formation

Experimental evidence clearly illustrates the benefits of using aryl trifluoroborates over boronic acids in suppressing byproduct formation. A key study directly compared the coupling of an aryl trifluoroborate and its corresponding boronic acid under identical conditions. The results, summarized in the tables below, highlight the significant reduction in side products when employing the trifluoroborate salt.

In a toluene/water solvent system, the use of aryl trifluoroborate resulted in a significant amount of protodeboronation. However, a switch to an aqueous tetrahydrofuran (THF) medium dramatically improved the reaction's efficiency, leading to a near-quantitative yield of the desired biaryl product with minimal byproduct formation.

Table 1: Reaction Outcomes in Aqueous Tetrahydrofuran

Boron ReagentDesired Product YieldByproduct Yield (Homocoupling & Oxidation)
Aryl Trifluoroborate> 95%0.1–2%
Aryl Boronic AcidVariable2–40%

In stark contrast, the corresponding aryl boronic acid, under the same optimal aqueous THF conditions, provided the desired product in variable yields and generated substantially more byproducts, with combined yields of homocoupling and oxidation products reaching up to 40%.[1]

Table 2: Reaction Outcomes in Toluene/Water

Boron ReagentDesired Product YieldProtodeboronation Byproduct Yield
Aryl Trifluoroborate32%55%

This data underscores the profound impact of both the boron reagent and the solvent system on the reaction outcome. The superior performance of the aryl trifluoroborate in a suitable solvent system is evident.

Mechanistic Insights into Byproduct Reduction

The observed differences in byproduct formation can be attributed to the distinct mechanistic pathways available to trifluoroborates and boronic acids.

The "Slow Release" Advantage of Trifluoroborates

Potassium organotrifluoroborates are stable, crystalline solids that are less prone to decomposition on storage.[2] In the reaction mixture, they are not the active transmetalating species. Instead, they undergo slow hydrolysis to release the corresponding boronic acid in a controlled manner. This "slow release" mechanism maintains a low concentration of the reactive boronic acid in the catalytic cycle, which is key to minimizing side reactions like oxidative homocoupling and protodeboronation.[3]

G cluster_0 Trifluoroborate Pathway K[R-BF3] Potassium Organotrifluoroborate R-B(OH)2_slow Boronic Acid (low concentration) K[R-BF3]->R-B(OH)2_slow Slow Hydrolysis Catalytic_Cycle_1 Suzuki-Miyaura Catalytic Cycle R-B(OH)2_slow->Catalytic_Cycle_1 Enters Catalytic Cycle Byproducts_1 Minimal Byproducts R-B(OH)2_slow->Byproducts_1 Minimized Product_1 High Yield of Desired Product Catalytic_Cycle_1->Product_1 Desired Product G cluster_1 Boronic Acid Byproduct Pathways R-B(OH)2 Boronic Acid (high concentration) Catalytic_Cycle_2 Suzuki-Miyaura Catalytic Cycle R-B(OH)2->Catalytic_Cycle_2 Homocoupling Homocoupling (R-R) R-B(OH)2->Homocoupling Pd(II) or O2 Protodeboronation Protodeboronation (R-H) R-B(OH)2->Protodeboronation Base/H2O Product_2 Desired Product Catalytic_Cycle_2->Product_2 G Start Reaction Setup Reagents Aryl Halide Organoboron Reagent Catalyst & Ligand Base Start->Reagents Inert_Atmosphere Evacuate & Backfill with Inert Gas Reagents->Inert_Atmosphere Solvent_Addition Add Degassed Solvent & Standard Inert_Atmosphere->Solvent_Addition Reaction Heat & Stir Solvent_Addition->Reaction Monitoring Monitor by GC-MS or HPLC Reaction->Monitoring Workup Cool, Dilute, Wash & Dry Monitoring->Workup Analysis Quantify Products & Byproducts Workup->Analysis

References

The Industrial Chemist's Dilemma: A Cost-Benefit Analysis of Trifluoroborates in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the high-stakes world of pharmaceutical and fine chemical manufacturing, the choice of reagents can have a profound impact on the economic viability and environmental footprint of a synthetic process. For carbon-carbon bond formation, a cornerstone of modern organic synthesis, organoboron compounds are indispensable tools, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Traditionally, boronic acids have been the workhorses in this domain. However, their inherent instability and handling challenges have paved the way for more robust alternatives, notably potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates. This guide provides a comprehensive cost-benefit analysis of using trifluoroborates in large-scale synthesis, comparing their performance against boronic acids and MIDA boronates with a focus on quantitative data, experimental considerations, and overall process efficiency.

At a Glance: Key Performance Indicators

FeatureBoronic AcidsPotassium TrifluoroboratesMIDA Boronates
Stability & Handling Generally unstable, sensitive to air and moisture, prone to decomposition.[1][2][3] Requires careful storage and handling.Crystalline, free-flowing solids, remarkably stable to air and moisture.[3] Indefinite shelf-life at room temperature.Exceptionally stable, crystalline solids.[4] Compatible with chromatography and a wide range of reaction conditions.[5][6]
Reactivity Generally more reactive, often leading to faster reaction times.[2]May require in-situ hydrolysis to the boronic acid for reactivity, which can be advantageous for slow release.[3]Unreactive under anhydrous cross-coupling conditions; deprotection required.[4]
Purification of Starting Material Often difficult to purify, can exist as mixtures with boroxines.[2][3]Readily purified by recrystallization.Can be purified by standard techniques like column chromatography.[4]
Process Mass Intensity (PMI) Can be high due to the need for excess reagents and complex workups.Potentially lower due to higher stability and simplified handling.Can be significantly lower, especially in aqueous protocols, with E-Factors approaching zero.[7]
Cost of Starting Materials Varies widely depending on the specific boronic acid.Can be prepared from boronic acids and inexpensive potassium hydrogen fluoride (KHF₂).[8]The MIDA ligand can be synthesized at a low cost from commodity chemicals.[9]
Waste Generation Can be significant due to reagent decomposition and purification needs.Potentially lower due to higher stability and cleaner reactions.Can be minimized, particularly with the development of aqueous protocols.[7]

Cost Analysis: Beyond the Reagent Price Tag

A comprehensive cost analysis extends beyond the initial purchase price of the boron reagent. It must encompass the entire manufacturing process, including raw material procurement, operational costs, and waste management.

Raw Material Costs

While the price of specific boronic acids can vary significantly, the synthesis of potassium trifluoroborates from boronic acids utilizes the relatively inexpensive reagent, potassium hydrogen fluoride (KHF₂). The cost of KHF₂ can range from approximately $3.60 to $5.50 per kilogram for industrial grades, with prices for higher purity grades being moderately higher.[1][9][10][11]

The N-methyliminodiacetic acid (MIDA) ligand used for preparing MIDA boronates can be synthesized on a large scale for a trivial cost from readily available commodity chemicals, making MIDA boronates an economically attractive option in the long run.[9]

Operational Costs and Process Efficiency

The superior stability of trifluoroborates and MIDA boronates translates to significant operational cost savings in a large-scale setting:

  • Reduced Batch Failures: The consistent quality and stability of trifluoroborates and MIDA boronates minimize the risk of batch failures due to reagent decomposition, a common issue with boronic acids.[1][2]

  • Simplified Handling and Storage: Their air and moisture stability eliminates the need for specialized inert atmosphere handling and storage facilities, reducing infrastructure and operational costs.[3]

  • Improved Process Control: The slow, controlled release of the active boronic acid from trifluoroborates under reaction conditions can lead to cleaner reactions with fewer byproducts, simplifying purification and reducing downstream processing costs.[3]

  • Streamlined Workflows: The stability of MIDA boronates allows for their use in multi-step, one-pot synthetic sequences, significantly reducing the number of unit operations and overall cycle time.[5][6]

Experimental Protocols: A Comparative Look

Detailed experimental protocols are crucial for evaluating the practicalities of implementing a particular reagent in a large-scale synthesis. While direct side-by-side large-scale comparisons are scarce in the literature, the following sections provide representative protocols for the synthesis and use of each class of organoboron reagent.

Synthesis of Potassium Phenyltrifluoroborate (Kilogram Scale)

This protocol illustrates a typical procedure for the preparation of a potassium aryltrifluoroborate on a large scale.[8]

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Isolation A Charge Reactor with: - Phenylboronic Acid - Methanol B Slowly add aqueous KHF₂ solution A->B C Stir at room temperature B->C D Filter the precipitate C->D E Wash with water and methanol D->E F Dry under vacuum E->F

Synthesis of Potassium Phenyltrifluoroborate

Methodology:

  • A solution of phenylboronic acid in methanol is charged into a suitable reactor.

  • A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) is added slowly to the stirred methanolic solution.

  • A white precipitate of potassium phenyltrifluoroborate forms immediately.

  • The mixture is stirred for a specified time at room temperature to ensure complete reaction.

  • The solid product is isolated by filtration.

  • The filter cake is washed with water and methanol to remove impurities.

  • The final product is dried under vacuum to yield the potassium phenyltrifluoroborate as a stable, crystalline solid.

Suzuki-Miyaura Coupling: A Comparative Workflow

The following workflow outlines the general steps involved in a Suzuki-Miyaura coupling reaction, highlighting the key differences when using boronic acids, trifluoroborates, and MIDA boronates.

G cluster_0 Boronic Acid Pathway cluster_1 Trifluoroborate Pathway cluster_2 MIDA Boronate Pathway A1 Aryl Halide D1 Reaction Mixture A1->D1 B1 Boronic Acid B1->D1 C1 Pd Catalyst, Base, Solvent C1->D1 E1 Workup & Purification D1->E1 F1 Coupled Product E1->F1 A2 Aryl Halide D2 Reaction Mixture (in-situ hydrolysis) A2->D2 B2 Potassium Trifluoroborate B2->D2 C2 Pd Catalyst, Base, Solvent (often aqueous) C2->D2 E2 Workup & Purification D2->E2 F2 Coupled Product E2->F2 A3 Aryl Halide D3 Reaction Mixture A3->D3 B3 MIDA Boronate B3->D3 C3 Pd Catalyst, Base, Anhydrous Solvent C3->D3 E3 Deprotection (aq. Base) D3->E3 F3 Coupling Reaction E3->F3 G3 Workup & Purification F3->G3 H3 Coupled Product G3->H3

Comparative Suzuki-Miyaura Coupling Workflows

Key Differences in Experimental Protocols:

  • Boronic Acids: Reactions often require strictly anhydrous conditions and an inert atmosphere to prevent decomposition. Purification of the final product can be challenging due to the formation of boronic acid-derived impurities.[2]

  • Potassium Trifluoroborates: These reactions are often performed in aqueous solvent systems, which are more environmentally friendly. The in-situ hydrolysis of the trifluoroborate to the active boronic acid can be a key advantage in controlling the reaction.[3]

  • MIDA Boronates: The initial coupling is performed under anhydrous conditions. A subsequent deprotection step using mild aqueous base is required to generate the reactive boronic acid for the coupling reaction.[4] This two-step, one-pot procedure allows for iterative cross-coupling strategies.[9]

Environmental, Health, and Safety (EHS) Considerations

The choice of boron reagent also has significant implications for the environmental, health, and safety profile of a manufacturing process.

AspectBoronic AcidsPotassium TrifluoroboratesMIDA Boronates
Toxicity Varies, but some can be irritants.[12]Generally considered to have low toxicity.[12]Considered to have a low toxicity profile.[12]
Handling Hazards Can be pyrophoric and require specialized handling.[12]Crystalline solids, easier and safer to handle.[3]Crystalline solids, easy and safe to handle.[4]
Waste Stream Can contain boron-containing byproducts that may require special disposal.Byproducts are generally inorganic salts that are easier to manage.The MIDA ligand is water-soluble and can be removed during aqueous workup.
Solvent Usage Often require anhydrous organic solvents.Can often be used in greener, aqueous solvent systems.[3]Anhydrous solvents for initial reaction, but overall process can be greener with aqueous deprotection.[7]

Conclusion and Future Outlook

The decision to use potassium trifluoroborates, boronic acids, or MIDA boronates in large-scale synthesis is a multifaceted one that requires a holistic assessment of cost, efficiency, and safety.

  • Boronic acids , while often more reactive, present significant challenges in terms of stability, handling, and purification, which can escalate costs and environmental impact on an industrial scale.

  • Potassium trifluoroborates offer a compelling balance of stability, reactivity, and cost-effectiveness. Their ease of handling, storage, and compatibility with greener solvent systems make them a highly attractive option for large-scale manufacturing. The ability to prepare them from inexpensive starting materials further enhances their economic viability.

  • MIDA boronates represent a paradigm shift in iterative cross-coupling, offering unparalleled stability and the potential for highly streamlined and automated synthetic processes. While the initial preparation may be more involved, the long-term benefits in terms of process efficiency and waste reduction are substantial, particularly for the synthesis of complex molecules.

Ultimately, the optimal choice of boron reagent will depend on the specific requirements of the target molecule and the manufacturing process. However, the clear advantages in stability, handling, and potential for greener processes position potassium trifluoroborates and MIDA boronates as superior alternatives to traditional boronic acids for modern, cost-effective, and sustainable large-scale synthesis. As the pharmaceutical and chemical industries continue to prioritize green chemistry and process optimization, the adoption of these more robust boron reagents is expected to become increasingly widespread. Future research focused on direct, quantitative comparisons of these reagents in industrial case studies will be invaluable in further guiding reagent selection and process development.

References

A Comparative Guide to the Reproducibility of Suzuki Reactions: Potassium (4-cbz-aminophenyl)trifluoroborate vs. Traditional Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of the boron reagent is critical for the success and reproducibility of this reaction. This guide provides an objective comparison of the performance of potassium organotrifluoroborates, specifically using the readily available N-Boc protected analogue of the requested Potassium (4-cbz-aminophenyl)trifluoroborate, against traditional boronic acids, supported by experimental data and detailed protocols.

Potassium organotrifluoroborates have emerged as superior alternatives to boronic acids in many Suzuki-Miyaura cross-coupling reactions. Their enhanced stability and predictable reactivity contribute to more reproducible and reliable outcomes, a crucial factor in the synthesis of pharmaceutical intermediates and other high-value compounds. While specific data for this compound is limited in the reviewed literature, extensive studies on the closely related Potassium Boc-protected aminomethyltrifluoroborate by the Molander group provide a robust dataset for comparison.

Performance Comparison: Organotrifluoroborates vs. Boronic Acids

Potassium organotrifluoroborates, as tetracoordinate boron species, offer significant advantages over their tricoordinate boronic acid counterparts.[1] The primary advantage is their stability; they are generally bench-stable, crystalline solids that are resistant to the common side reactions that plague boronic acids, such as protodeboronation and oxidative degradation.[2][3] This inherent stability often translates to higher yields, the ability to use near-stoichiometric amounts of the boron reagent, and greater functional group tolerance.[4]

FeaturePotassium OrganotrifluoroboratesBoronic Acids
Stability High; generally air- and moisture-stable crystalline solids.Variable; prone to protodeboronation, oxidation, and formation of boroxines.[2]
Handling Easy to handle and weigh accurately.Can be difficult to purify and may have uncertain stoichiometry.
Reactivity Slower, controlled release of the active boronic acid species in situ.[3]Can be highly reactive, sometimes leading to side reactions.
Reproducibility Generally high due to stability and defined stoichiometry.Can be variable depending on the purity and stability of the boronic acid.
Functional Group Tolerance Excellent; stable to a wide range of reaction conditions.[5][6]Can be incompatible with certain functional groups.
Stoichiometry Often effective in near-stoichiometric amounts.[4]Often require an excess to compensate for degradation.

Experimental Data: Suzuki-Miyaura Coupling of Potassium Boc-Protected Aminomethyltrifluoroborate

The following data, adapted from studies by the Molander group, demonstrates the efficiency of Suzuki-Miyaura cross-coupling reactions between Potassium Boc-protected aminomethyltrifluoroborate and various aryl and heteroaryl chlorides.

EntryAryl/Hetaryl ChlorideProductYield (%)
14-ChloroanisoleN-Boc-(4-methoxybenzyl)amine95
24-ChlorobenzonitrileN-Boc-4-cyanobenzylamine92
3Methyl 4-chlorobenzoateMethyl 4-((N-Boc-amino)methyl)benzoate91
44'-ChloroacetophenoneN-Boc-1-(4-acetylphenyl)methanamine89
52-ChloropyridineN-Boc-(pyridin-2-ylmethyl)amine85
63-ChloropyridineN-Boc-(pyridin-3-ylmethyl)amine88
72-Chloro-6-methylpyridineN-Boc-((6-methylpyridin-2-yl)methyl)amine82

Reaction Conditions: 1.0 equiv of aryl/hetaryl chloride, 1.05 equiv of potassium Boc-protected aminomethyltrifluoroborate, 5 mol % Pd(OAc)₂, 10 mol % SPhos, 3 equiv K₂CO₃, in a 4:1 toluene/H₂O solvent system at 85 °C for 22 hours.

Experimental Protocols

Synthesis of Potassium Organotrifluoroborates

A general and widely used method for the synthesis of potassium organotrifluoroborates involves the treatment of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[7]

Materials:

  • Organoboronic acid

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol

  • Water

  • Acetone

Procedure:

  • Dissolve the organoboronic acid in methanol.

  • Add a saturated aqueous solution of KHF₂ (typically 3-4 equivalents).

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the methanol under reduced pressure.

  • Add acetone to the residue to precipitate the potassium organotrifluoroborate salt.

  • Collect the solid by filtration, wash with acetone, and dry under vacuum.

General Protocol for Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of a potassium organotrifluoroborate with an aryl halide.

Materials:

  • Potassium organotrifluoroborate (1.0-1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol %)

  • Ligand (e.g., RuPhos, SPhos, XPhos, 4-10 mol %)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., toluene/water, THF/water, dioxane/water)

Procedure:

  • To a reaction vessel, add the potassium organotrifluoroborate, aryl halide, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1r2 r2bf3k R2-BF3K hydrolysis Hydrolysis r2bf3k->hydrolysis H2O, Base r2boh2 R2-B(OH)2 r2boh2->transmetalation hydrolysis->r2boh2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reagents: - Potassium Organotrifluoroborate - Aryl Halide - Catalyst & Ligand - Base start->reagents inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent reaction Heat and Stir (e.g., 80-110 °C) add_solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Dilute, Extract) monitoring->workup Upon Completion purification Purify Product (Column Chromatography) workup->purification analysis Analyze Pure Product (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

References

Safety Operating Guide

Proper Disposal of Potassium (4-cbz-aminophenyl)trifluoroborate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of specialized chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Potassium (4-cbz-aminophenyl)trifluoroborate.

The proper management of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This compound, a valuable reagent in synthetic chemistry, requires careful handling and disposal due to its chemical properties. Adherence to the following procedures will ensure the safe and compliant disposal of this compound and associated contaminated materials.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear the following minimum PPE when handling this chemical:

    • Eye Protection: Chemical safety goggles or a face shield.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile).

    • Body Protection: A laboratory coat.

  • Engineering Controls: Conduct all handling and weighing of this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.

Waste Collection and Segregation: An Operational Plan

Proper segregation of chemical waste is fundamental to safe and efficient disposal. Under no circumstances should this chemical be disposed of in regular trash or down the sewer system.[1]

  • Designated Waste Container: Collect all solid waste of this compound, including contaminated consumables such as weighing paper, gloves, and pipette tips, in a designated, leak-proof, and clearly labeled hazardous waste container.[1][2][3]

  • Container Compatibility: The waste container must be made of a material compatible with the chemical. The original container, if empty, can be reused for waste collection after being properly relabeled.[4][5] Do not use metal containers for corrosive waste.[5]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4][5] Do not use abbreviations or chemical formulas.[4]

  • Segregation: Do not mix solid waste with liquid waste.[3][6] Keep waste streams separate and do not mix incompatible chemicals.[2][4][5][6]

The following table summarizes the key aspects of the operational plan for waste collection:

Aspect Procedure
Waste Type Solid Chemical Waste
Container Leak-proof, compatible material with a secure screw-on cap.
Labeling "Hazardous Waste" and "this compound".
Storage Location In a designated satellite accumulation area within the laboratory, away from incompatible materials.
Contaminated Materials All contaminated items (gloves, weighing paper, etc.) must be placed in the designated solid hazardous waste container.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be handled by a licensed hazardous waste disposal company. The following steps outline the process from accumulation in the lab to handover for final disposal.

  • Accumulation: Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area within your laboratory. Ensure the container is kept closed except when adding waste.[3][4]

  • Request for Pickup: Once the container is full, or before the accumulation time limit set by your institution's Environmental Health and Safety (EHS) office is reached, request a hazardous waste pickup.[3]

  • Documentation: Complete any necessary hazardous waste manifests or tags provided by your institution's EHS office. Accurate documentation is crucial for regulatory compliance.

  • Handover: Transfer the waste to authorized EHS personnel or the licensed hazardous waste disposal company upon their arrival.

For empty containers of this compound, they should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[4][7][8] After triple-rinsing, the container can be disposed of as non-hazardous waste, though it is best practice to deface the original label.[7]

Experimental Protocol: Neutralization of Trifluoroborate Waste (for consideration and expert consultation only)

While direct disposal through a licensed vendor is the standard and recommended procedure, in some cases, in-laboratory treatment of small quantities of organotrifluoroborates can be considered to convert them to more benign borate species.[9] This procedure should only be carried out by trained personnel after a thorough risk assessment and with the approval of your institution's EHS office.

Objective: To hydrolyze the trifluoroborate to the corresponding boronic acid and subsequently to boric acid or its salts, followed by neutralization.[9]

Materials:

  • This compound waste

  • Beaker or flask of appropriate size

  • Stir bar and stir plate

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • Water

  • pH paper or a calibrated pH meter

Protocol:

  • Dilution: In a chemical fume hood, carefully transfer the solid waste to a beaker. Slowly add water to dissolve the solid.

  • Neutralization: While stirring the solution, slowly add a mild base like sodium bicarbonate. This will aid in the hydrolysis of the trifluoroborate and neutralize any acidic byproducts.[9]

  • pH Monitoring: Continuously monitor the pH of the solution. Continue adding the base until the pH is neutral (pH 7).[9]

  • Final Disposal: Once neutralized, this aqueous waste stream must still be collected as hazardous waste and disposed of through your institution's EHS office, as it will contain the organic moiety and boron compounds.

The following diagram illustrates the logical workflow for the disposal of this compound.

cluster_prep Preparation and Handling cluster_collection Waste Collection and Segregation cluster_disposal Disposal Pathway PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Handle in a Chemical Fume Hood Collect Collect Solid Waste in Designated Container FumeHood->Collect Label Label Container: 'Hazardous Waste' & Full Chemical Name Collect->Label Segregate Segregate from Other Waste Streams Label->Segregate Store Store in Satellite Accumulation Area Segregate->Store Request Request Waste Pickup from EHS Store->Request Handover Handover to Licensed Hazardous Waste Vendor Request->Handover

Caption: Logical workflow for the safe disposal of this compound.

The decision-making process for handling a chemical spill of this compound is outlined in the diagram below.

Start Spill Occurs Assess Assess Spill Size and Hazard Start->Assess SmallSpill Is it a small, manageable spill? Assess->SmallSpill Cleanup Clean up spill using appropriate absorbent material SmallSpill->Cleanup Yes Evacuate Evacuate the area SmallSpill->Evacuate No Dispose Dispose of cleanup material as hazardous waste Cleanup->Dispose Notify Notify EHS and follow emergency procedures Evacuate->Notify

Caption: Decision-making process for a chemical spill of this compound.

References

Personal protective equipment for handling Potassium (4-cbz-aminophenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Potassium (4-cbz-aminophenyl)trifluoroborate. Adherence to these protocols is essential for ensuring a safe laboratory environment. The following procedures are based on the known hazards of similar organotrifluoroborate compounds and represent best practices for safe handling.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment

Protection TypeRecommended EquipmentSpecifications
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.[1][3][4]Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber).[1]Inspect gloves for integrity before each use.[1]
Laboratory coat.[1]Should be fully buttoned to minimize skin exposure.[1][4]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or higher).[1][3]Required when handling the powder outside of a certified chemical fume hood or if ventilation is insufficient.[1]

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4]

Experimental Workflow

G cluster_prep 1. Preparation & Engineering Controls cluster_handling 2. Weighing & Transfer cluster_reaction 3. During Reaction cluster_cleanup 4. Post-Handling & Cleanup A Verify fume hood certification. Ensure eyewash & safety shower access. B Gather all necessary equipment (spatulas, weigh boats, glassware). A->B C Don all required PPE. D Open container inside fume hood. Avoid generating dust. C->D E Weigh desired amount carefully. D->E F Transfer to reaction vessel slowly. E->F G Securely close container. F->G H Conduct reaction in fume hood. I Keep sash at lowest practical height. H->I J Monitor for unexpected changes. H->J K Decontaminate equipment. L Dispose of waste in designated, labeled containers. K->L M Remove PPE in correct order (gloves first). L->M

Caption: Workflow for the safe handling of this compound.

Methodology:

  • Preparation and Engineering Controls:

    • Ensure a calibrated and certified chemical fume hood is used for all weighing and transfer operations.[1]

    • Verify that an eyewash station and safety shower are readily accessible and unobstructed.[3][4]

    • Prepare all necessary equipment (spatulas, weigh boats, glassware) within the fume hood to minimize movement of the chemical.[1]

  • Weighing and Transfer:

    • Don all required PPE as specified in Table 1 before entering the designated handling area.[1]

    • Carefully open the container inside the chemical fume hood to avoid generating dust.[1]

    • Use a clean, dry spatula to weigh the desired amount of the compound.

    • Transfer the chemical to the reaction vessel slowly and carefully to prevent dusting.[1]

    • Promptly and securely close the container after use.[1][2]

  • During Reaction:

    • Conduct all reactions within the chemical fume hood.[4]

    • Continuously monitor the reaction for any unexpected changes.

    • Keep the sash of the fume hood at the lowest practical height.[1]

  • Post-Handling and Cleanup:

    • Decontaminate all equipment that has come into contact with the chemical.

    • Wipe down the work area within the fume hood.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles, then lab coat).[1]

    • Wash hands thoroughly with soap and water after handling.[2]

Disposal Plan

Waste containing this compound must be treated as hazardous waste. Do not empty into drains or release into the environment.[2]

Procedure:

  • Solid Waste:

    • Collect any unused material, contaminated spill absorbents, and disposable equipment (e.g., weigh boats, gloves) in a designated, sealed, and clearly labeled hazardous waste container.

    • Store the waste container in a cool, dry, well-ventilated area away from incompatible materials.[2]

  • Liquid Waste:

    • Collect solutions containing the compound in a separate, sealed, and labeled hazardous waste container.

  • Disposal:

    • All waste must be disposed of through an approved waste disposal plant.[2]

    • Consult local, state, and federal hazardous waste regulations to ensure complete and accurate classification and disposal.[2] Contaminated packaging should be handled in the same way as the substance itself.

References

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Retrosynthesis Analysis

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Potassium (4-cbz-aminophenyl)trifluoroborate
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Potassium (4-cbz-aminophenyl)trifluoroborate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.